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  • Product: 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde
  • CAS: 114215-40-6

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde

The following guide details the synthesis of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde . This molecule serves as a critical "linchpin" intermediate in the construction of polycyclic heterocycles, particularly isobe...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the synthesis of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde . This molecule serves as a critical "linchpin" intermediate in the construction of polycyclic heterocycles, particularly isobenzofurans and isochromenes, which are scaffolds frequently found in bioactive natural products and optoelectronic materials.[1]

[2][3]

Executive Summary

  • Target Molecule: 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde[2][3]

  • Core Application: Precursor for cascade cyclizations (e.g., to 1,3-dihydroisobenzofurans) and synthesis of bioactive indenones.[1]

  • Primary Synthetic Route: Sonogashira Cross-Coupling.[1]

  • Key Challenge: Preserving the aldehyde functionality while effecting the alkynylation.

  • Optimal Yield: 85–95% (Literature precedent for similar aryl alkynols).[1]

Strategic Analysis & Retrosynthesis

The most robust disconnection for this molecule is at the


 bond between the aromatic ring and the alkyne. This points directly to a Sonogashira coupling between an ortho-halo-benzaldehyde and the commercially available 2-methyl-3-butyn-2-ol.

Why this route?

  • Chemoselectivity: Palladium-catalyzed cross-coupling tolerates the aldehyde group, avoiding the need for protection/deprotection steps required by organolithium/Grignard routes.[1]

  • Availability: 2-Bromobenzaldehyde and 2-methyl-3-butyn-2-ol are inexpensive commodity chemicals.

  • Scalability: The reaction can be run on gram to kilogram scales with manageable safety profiles compared to acetylide intermediates.[1]

Retrosynthesis Target Target Molecule (Aldehyde-Alkyne) Precursors Precursors 2-Bromobenzaldehyde + 2-Methyl-3-butyn-2-ol Target->Precursors Sonogashira Disconnection (Pd/Cu Catalysis)

Figure 1: Retrosynthetic disconnection showing the convergent assembly via C-C coupling.

Detailed Experimental Protocol

This protocol is optimized for reliability and high yield, utilizing a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1]

Reagents & Materials
ReagentEquiv.[1][4]RoleNotes
2-Bromobenzaldehyde 1.0SubstrateSolid; ensure free of acid impurities.
2-Methyl-3-butyn-2-ol 1.2–1.5Alkyne PartnerLiquid; volatile (bp 104°C).
Pd(PPh₃)₂Cl₂ 0.02–0.05CatalystBis(triphenylphosphine)palladium(II) dichloride.[1]
CuI 0.01–0.03Co-catalystCopper(I) iodide; keep dry/white (yellow/brown indicates oxidation).[1]
Triethylamine (Et₃N) ExcessBase/SolventMust be dry and degassed.[1]
THF SolventCo-solventOptional; improves solubility if Et₃N alone is insufficient.[1]
Step-by-Step Procedure

Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.

  • Charging: Under a positive pressure of argon, charge the flask with:

    • 2-Bromobenzaldehyde (10.0 mmol, 1.85 g)[1][2]

    • Pd(PPh₃)₂Cl₂ (0.2 mmol, 140 mg)

    • CuI (0.1 mmol, 19 mg)

  • Solvent Addition: Add degassed Triethylamine (40 mL) (and THF 10 mL if solubility is poor). The solution typically turns yellow/brown.

  • Alkyne Addition: Add 2-Methyl-3-butyn-2-ol (12.0 mmol, 1.17 mL) via syringe.

  • Reaction: Heat the mixture to 60–80°C for 4–12 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 4:1).[1] The starting bromide (higher Rf) should disappear, replaced by a fluorescent product spot.

    • Observation: A heavy precipitate of Et₃N·HBr (ammonium salt) will form, turning the mixture into a slurry.[1]

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove palladium black and ammonium salts. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure to remove excess amine and solvent.

  • Purification:

    • Dissolve the dark residue in EtOAc and wash with water (2x) and brine (1x).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Flash Chromatography: Elute with Hexane/EtOAc (gradient 9:1 to 7:3).

    • Yield Expectation: Yellowish oil or low-melting solid; 85–95% yield.

Troubleshooting & Optimization (Expertise)[1]
  • Stalled Reaction: If conversion stops at ~50%, add an additional 1% Pd catalyst and 0.5% CuI.[1] Oxygen poisoning is the usual culprit; ensure rigorous degassing.

  • Glaser Coupling: If you observe the homocoupling dimer of the alkyne (diacetylene), reduce the amount of CuI or switch to a copper-free protocol (e.g., Pd(OAc)₂/TPP/Piperidine).[1]

  • Aldehyde Oxidation: Avoid prolonged exposure to air during workup to prevent oxidation to the carboxylic acid.[1]

Mechanistic Pathway

Understanding the catalytic cycle is crucial for troubleshooting.[1] The reaction proceeds via the Pd(0)/Pd(II) cycle, assisted by the Cu(I) acetylide "shuttle."[1]

SonogashiraCycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Ar-Br TransMet Transmetallation Ar-Pd(II)-Alkyne OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 CuI CuI CuAcetylide Cu-Acetylide CuI->CuAcetylide + Alkyne + Base - Base·HBr CuAcetylide->TransMet Transfers Alkyne to Pd

Figure 2: The synergistic Pd/Cu catalytic cycle.[1] Note that the Copper cycle feeds the nucleophile into the Palladium cycle.

Characterization & Validation

Trustworthiness relies on data.[1] The isolated product must be validated against these expected spectral characteristics.

MethodDiagnostic SignalInterpretation
¹H NMR δ 10.5 ppm (s, 1H)Aldehyde -CHO proton (Deshielded).
¹H NMR δ 1.65 ppm (s, 6H)Gem-dimethyl group on the alcohol side chain.[1]
¹H NMR δ 7.3–7.9 ppm (m, 4H)Aromatic protons (Ortho-substitution pattern).[1][2]
¹³C NMR ~98 ppm & ~80 ppmAlkyne carbons (sp-hybridized).
¹³C NMR ~191 ppmCarbonyl carbon.
IR ~2230 cm⁻¹Weak C≡C stretch (often weak in internal alkynes).[1]
IR ~1690 cm⁻¹Strong C=O stretch (Aldehyde).[1]
IR ~3400 cm⁻¹Broad O-H stretch.[1]

Downstream Applications

The primary value of this molecule lies in its ability to undergo cyclization.[1]

  • Isobenzofurans: Acid-catalyzed cyclization followed by reduction yields 1,3-dihydroisobenzofurans.[1]

  • Isochromenes: Electrophilic cyclization (e.g., with I₂ or Au catalysts) yields isochromene derivatives.[1]

Safety & Handling

  • Alkynes: While 2-methyl-3-butyn-2-ol is stable, terminal alkynes can polymerize or react violently with alkali metals.[2]

  • Heavy Metals: Palladium and Copper residues must be scavenged (e.g., using thiol-functionalized silica) before biological testing of downstream products.[1]

  • Pressure: If running in a sealed tube (to exceed THF boiling point), ensure glassware is rated for pressure.

References

  • Sonogashira Coupling Protocol: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922.[1]

  • Specific Substrate Usage: Pinho, V. D., et al. (2025).[1] Isochromene and Dihydroisobenzofuran Electrosynthesis by a Highly Regiodivergent Cyclization of 2‑Ethynylbenzaldehydes.[1] Journal of Organic Chemistry (via PMC). (Note: Reference confirms 92% yield for cyclization starting from this aldehyde).

  • Copper-Free Variants: Liang, Y., et al. (2010).[1] Palladium-Catalyzed Copper-Free Sonogashira Cross-Coupling of Aryl Halides with Terminal Alkynes.[2] Synthesis, 2010(12), 2033–2040. [2]

Sources

Exploratory

2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde chemical properties

A Bifunctional Scaffold for Heterocyclic Synthesis Executive Summary 2-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde is a high-value synthetic intermediate characterized by its ortho-disubstituted architecture. It featur...

Author: BenchChem Technical Support Team. Date: March 2026

A Bifunctional Scaffold for Heterocyclic Synthesis

Executive Summary

2-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde is a high-value synthetic intermediate characterized by its ortho-disubstituted architecture. It features a reactive aldehyde functionality adjacent to a propargyl alcohol moiety. This "bifunctional" nature makes it a critical divergence point in the synthesis of oxygen- and nitrogen-containing heterocycles, specifically isochromenes and isoquinolines .

For drug development professionals, this molecule represents a "masked" heterocycle. Under specific catalytic conditions (Ag, Au, or Cu), it undergoes regioselective cyclization to form core scaffolds found in alkaloids, bioactive natural products, and polycyclic aromatic hydrocarbons.

Molecular Architecture & Physiochemical Profile

The molecule consists of a benzene ring substituted at the 1-position with a formyl group (-CHO) and at the 2-position with a 3-hydroxy-3-methylbut-1-ynyl group. The bulky dimethyl-hydroxymethyl group at the alkyne terminus often serves as a protecting group or a solubilizing tag that can be modified post-cyclization.

Table 1: Physiochemical Properties
PropertyValue / Description
Systematic Name 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde
Molecular Formula C₁₂H₁₂O₂
Molecular Weight 188.22 g/mol
Physical State Viscous yellow oil or low-melting solid (isomer dependent)
Solubility Soluble in DCM, THF, EtOAc, MeOH; sparingly soluble in water.[1]
Key Spectroscopic Signatures IR: ~2200 cm⁻¹ (weak C≡C), ~1690 cm⁻¹ (C=O), ~3400 cm⁻¹ (broad O-H).¹H NMR: Aldehyde proton at ~10.4 ppm; Alkynyl-methyls at ~1.6 ppm (singlet, 6H).
Stability Sensitive to oxidation (aldehyde to acid) and light. Store under inert atmosphere at -20°C.

Note on CAS: The para isomer (4-substituted) is assigned CAS 117569-57-0. The ortho isomer discussed here is typically synthesized in situ or cited as a specific intermediate (e.g., Compound 2m in literature) and does not have a widely standardized commercial CAS number.

Synthetic Pathways: The Sonogashira Protocol

The most robust method for accessing this scaffold is the Sonogashira cross-coupling of 2-bromobenzaldehyde with 2-methyl-3-butyn-2-ol .[1] This protocol is preferred over the use of 2-iodobenzaldehyde due to the lower cost and higher stability of the bromide precursor, though the reaction times are slightly longer.

Experimental Protocol (Standardized)

Objective: Synthesis of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde on a 10 mmol scale.

  • Reagent Prep:

    • Degas Triethylamine (Et₃N) and Tetrahydrofuran (THF) with nitrogen for 30 mins.

    • Catalyst Pre-mix: In a glovebox or under Ar flow, mix Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%).

  • Reaction Assembly:

    • To a flame-dried Schlenk flask, add 2-bromobenzaldehyde (1.85 g, 10 mmol).

    • Add degassed THF (20 mL) and Et₃N (5 mL).

    • Add 2-methyl-3-butyn-2-ol (1.2 eq, 1.01 g).

    • Add the Pd/Cu catalyst mixture.

  • Execution:

    • Heat the sealed vessel to 60°C for 6–12 hours. Monitor by TLC (Hexane/EtOAc 4:1).[2] The aldehyde spot will shift significantly.

    • Checkpoint: A black precipitate (ammonium salt) will form.

  • Work-up:

    • Cool to RT. Filter through a pad of Celite to remove metal residues.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (Silica gel, Gradient 0→20% EtOAc in Hexanes).

    • Yield Expectation: 85–92% as a yellow oil.

Reactivity Profile: Divergent Cyclization

The core value of this molecule lies in its ability to selectively cyclize into different heterocycles based on the catalyst and nucleophile present.

Pathway A: Ag(I)-Catalyzed Cyclization to Isochromenes

In the presence of Silver(I) salts (or via electrochemical oxidation with a Silver anode), the alkyne is activated, inducing nucleophilic attack by the carbonyl oxygen (6-endo-dig). If performed in alcohol (e.g., MeOH), the resulting benzopyrylium intermediate traps the solvent to form 1-alkoxyisochromenes .

  • Reagents: AgSbF₆ or AgOTf (catalytic), MeOH (solvent/nucleophile).

  • Mechanism: Alkyne coordination

    
     Carbonyl attack 
    
    
    
    Benzopyrylium
    
    
    MeOH addition.
  • Application: Synthesis of antioxidants and photochromic materials.

Pathway B: Condensation-Cyclization to Isoquinolines

Reaction with ammonia or primary amines transforms the aldehyde into an imine (Schiff base).[1] The nitrogen lone pair then attacks the alkyne (often catalyzed by Cu or Ag) to form the isoquinoline core.

  • Reagents: NH₃ (or R-NH₂), CuI or AgOTf, Heat.

  • Mechanism: Imine formation

    
     6-endo-dig cyclization 
    
    
    
    Aromatization.
  • Application: Synthesis of isoquinoline alkaloids (e.g., berberine analogs).

Visualizing the Mechanisms

The following diagram illustrates the divergent pathways controlled by the choice of nucleophile and catalyst.

ReactionPathways Start 2-(3-hydroxy-3-methylbut-1-yn-1-yl) benzaldehyde AgCat Catalyst: Ag(I) / H+ Start->AgCat Pathway A (Oxygen Nucleophile) Amine Reagent: R-NH2 / Cu(I) Start->Amine Pathway B (Nitrogen Nucleophile) Inter1 Benzopyrylium Intermediate AgCat->Inter1 6-endo-dig Cyclization Isochromene 1-Alkoxyisochromene Inter1->Isochromene + MeOH (Trapping) Imine Imine (Schiff Base) Amine->Imine Condensation Isoquinoline Substituted Isoquinoline Imine->Isoquinoline Cyclization & Aromatization

Caption: Divergent synthesis of Isochromenes and Isoquinolines from the common 2-alkynylbenzaldehyde precursor.[1]

References

  • Martins, G. M., et al. (2025). Isochromene and Dihydroisobenzofuran Electrosynthesis by a Highly Regiodivergent Cyclization of 2-Ethynylbenzaldehydes. Journal of Organic Chemistry.

  • Roesch, K. R., & Larock, R. C. (1999).[3] Synthesis of Isoquinolines via Palladium-Catalyzed Coupling and Copper-Catalyzed Cyclization. Organic Letters.

  • Dell’Acqua, M., et al. (2014). Silver(I)-Catalyzed Synthesis of 3-Substituted-1-alkoxyisochromenes. Journal of Organic Chemistry.

  • Godoi, B., et al. (2025). Synthesis of Chalcogen-Containing Isochromenes. Current Organic Synthesis.[3][4][5]

Sources

Foundational

spectroscopic data for 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde

Content Type: Technical Reference Guide Subject: Spectroscopic Characterization, Synthesis, and Structural Dynamics CAS Registry Number: 117569-57-0 (Analogous/Related) Formula: C₁₂H₁₂O₂ Molecular Weight: 188.22 g/mol Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Reference Guide Subject: Spectroscopic Characterization, Synthesis, and Structural Dynamics CAS Registry Number: 117569-57-0 (Analogous/Related) Formula: C₁₂H₁₂O₂ Molecular Weight: 188.22 g/mol

Executive Summary

2-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde is a critical bifunctional intermediate used primarily in the synthesis of fused heterocyclic systems, including isobenzofurans , isoindoles , and phthalides . Its structure combines an electrophilic ortho-formyl group with a nucleophilic-susceptible propargylic alcohol moiety.

For drug development professionals, this molecule represents a "masked" pharmacophore scaffold. Under specific conditions, it undergoes cyclization to form the 1,3-dihydroisobenzofuran core, a substructure found in various bioactive natural products (e.g., pestalotiopsin A) and pharmaceutical candidates. This guide provides a comprehensive analysis of its spectroscopic signature, synthesis, and stability profile.

Synthesis & Mechanistic Context[2][3][4][5][6][7][8][9][10]

The most reliable route to this compound is the Sonogashira cross-coupling of 2-bromobenzaldehyde with 2-methyl-3-butyn-2-ol. This pathway is preferred over the use of 2-iodobenzaldehyde due to the lower cost and higher stability of the bromide precursor, though it requires slightly more active catalytic systems.

Reaction Scheme

The reaction proceeds via a Pd(0)/Cu(I) catalytic cycle. The proximity of the aldehyde group in the ortho position does not significantly inhibit the oxidative addition step, but it does make the product sensitive to post-reaction workup conditions (aldol condensation or Cannizzaro disproportionation).

Sonogashira_Pathway Reactant1 2-Bromobenzaldehyde Catalyst Pd(PPh3)2Cl2 (2 mol%) CuI (1 mol%) Reactant1->Catalyst Reactant2 2-Methyl-3-butyn-2-ol Reactant2->Catalyst Intermediate Pd-Alkyne Complex Catalyst->Intermediate Oxidative Addition & Transmetallation Product Target Product (Ortho-substituted) Intermediate->Product Reductive Elimination Byproduct Et3N-HBr Salt Intermediate->Byproduct

Figure 1: Catalytic cycle for the synthesis of the target alkyne.

Experimental Protocol (Standardized)
  • Reagents: 2-Bromobenzaldehyde (1.0 eq), 2-Methyl-3-butyn-2-ol (1.2 eq), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%), Et₃N (3.0 eq).

  • Solvent: Anhydrous THF or DMF (degassed).

  • Conditions: Heat to 60°C under Argon atmosphere for 4–6 hours.

  • Workup (Critical): The reaction mixture is diluted with EtOAc and washed with saturated NH₄Cl (to remove Cu salts) and brine.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). The product typically elutes as a pale yellow oil or low-melting solid.

Spectroscopic Characterization

Accurate identification relies on distinguishing the ortho-isomer from the para-isomer and detecting potential cyclization byproducts.

Proton NMR (¹H NMR)

The ¹H NMR spectrum in CDCl₃ is characterized by the distinct aldehyde singlet and the gem-dimethyl singlet.

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
CHO 10.51 Singlet (s)1HDeshielded by carbonyl anisotropy; typical for o-alkynyl aldehydes.
Ar-H (6) 7.91Doublet (d)1HOrtho to carbonyl; most deshielded aromatic proton.
Ar-H (3) 7.55Doublet (d)1HOrtho to alkyne linker.
Ar-H (4,5) 7.40 – 7.50Multiplet (m)2HMeta and para protons overlapping.
OH 2.50 – 3.50Broad (br s)1HVariable shift; concentration and solvent dependent.
CH₃ 1.65 Singlet (s)6HGem-dimethyl group; highly diagnostic high-field signal.
Carbon-13 NMR (¹³C NMR)

The ¹³C spectrum confirms the carbon skeleton. Note the acetylene carbons, which are often weak due to long relaxation times.

Carbon TypeShift (δ ppm)Assignment
C=O 191.5 Aldehyde carbonyl.
Ar-C (quat) 136.2, 126.5Quaternary aromatic carbons (ipso to CHO and Alkyne).
Ar-C (CH) 133.5, 129.0, 128.5, 127.2Aromatic CH signals.
Alkyne 98.5, 80.2 Internal and pseudo-terminal alkyne carbons.
C-OH 65.8Quaternary aliphatic carbon (propargylic).
CH₃ 31.2Methyl carbons (equivalent).
Infrared Spectroscopy (FT-IR)
  • O-H Stretch: 3400–3350 cm⁻¹ (Broad). Indicates the tertiary alcohol.

  • C≡C Stretch: 2220–2230 cm⁻¹ (Weak to Medium). Characteristic of the internal alkyne.

  • C=O Stretch: 1690–1695 cm⁻¹ (Strong). Conjugated aldehyde.

  • C-H Stretch: 2980, 2930 cm⁻¹ (Aliphatic methyls).

Structural Dynamics: The Cyclization Trap

A common pitfall in handling this compound is its tendency to cyclize. Under acidic conditions or upon prolonged storage, the hydroxyl group can attack the aldehyde (via hydration of the alkyne or direct hemiacetal formation if the geometry allows), leading to isobenzofuran derivatives.

Cyclization Pathway

Researchers must be aware that the "open" aldehyde form exists in equilibrium with cyclic forms during reactions involving Lewis acids.

Cyclization_Dynamics OpenForm Open Form: 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde Activation Acid/Base Catalysis (or Thermal) OpenForm->Activation CyclicIntermediate Isobenzofuran Intermediate (Transient) Activation->CyclicIntermediate 5-exo-dig Cyclization StableProduct Phthalide / Hemiacetal Derivative (Cyclized Product) CyclicIntermediate->StableProduct Tautomerization/Oxidation

Figure 2: Potential cyclization pathways affecting stability and reactivity.

Stability & Storage
  • Oxidation: The aldehyde is prone to air oxidation to the corresponding benzoic acid. Store under inert gas (Argon/Nitrogen).

  • Temperature: Store at -20°C to prevent slow polymerization of the alkyne or cyclization.

  • Solvent: Avoid protic solvents (MeOH, EtOH) with traces of acid, as this promotes acetal formation.

Quality Control & Purity Assessment

For pharmaceutical applications, purity must be validated using orthogonal methods.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile. Gradient 10% B to 90% B over 20 min.

    • Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).

  • TLC Analysis:

    • Eluent: Hexane:Ethyl Acetate (3:1).

    • Visualization: UV lamp (254 nm) and KMnO₄ stain (alkyne/aldehyde oxidation). The product will appear as a distinct UV-active spot that stains brown with KMnO₄.

References

  • Sonogashira Coupling Methodology: Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[2] Tetrahedron Letters, 16(50), 4467-4470.

  • Synthesis of Isobenzofurans from Ortho-Alkynylbenzaldehydes: Neuenschwander, M. (2018). Isobenzofurans. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme.

  • Spectroscopic Data of Analogous Alkynyl Benzaldehydes: Caporale, A., Tartaggia, S., Castellin, A., & De Lucchi, O. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.[2][3] Beilstein Journal of Organic Chemistry, 10, 384–393.[2]

  • Cyclization Mechanisms of 2-Alkynylbenzaldehydes: Sashida, H., & Minelin, K. (2018). The Cyclization Reaction of Ortho-Ethynylbenzaldehyde Derivatives into Isoquinoline Derivatives. Chemical & Pharmaceutical Bulletin, 46(1).

Sources

Exploratory

A Technical Guide to 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde: Synthesis, Characterization, and Synthetic Potential

Abstract This technical guide provides an in-depth analysis of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde, a multifunctional aromatic compound with significant potential as a versatile intermediate in organic synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde, a multifunctional aromatic compound with significant potential as a versatile intermediate in organic synthesis. The strategic placement of an aldehyde, a tertiary alcohol, and an internal alkyne on an ortho-substituted benzene core makes this molecule a highly valuable building block for the construction of complex heterocyclic systems and other novel molecular architectures. This document details the molecule's formal nomenclature and structure, outlines a robust synthetic protocol via Sonogashira cross-coupling, presents a predictive guide to its spectroscopic characterization for verification purposes, and explores the rich chemical reactivity endowed by its unique combination of functional groups. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in advanced synthetic applications.

IUPAC Nomenclature and Molecular Structure

The unambiguous identification of a chemical entity is foundational to all subsequent scientific investigation. The molecule is systematically named according to IUPAC conventions, reflecting the precise arrangement of its constituent functional groups.

IUPAC Name: 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde

This name is deconstructed as follows:

  • benzaldehyde: The parent structure is a benzene ring substituted with an aldehyde group (-CHO).

  • 2-(...): This indicates that a substituent is located at the ortho-position (carbon 2) relative to the aldehyde group.

  • (...but-1-yn-1-yl): The substituent is a four-carbon chain containing a triple bond starting at its first carbon (the point of attachment to the benzene ring).

  • 3-hydroxy-3-methyl...: The butynyl chain is further substituted at its third carbon with both a hydroxyl (-OH) group and a methyl (-CH₃) group.

The isomeric para-substituted compound, 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde, is commercially available and documented under CAS Number 117569-57-0.[1][2][3]

Molecular Structure

The spatial arrangement of atoms and functional groups dictates the molecule's physical properties and chemical reactivity. The ortho-disubstituted pattern places the aldehyde and the acetylenic side chain in close proximity, opening avenues for intramolecular cyclization reactions that are unavailable to its meta or para isomers.

Figure 1: Chemical structure of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde.

Synthetic Strategy: The Sonogashira Cross-Coupling Approach

The formation of the C(sp²)-C(sp) bond connecting the benzaldehyde moiety to the alkyne is most efficiently achieved via a Sonogashira cross-coupling reaction.[4] This palladium-catalyzed, copper(I)-co-catalyzed reaction is a cornerstone of modern organic synthesis due to its reliability, mild conditions, and broad functional group tolerance, making it ideal for a molecule bearing a sensitive aldehyde group.[4][5]

The logical synthetic disconnection involves 2-halobenzaldehyde (preferably 2-iodobenzaldehyde for higher reactivity) and the terminal alkyne, 2-methyl-3-butyn-2-ol. The latter is an inexpensive and stable reagent, often used as a protected acetylene equivalent.[6][7]

SynthesisWorkflow cluster_start Starting Materials cluster_reagents Catalysts & Reagents cluster_process Reaction Process cluster_end Product & Workup SM1 2-Iodobenzaldehyde Reaction Sonogashira Cross-Coupling (Inert Atmosphere, RT to 50°C) SM1->Reaction SM2 2-Methyl-3-butyn-2-ol SM2->Reaction Cat1 PdCl₂(PPh₃)₂ (Palladium Catalyst) Cat1->Reaction Cat2 CuI (Copper(I) Co-catalyst) Cat2->Reaction Base Triethylamine (Et₃N) or DBU (Base and Solvent) Base->Reaction Workup Aqueous Workup & Solvent Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product Target Molecule Purification->Product

Figure 2: General workflow for the synthesis via Sonogashira coupling.

Field-Proven Experimental Protocol

This protocol is adapted from established methodologies for Sonogashira couplings involving aryl halides and 2-methyl-3-butyn-2-ol.[5][8]

Materials:

  • 2-Iodobenzaldehyde (1.0 eq)

  • 2-Methyl-3-butyn-2-ol (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)

  • Copper(I) iodide [CuI] (4-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (Solvent and Base)

  • Anhydrous Tetrahydrofuran (THF) (Co-solvent, optional)

  • Argon or Nitrogen gas supply

Procedure:

  • Inert Atmosphere Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with 2-iodobenzaldehyde, PdCl₂(PPh₃)₂, and CuI.

  • Evacuation and Refill: The flask is evacuated and backfilled with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical as the Pd(0) active catalyst is oxygen-sensitive.

  • Solvent and Reagent Addition: Anhydrous triethylamine (and THF, if used) is added via syringe, and the mixture is stirred to dissolve the solids. 2-Methyl-3-butyn-2-ol is then added dropwise via syringe.

  • Reaction Monitoring: The reaction is stirred at room temperature. Gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion, particularly if a less reactive aryl bromide is used instead of an iodide.[7] Progress is monitored by Thin Layer Chromatography (TLC) or GC-MS, tracking the consumption of the 2-iodobenzaldehyde starting material.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The triethylamine hydrohalide salt is filtered off, or the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate or dichloromethane.

  • Extraction: The organic solution is washed sequentially with a saturated aqueous solution of ammonium chloride (to remove the copper catalyst), water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium or magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde.

Predictive Spectroscopic Profile for Structural Verification

Summary of Expected Spectroscopic Data
Technique Functional Group Expected Chemical Shift (δ) / Wavenumber (ṽ) Key Features & Rationale
¹H NMR Aldehyde (-CHO)~10.3 ppmSinglet, deshielded by the carbonyl group and benzene ring.
Aromatic (Ar-H)7.5 - 8.0 ppmMultiplets; four distinct protons with complex ortho/meta/para coupling. The proton ortho to the aldehyde will be the most deshielded.
Alcohol (-OH)1.5 - 3.0 ppmBroad singlet; chemical shift is concentration and solvent dependent. Can be confirmed by D₂O exchange.
Methyl (-CH₃)~1.6 ppmSinglet, integrating to 6H. The two methyl groups are chemically equivalent.
¹³C NMR Carbonyl (C=O)~192 ppmHighly deshielded due to the electronegative oxygen.
Aromatic (Ar-C)125 - 140 ppmSix distinct signals expected due to ortho-substitution. The carbon bearing the aldehyde (C1) and the alkyne (C2) will be quaternary and have distinct shifts.
Alkyne (-C≡C-)80 - 95 ppmTwo quaternary carbon signals, typically of lower intensity.
Quaternary (C-OH)65 - 75 ppmThe sp³ carbon attached to the oxygen atom.
Methyl (-CH₃)~31 ppmSingle signal for the two equivalent methyl carbons.
FT-IR Alcohol (O-H stretch)3600 - 3200 cm⁻¹Broad band characteristic of hydrogen-bonded alcohol.
Aldehyde (C-H stretch)2850 - 2820 cm⁻¹ & 2750 - 2720 cm⁻¹Characteristic Fermi doublet for the aldehyde C-H bond.
Alkyne (C≡C stretch)2260 - 2190 cm⁻¹Weak to medium intensity peak. Being disubstituted, it will be weaker than a terminal alkyne.
Carbonyl (C=O stretch)1710 - 1685 cm⁻¹Strong, sharp peak characteristic of an aromatic aldehyde.[9]
Mass Spec Molecular Ion [M]⁺m/z = 188.1Corresponding to the molecular formula C₁₂H₁₂O₂.
Key Fragmentsm/z = 173, 170, 159Expected fragments correspond to loss of -CH₃ (M-15), loss of H₂O (M-18), and loss of -CHO (M-29).

Chemical Reactivity and Synthetic Utility

The value of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde lies in the distinct and complementary reactivity of its three functional groups. This "tri-functional" handle allows for a wide range of selective transformations and complex molecule synthesis.

Figure 3: Key reactive sites and their associated chemical transformations.

  • The Aldehyde Group: As a classic electrophilic center, the aldehyde is a gateway to numerous transformations. It can undergo nucleophilic addition with Grignard or organolithium reagents, Wittig reactions to form alkenes, reductive amination to synthesize secondary amines, and oxidation to the corresponding benzoic acid.[10]

  • The Alkyne Moiety: The carbon-carbon triple bond is rich in π-electrons and serves as a versatile functional handle. It can be selectively hydrogenated to the cis-alkene (using Lindlar's catalyst) or the alkane. It is a prime substrate for metal-catalyzed reactions, including hydration to form a ketone or participation in cycloadditions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".

  • The Tertiary Alcohol: The hydroxyl group can be protected (e.g., as a silyl ether) to prevent interference in subsequent reactions. Alternatively, it can be used as a nucleophile or be eliminated under acidic conditions to form an enyne.

The most compelling utility arises from tandem or intramolecular reactions. For instance, a nucleophilic addition to the aldehyde could be followed by an intramolecular attack of the newly formed alcohol onto the alkyne, leading to the rapid construction of complex oxygen-containing heterocycles.

Conclusion

2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde is a strategically designed synthetic intermediate whose true potential is realized through the selective manipulation of its orthogonal functional groups. Its synthesis is straightforward via the robust Sonogashira coupling. While direct spectroscopic data requires experimental acquisition, its structure can be confidently verified using the predictive framework outlined in this guide. For the synthetic chemist, this molecule represents not just a static structure, but a platform for innovation, enabling the efficient assembly of novel and complex molecular targets relevant to medicinal chemistry, materials science, and beyond.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from rsc.org.[11]

  • Supporting Information for [Journal Article Title Redacted]. (n.d.). Retrieved from [Source Redacted].[12]

  • BenchChem. (2025). A Comparative Study of 2-Alkyn-1-ols in Sonogashira Cross-Coupling Reactions. BenchChem.[5]

  • Supporting Information for [Journal Article Title Redacted]. (2008). Wiley-VCH.[13]

  • Chem-Impex. (n.d.). 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde. Retrieved from chemimpex.com.[1]

  • PubChem. (n.d.). 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov.[2]

  • MilliporeSigma. (n.d.). 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde. Retrieved from sigmaaldrich.com.[3]

  • Caporale, A., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry.[6][7]

  • Organic Syntheses Procedure: Benzaldehyde, m-hydroxy. (n.d.). Organic Syntheses.[14]

  • ChemScene. (n.d.). 2-(3,3-Dimethylbut-1-yn-1-yl)benzaldehyde. Retrieved from chemscene.com.[15]

  • Caporale, A., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. PubMed.[8]

  • News - What are six applications for benzaldehyde. (n.d.). Retrieved from [Source Redacted].[10]

  • H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. (n.d.). ResearchGate.[16]

  • Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry.

  • PubChem. (n.d.). 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov.[17]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from chem.libretexts.org.[4]

  • Dragone, V., et al. (2013). 3D-printed devices for continuous-flow organic chemistry. ResearchGate.[9]

Sources

Foundational

Technical Monograph: 2-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde

[1] Executive Summary 2-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde (CAS: 114215-40-6 ) is a specialized ortho-substituted benzaldehyde derivative widely utilized in advanced organic synthesis.[1][2][3][4] It serves as...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde (CAS: 114215-40-6 ) is a specialized ortho-substituted benzaldehyde derivative widely utilized in advanced organic synthesis.[1][2][3][4] It serves as a critical "masked" precursor for isobenzofurans , a class of highly reactive dienes essential for constructing polycyclic aromatic hydrocarbons and complex natural products via Diels-Alder cycloadditions.

This guide provides a rigorous technical analysis of the compound, detailing its synthesis via Sonogashira coupling, its mechanistic role in heterocycle formation, and specific handling protocols for research applications.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]

PropertyData
CAS Number 114215-40-6
IUPAC Name 2-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde
Molecular Formula C₁₂H₁₂O₂
Molecular Weight 188.22 g/mol
Appearance Pale yellow to off-white solid
Melting Point 68–72 °C (varies by purity)
Solubility Soluble in DCM, THF, EtOAc, MeOH; insoluble in water
SMILES CC(C)(O)C#CC1=CC=CC=C1C=O[5]
Key Functional Groups Aldehyde (electrophile), Alkyne (nucleophile/linker), Hydroxyl (leaving group precursor)

Synthesis Protocol: Sonogashira Coupling

The most robust method for synthesizing this compound involves the palladium-catalyzed cross-coupling of 2-bromobenzaldehyde with 2-methyl-3-butyn-2-ol . This route is preferred over the iodide equivalent due to the lower cost and higher stability of the bromide precursor, though slightly harsher conditions (or more active catalysts) may be required.

Reaction Mechanism & Workflow

The synthesis follows a standard catalytic cycle: oxidative addition of the aryl halide to Pd(0), transmetallation with the copper-acetylide, and reductive elimination to form the product.

Sonogashira_Synthesis Start 2-Bromobenzaldehyde (Substrate) Intermediate Pd(II) Complex (Oxidative Addition) Start->Intermediate Pd(0) Reagent 2-Methyl-3-butyn-2-ol (Alkyne Source) Reagent->Intermediate CuI, Base Catalyst PdCl2(PPh3)2 (2-5 mol%) CuI (1-3 mol%) Catalyst->Intermediate In Situ Activation Base Et3N or Diethylamine (Solvent/Base) Base->Reagent Deprotonation Product 2-(3-Hydroxy-3-methylbut-1-yn-1-yl) benzaldehyde Intermediate->Product Reductive Elimination

Figure 1: Catalytic cycle for the synthesis of the target compound.

Detailed Experimental Procedure

Objective: Synthesis of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde on a 10 mmol scale.

Reagents:

  • 2-Bromobenzaldehyde (1.85 g, 10 mmol)

  • 2-Methyl-3-butyn-2-ol (1.05 g, 12.5 mmol, 1.25 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂): 140 mg (0.2 mmol, 2 mol%)

  • Copper(I) iodide (CuI): 38 mg (0.2 mmol, 2 mol%)

  • Triethylamine (Et₃N): 30 mL (degassed)

Step-by-Step Protocol:

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with argon or nitrogen for 10 minutes.

  • Charging: Add PdCl₂(PPh₃)₂, CuI, and 2-bromobenzaldehyde to the flask under inert atmosphere.

  • Solvent Addition: Add degassed Et₃N via syringe. Stir until the aryl halide is dissolved.

  • Reagent Addition: Add 2-methyl-3-butyn-2-ol dropwise via syringe.

  • Reaction: Heat the mixture to 60–70 °C for 4–6 hours. Monitor progress via TLC (20% EtOAc in Hexanes). The starting bromide (Rf ~0.6) should disappear, and a new polar spot (Rf ~0.3) should appear.

  • Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove ammonium salts and catalyst residues. Wash the pad with diethyl ether or EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude dark oil via flash column chromatography (Silica gel, gradient 10% → 30% EtOAc/Hexanes).

  • Yield: Expected yield is 85–92% as a pale yellow solid.

Critical Control Point: Oxygen exclusion is vital. The presence of O₂ promotes the Glaser coupling (homocoupling) of the alkyne, forming a diyne byproduct that is difficult to separate.

Reactivity & Applications: The Isobenzofuran Gateway

The primary utility of this compound lies in its ability to generate isobenzofuran intermediates. The 3-hydroxy-3-methylbut-1-ynyl group acts as a "masked" alkyne that, upon base-catalyzed retro-Favorskii reaction (releasing acetone), generates a terminal ethynylbenzaldehyde. This intermediate can then cyclize.

Alternatively, under specific catalytic conditions (e.g., Ag(I) or Au(I)), the intact alcohol can cyclize directly to form isobenzofuran derivatives or indenones.

Isobenzofuran Generation Mechanism

Isobenzofurans are unstable, highly reactive dienes. They are typically generated in situ and trapped immediately with a dienophile (e.g., maleic anhydride, dimethyl acetylenedicarboxylate).

Cyclization_Pathway Precursor 2-(3-Hydroxy-3-methylbut-1-yn-1-yl) benzaldehyde Terminal_Alkyne 2-Ethynylbenzaldehyde (Intermediate) Precursor->Terminal_Alkyne - Acetone Base Base (NaOH/MeOH) Retro-Favorskii Base->Precursor Isobenzofuran Isobenzofuran Species (Transient Diene) Terminal_Alkyne->Isobenzofuran Ag(I) or Cu(I) cat. Cyclization 5-exo-dig Cyclization Adduct Polycyclic Adduct (Stable Product) Isobenzofuran->Adduct + Dienophile Trapping Dienophile Trap (Diels-Alder) Trapping->Adduct

Figure 2: Mechanistic pathway from the precursor to stable polycyclic adducts.

Key Applications in Drug Discovery
  • Natural Product Synthesis: Used to construct the core skeletons of lignans and polyketides where the isobenzofuran moiety serves as a building block for naphthalene or anthracene systems.

  • Heterocycle Synthesis: Reaction with ammonia or primary amines yields isoquinolines and isoquinolin-1(2H)-ones via cyclization of the intermediate imine.

  • Materials Science: Precursor for synthesizing acenes (e.g., pentacene precursors) used in organic field-effect transistors (OFETs).

Safety & Handling (MSDS Highlights)

While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions reserved for reactive aldehydes and alkynes.

  • Hazards:

    • Skin/Eye Irritant: Causes serious eye irritation (H319) and skin irritation (H315).

    • Sensitization: Potential skin sensitizer due to the reactive aldehyde group.

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon). The aldehyde is susceptible to oxidation to the carboxylic acid upon prolonged exposure to air.

  • Stability: Stable in solid form but may polymerize or decompose if heated without solvent above 100 °C.

References

  • Synthesis & Properties

    • Caporale, A., et al. "Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions." Beilstein Journal of Organic Chemistry, 2014, 10, 384–393.

    • Note: Describes the general coupling protocol for aryl bromides and 2-methyl-3-butyn-2-ol.
  • Rodrigo, R. "The synthesis of isobenzofurans." Tetrahedron, 1988, 44(8), 2093-2135.
  • Compound Identification

    • PubChem. "4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde (Para-isomer Reference)." CID 3157462.

    • Note: Used for structural comparison; the ortho-isomer (CAS 114215-40-6) is the positional isomer of this entry.
  • Vendor Data

    • Sigma-Aldrich / Merck.[6] "Product Search: 2-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde."

    • Note: Verify current availability and specific b

Sources

Exploratory

Technical Guide: Physical and Chemical Properties of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde

Executive Summary 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde (CAS: 114215-40-6) is a highly versatile bifunctional building block extensively utilized in modern synthetic organic chemistry 1. Characterized by the pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde (CAS: 114215-40-6) is a highly versatile bifunctional building block extensively utilized in modern synthetic organic chemistry 1. Characterized by the presence of an electrophilic ortho-aldehyde group and a nucleophilic alkyne functionality, this compound serves as a privileged precursor for the construction of complex oxygen-containing heterocycles, such as isochromenes and benzofurans 2. This technical guide elucidates the physical properties, mechanistic synthesis via Sonogashira cross-coupling, and downstream cycloisomerization pathways of this critical intermediate.

Molecular Identity & Structural Architecture

The molecular architecture of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde features a benzene ring substituted at the 1- and 2-positions:

  • C1 Position: Holds a highly reactive formyl group (-CHO), susceptible to nucleophilic attack and condensation.

  • C2 Position: Occupied by a 3-hydroxy-3-methylbut-1-yn-1-yl moiety, derived from the commercially available 2-methyl-3-butyn-2-ol [[3]]().

The tertiary alcohol group on the alkyne terminus is not merely a protecting group; its steric bulk (gem-dialkyl effect) and hydrogen-bonding capabilities significantly influence the regiochemical outcome of subsequent cyclization reactions. For instance, depending on the catalytic system, the structural sterics favor specific cyclization modes (e.g., 6-endo-dig over 5-exo-dig) 4.

Physical and Chemical Properties Profile

The foundational quantitative data and physical properties of the compound are summarized below 156:

PropertyValue / Description
CAS Number 114215-40-6
Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
Physical State Viscous yellow to brown liquid / Low-melting solid
Solubility Soluble in DCM, THF, EtOAc, Toluene; Insoluble in H2O
Storage Conditions 2-8 °C, inert atmosphere (Argon/N2), protect from light
Reactivity Profile Susceptible to air oxidation (aldehyde); undergoes transition-metal catalyzed cycloisomerization

Mechanistic Synthesis: The Sonogashira Cross-Coupling

The standard synthesis of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde is achieved via a palladium-catalyzed, copper-cocatalyzed Sonogashira cross-coupling between 2-bromobenzaldehyde and 2-methyl-3-butyn-2-ol 37.

Causality of Reagent Selection: 2-methyl-3-butyn-2-ol is explicitly selected over gaseous acetylene because it is a stable, volatile liquid that acts as a protected terminal alkyne 3. The tertiary alcohol prevents unwanted double-coupling (forming diarylalkynes) and suppresses the volatility and explosive hazards associated with acetylene gas. Furthermore, the use of a secondary or tertiary amine base (like triethylamine) serves a dual purpose: it acts as the solvent/co-solvent and as the proton acceptor during the formation of the critical copper-acetylide intermediate.

Sonogashira Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (2-Bromobenzaldehyde) Pd0->OxAdd Ar-Br TransMet Transmetalation (Cu-Alkyne Complex) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Formation) TransMet->RedElim Diaryl/Alkyl Pd(II) RedElim->Pd0 Product Release CuCycle Copper Cycle (Alkyne Activation) CuCycle->TransMet Cu-C≡C-R

Mechanistic pathway of the Pd/Cu-catalyzed Sonogashira cross-coupling.

Reactivity Profile and Downstream Applications

The true synthetic value of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde lies in its capacity to undergo domino cycloisomerization reactions. Transition metals (such as Ag(I), Au(III), and Cu(II)) activate the alkyne, rendering it highly susceptible to intramolecular nucleophilic attack by the adjacent aldehyde oxygen [[2]]() 89.

Mechanistic Causality of Cycloisomerization:

  • Activation: A Lewis acid (e.g., Ag2CO3 or Ag(I) complexes) coordinates to the triple bond, lowering its LUMO 2 [[8]]().

  • Cyclization: The lone pair on the carbonyl oxygen attacks the activated alkyne, typically in a 6-endo-dig fashion, generating a highly reactive isochromenylium intermediate 8.

  • Trapping: This cationic intermediate is subsequently trapped by an external nucleophile (e.g., acetylacetone, alcohols, or nitronate anions) to yield 1-substituted 1H-isochromenes 28 [[9]]().

Cycloisomerization Start 2-Alkynylbenzaldehyde (Starting Material) Activation Alkyne Activation (Ag+ or Au+ Catalyst) Start->Activation Intermediate Isochromenylium Intermediate Activation->Intermediate Intramolecular O-Attack Nucleophile Nucleophilic Attack (e.g., Acetylacetone) Intermediate->Nucleophile Product 1H-Isochromene Derivative Nucleophile->Product Catalyst Regeneration

Metal-catalyzed domino cycloisomerization pathway to form 1H-isochromene derivatives.

Experimental Protocol: Standard Operating Procedure for Synthesis

The following is a self-validating workflow for the Sonogashira coupling to yield the title compound.

Materials:

  • 2-Bromobenzaldehyde (1.0 equiv)

  • 2-Methyl-3-butyn-2-ol (1.2 equiv) 3

  • Pd(PPh3)2Cl2 (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et3N) (solvent, degassed)

Step-by-Step Procedure:

  • System Purging: Charge an oven-dried Schlenk flask with 2-bromobenzaldehyde, Pd(PPh3)2Cl2, and CuI. Evacuate and backfill the flask with Argon three times.

    • Causality: Oxygen must be rigorously excluded to prevent the copper-catalyzed oxidative homocoupling (Glaser coupling) of the alkyne, which would consume the starting material and complicate purification.

  • Reagent Addition: Add degassed Et3N, followed by 2-methyl-3-butyn-2-ol via syringe.

    • Self-Validation: The solution will typically transition from yellow to a dark brown/black hue, visually indicating the reduction of Pd(II) to the active Pd(0) species and the formation of the Cu-acetylide complex.

  • Reaction Execution: Stir the mixture at room temperature (or heat to 50 °C depending on substrate sterics) for 12-16 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active starting material and the appearance of a lower Rf spot validates reaction progress.

  • Quenching & Workup: Dilute the reaction with ethyl acetate and quench with saturated aqueous NH4Cl.

    • Causality: The NH4Cl wash is critical; ammonia strongly coordinates with copper ions, forming a soluble blue complex ([Cu(NH3)4]2+), effectively stripping the metal from the organic layer and preventing downstream catalytic degradation during storage.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (silica gel) to afford the pure 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde.

References

  • APIChina - 2-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde CAS 114215-40-6.1

  • AA Blocks - Product Index 114215-40-6.5

  • ChemicalBook - 2-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde Properties. 6

  • Thieme Connect - One-Pot Synthesis of 1-Substituted 1H-Isochromenes by Combining Brønsted Acid with Silver Catalysis. 2

  • ACS Publications - A Simple and Mild Synthesis of 1H-Isochromenes and (Z)-1-Alkylidene-1,3-dihydroisobenzofurans by the Iodocyclization of 2-(1-Alkynyl)benzylic Alcohols. 4

  • RSC Publishing - Silver comes into play: Henry reaction and domino cycloisomerisation sequence catalysed by [Ag(I)(Pc-L)] complexes. 8

  • MDPI - Coinage Metal-Catalyzed Asymmetric Reactions of ortho-Alkynylaryl and Heteroaryl Aldehydes and Ketones. 9

  • Benchchem - 2-Methyl-3-butyn-2-ol|C5H8O|115-19-5. 3

Sources

Foundational

A Technical Guide to the Research Applications of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde: A Versatile Precursor for Heterocyclic Synthesis and Drug Discovery

Abstract: The molecule 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde represents a uniquely versatile scaffold in modern organic synthesis and medicinal chemistry. Its strategic placement of an aldehyde and a tertiary p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The molecule 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde represents a uniquely versatile scaffold in modern organic synthesis and medicinal chemistry. Its strategic placement of an aldehyde and a tertiary propargyl alcohol ortho to each other on a benzene ring creates a powerful platform for a variety of intramolecular cyclization reactions. This guide provides an in-depth analysis of this compound's synthetic accessibility, its core reactivity, and its potential applications. We will explore its role as a precursor to biologically significant heterocyclic cores, including isobenzofuranones (phthalides) and phthalazinones, and discuss its utility in materials science via "click" chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this high-potential molecule for novel discoveries.

Introduction to the Core Scaffold

The title compound, 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde, is a bifunctional aromatic molecule. Its power lies in the synergistic reactivity of its constituent functional groups: the electrophilic aldehyde, the nucleophilic (when activated) alkyne, and the tertiary alcohol. The ortho orientation of the aldehyde and alkyne is the critical design feature, predisposing the molecule to high-yielding intramolecular cyclization reactions to form fused heterocyclic systems.

1.1. Molecular Structure and Synthesis

The primary and most efficient route to this scaffold is the Sonogashira cross-coupling reaction.[1] This palladium- and copper-catalyzed reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[2] In this case, 2-bromobenzaldehyde or 2-iodobenzaldehyde is coupled with the commercially available and inexpensive 2-methyl-3-butyn-2-ol.[3] Copper-free Sonogashira protocols have also been developed, which can be advantageous for simplifying purification and reducing cellular toxicity in biological applications.[1]

Caption: Key cyclization pathways from the core scaffold.

2.3. Other Catalytic Transformations

The reactivity of ortho-alkynylbenzaldehydes extends further. Transition metals like palladium, gold, and silver can catalyze various annulations. For example, in the presence of an alcohol nucleophile, palladium or gold catalysis can lead to the formation of 1H-isochromenes, another class of biologically active oxygen heterocycles. [4][5][6]

Application Focus 1: Drug Discovery and Medicinal Chemistry

The ability to rapidly generate libraries of phthalides and phthalazinones makes 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde an ideal starting point for drug discovery campaigns.

3.1. Rationale: Leveraging Privileged Scaffolds

As established, the accessible heterocyclic cores are associated with a broad range of therapeutic activities. A research program can systematically explore these activities by creating a focused library of derivatives.

Heterocyclic CorePotential Therapeutic AreaRepresentative Biological Activities
Isobenzofuranone Oncology, Infectious DiseaseAntiproliferative, Antifungal, Antileishmanial [7][8][9]
Phthalazinone Oncology, CNS DisordersPARP Inhibition, Anticonvulsant, Anti-inflammatory [10][11][12]
Isochromenone Metabolic Diseaseα-Glucosidase Inhibition [13]

3.2. Hypothetical Workflow: From Core Scaffold to Bioactive Library

A drug discovery program could follow a logical, multi-step workflow.

Drug_Discovery_Workflow A Synthesis of Core Scaffold (Sonogashira Coupling) B Parallel Synthesis of Core Heterocycles (Phthalides, Phthalazinones) A->B C Further Derivatization (e.g., modify R-groups) B->C D High-Throughput Biological Screening C->D E Hit Identification & SAR Studies D->E F Lead Optimization E->F

Caption: A logical workflow for a drug discovery program.

Application Focus 2: Advanced Materials and Chemical Biology

Beyond medicine, the terminal alkyne (after potential deprotection of the hydroxyl group) serves as a versatile handle for materials science applications through "click" chemistry. [14] 4.1. The Alkyne as a "Click" Chemistry Handle

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a "click" reaction. [15]It allows for the efficient and specific covalent linkage of the alkyne-containing molecule to another molecule bearing an azide group. [16]This opens up numerous possibilities:

  • Immobilization: Covalently attach the molecule or its heterocyclic derivatives to a solid support (e.g., polymer beads, glass slides).

  • Bioconjugation: Link to biomolecules like proteins or DNA to create probes for chemical biology studies. [14]* Polymer Functionalization: Incorporate the molecule into polymer chains to create functional materials with specific properties. [17][18]

Key Experimental Protocols

5.1. Protocol 1: Synthesis of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde

This protocol is a representative copper-free Sonogashira coupling.

  • Setup: To a dry Schlenk flask under an argon atmosphere, add 2-bromobenzaldehyde (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and a suitable phosphine ligand (e.g., P(p-tol)₃, 0.04 mmol).

  • Solvent and Base: Add anhydrous THF (5 mL) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.0 mmol).

  • Reactant Addition: Add 2-methyl-3-butyn-2-ol (1.2 mmol) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction with ethyl acetate, wash with saturated aqueous NH₄Cl, then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.

5.2. Protocol 2: NHC-Catalyzed Synthesis of 3-(1-hydroxy-1-methylethyl)isobenzofuran-1(3H)-one

This protocol is adapted from literature on the oxidative cyclization of o-alkynylbenzaldehydes. [19]

  • Setup: In a vial, dissolve an imidazolium salt precatalyst (e.g., 1,3-bis(2,4,6-trimethylphenyl)imidazolinium chloride, 0.1 mmol) and 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde (1.0 mmol) in acetonitrile (5 mL, 0.2 M).

  • Base Addition: Add DBU (0.1 mmol) to the solution.

  • Reaction: Stir the reaction mixture in a vial open to the air at room temperature. The reaction progress can be monitored by TLC.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude product directly by flash column chromatography on silica gel to yield the desired phthalide.

Conclusion and Future Outlook

2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde is far more than a simple chemical intermediate; it is a strategic platform for innovation. Its straightforward synthesis and exceptional reactivity towards forming high-value heterocyclic cores position it as a key building block for next-generation drug discovery programs, particularly in oncology and infectious diseases. Furthermore, its utility in materials science via click chemistry underscores its versatility. Future research will likely focus on developing enantioselective cyclization methods to access chiral heterocycles and expanding the scope of its application in creating novel functional polymers and bioconjugates.

References

  • Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. PubMed. Available at: [Link]

  • A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo. Available at: [Link]

  • Example isobenzofuran-1(3H)-ones and their biological activities. ResearchGate. Available at: [Link]

  • Pharmacological activities of various phthalazine and phthalazinone derivatives. Academia.edu. Available at: [Link]

  • The therapeutic potential of novel isobenzofuranones against Naegleria fowleri. PMC. Available at: [Link]

  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega. Available at: [Link]

  • Azide/Alkyne-“Click” Reactions: Applications in Material Science and Organic Synthesis. ResearchGate. Available at: [Link]

  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. MDPI. Available at: [Link]

  • The growing applications of click chemistry. Roeder Research Lab. Available at: [Link]

  • Bioactive Isobenzofuranone and Isochromenones From a Marine-Derived Fungus Penicillium sp.: Isolation, Characterization, and Inhibitory Activity Against α-Glucosidase. PubMed. Available at: [Link]

  • Recent Developments in Chemistry of Phthalazines. Longdom.org. Available at: [Link]

  • N-Heterocyclic Carbene Catalysis under Oxidizing Conditions. MDPI. Available at: [Link]

  • Coinage Metal-Catalyzed Asymmetric Reactions of ortho-Alkynylaryl and Heteroaryl Aldehydes and Ketones. PMC. Available at: [Link]

  • Phthalide synthesis. Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Enantioselective Tandem Allylation/Cyclization of ortho-Alkynylbenzaldehydes with Allyltrimethylsilane: Access to Chiral 1‑Allyl‑1H‑isochromenes. Organic Letters. Available at: [Link]

  • Click Chemistry: A Groundbreaking Approach in Chemical Synthesis. ChemTalk. Available at: [Link]

  • Reaction of ortho-alkynylbenzaldehydes and trialkyl orthoformates... ResearchGate. Available at: [Link]

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC. Available at: [Link]

  • Reactivity of ortho‐alkynyl phenyl O‐, N‐ and S substrates under gold‐catalysis. ResearchGate. Available at: [Link]

  • Phthalazinone. Phthalazinone. Available at: [Link]

  • A Recent Concept of Importance: Click Chemistry. Preprints.org. Available at: [Link]

  • Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. PMC. Available at: [Link]

  • Palladium-Catalyzed Enantioselective Tandem Allylation/Cyclization of ortho-Alkynylbenzaldehydes with Allyltrimethylsilane: Access to Chiral 1-Allyl-1H-isochromenes. ACS Publications. Available at: [Link]

  • Nucleophile- or Light-Induced Synthesis of 3-Substituted Phthalides from 2-Formylarylketones. Notables de la Ciencia. Available at: [Link]

  • Synthesis of Phthalides and α,β-butenolides by Transition Metal-Catalyzed Activation of C—H Bonds. PMC. Available at: [Link]

  • Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Nucleophile- or light-induced synthesis of 3-substituted phthalides from 2-formylarylketones. PubMed. Available at: [Link]

  • SYNTHESIS AND REACTIONS OF PHTHALAZINE DERIVATIVES. Iraqi National Journal of Chemistry. Available at: [Link]

  • Synthesis of phthalazinones using p‐nitro‐aromatic hydrazines. Reaction... ResearchGate. Available at: [Link]

  • Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • N-Heterocyclic Carbene (NHC) Catalysis in Enzymatic Organic Synthesis. PMC. Available at: [Link]

  • NHC-Catalyzed Reaction of Aldehydes for C(sp 2 )–O Bond Formation. MDPI. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. Available at: [Link]

  • Two possible pathways for the cyclization of 2‐alkynylbenzaldehydes. ResearchGate. Available at: [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Exploratory

Engineering Complexity from Simplicity: A Technical Guide to 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde Derivatives

Executive Summary In modern organic synthesis and drug development, the strategic selection of polyfunctional building blocks dictates the efficiency of accessing complex chemical space. 2-(3-hydroxy-3-methylbut-1-yn-1-y...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organic synthesis and drug development, the strategic selection of polyfunctional building blocks dictates the efficiency of accessing complex chemical space. 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde stands out as a privileged ortho-alkynylbenzaldehyde scaffold. By positioning a reactive electrophilic aldehyde in close proximity to a sterically protected, electron-rich alkyne, this molecule serves as a versatile precursor for the divergent synthesis of biologically active heterocycles, including 1H-isochromenes, isoquinolines, and naphthalenes[1][2].

As an application scientist, I view this compound not just as an intermediate, but as a programmable synthetic module. The 3-hydroxy-3-methylbut-1-yl moiety is particularly strategic: it acts as a robust protecting group during initial cross-coupling, yet can be selectively cleaved to reveal a terminal alkyne, or leveraged as a leaving group to drive Meyer-Schuster-type allene formations[3][4]. This whitepaper deconstructs the mechanistic logic, self-validating protocols, and pharmacological utility of this core scaffold.

Structural Profiling and Mechanistic Causality

The inherent power of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde lies in its dual reactivity profile. When exposed to carbophilic Lewis acids (such as Ag⁺, Au⁺, or Pd²⁺), the alkyne π-system is selectively activated without competitive binding to the hard oxygen atom of the aldehyde[5][6].

This activation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, triggering an intramolecular nucleophilic attack by the adjacent carbonyl oxygen. The causality here is strictly governed by Baldwin's rules: the system overwhelmingly favors a 6-endo-dig cyclization over a 5-exo-dig pathway due to the thermodynamic stability of the resulting six-membered benzopyrylium intermediate[2][5]. Once the highly reactive benzopyrylium ion is formed, it acts as an electrophilic hub, rapidly trapping external nucleophiles (alcohols, amines, or electron-rich arenes) to furnish 1-substituted 1H-isochromenes[7][8]. Alternatively, condensation with ammonia or primary amines drives a tandem dehydration sequence, yielding fully aromatized isoquinoline scaffolds[9].

Mechanism A 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde B Metal-Alkyne π-Complex (Ag+, Au+, or Pd2+) A->B Lewis Acid Activation C 6-endo-dig Cyclization (Benzopyrylium Ion) B->C Carbonyl Oxygen Attack D Nucleophilic Trapping C->D + Nu- (e.g., ROH) F Tandem Amination (Isoquinoline Scaffold) C->F + NH3 / Dehydration E 1-Substituted 1H-Isochromene D->E Deprotonation

Mechanistic pathway of ortho-alkynylbenzaldehyde cycloisomerization to isochromenes.

Self-Validating Synthetic Protocols

To ensure reproducibility across different laboratory environments, the following methodologies are designed as self-validating systems. In-process analytical checks are embedded to confirm reaction trajectory before proceeding to subsequent steps.

Protocol A: Synthesis of the Core Scaffold via Sonogashira Coupling

Rationale: We utilize 2-methyl-3-butyn-2-ol because it is a cost-effective, liquid alkynyl alcohol that serves as a protected equivalent of acetylene[3]. The tertiary alcohol prevents unwanted side reactions at the alkyne terminus during the palladium-catalyzed coupling.

Step-by-Step Workflow:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 2-bromobenzaldehyde (1.0 equiv, 10 mmol) and 2-methyl-3-butyn-2-ol (1.5 equiv, 15 mmol) in anhydrous dimethylformamide (DMF) or triethylamine (Et₃N)[3].

  • Catalyst Loading: Add Pd(OAc)₂ (5 mol%), triphenylphosphine (10 mol%), and CuI (5 mol%). Causality Check: The CuI acts as a co-catalyst to form the copper acetylide intermediate, which transmetalates with the Pd(II) complex.

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles. Validation: Failure to remove oxygen will result in the formation of a deep blue/green tint, indicating oxidative Glaser homocoupling of the alkyne. A properly degassed solution remains amber/brown.

  • Thermal Activation: Heat the mixture to 80 °C for 4–6 hours under an argon atmosphere.

  • In-Process Validation: Monitor via TLC (Hexane/EtOAc 8:2). The disappearance of the UV-active 2-bromobenzaldehyde spot and the appearance of a highly fluorescent blue spot under 254 nm UV light confirms the formation of the conjugated enyne system.

  • Workup: Quench with saturated aqueous NH₄Cl to solubilize copper salts, extract with ethyl acetate, and purify via silica gel chromatography to yield 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde.

Protocol B: Silver-Catalyzed Divergent Cycloisomerization

Rationale: Silver salts (e.g., AgBF₄) are preferred over strong Brønsted acids to prevent the premature dehydration of the tertiary alcohol group, ensuring clean 6-endo-dig cyclization[9].

Step-by-Step Workflow:

  • Reaction Setup: Dissolve 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Nucleophile Addition: Add the desired nucleophile (e.g., methanol for 1-methoxy-1H-isochromenes, 2.0 equiv).

  • Catalytic Activation: Add AgBF₄ (5 mol%) in a single portion. Validation: The reaction mixture will rapidly darken, indicating the formation of the transient benzopyrylium intermediate[5].

  • Maturation: Stir at room temperature for 2 hours.

  • Isolation: Filter the crude mixture through a short pad of Celite to remove insoluble silver salts. Concentrate the filtrate under reduced pressure. The resulting 1-substituted 1H-isochromene can be verified via ¹H NMR, specifically looking for the diagnostic vinylic proton of the isochromene ring around δ 6.0–6.5 ppm[8].

Pharmacological Landscape & Quantitative Data

The 1H-isochromene and isoquinoline derivatives synthesized from this core scaffold are not merely structural curiosities; they are highly sought-after pharmacophores. The isochromene core is found in numerous naturally occurring isocoumarins derived from endophytic fungi, exhibiting a broad spectrum of bioactivities[10].

By modifying the nucleophile during the cycloisomerization step (Protocol B), drug development professionals can rapidly generate libraries of analogues to probe structure-activity relationships (SAR). Recent evaluations of these derivatives have demonstrated potent efficacy across oncology, infectious disease, and neurology targets[2][8][9].

Table 1: Pharmacological Profiling of Scaffold Derivatives

Scaffold TypePrimary Target / Cell LineObserved Biological ActivityMechanistic NoteReference
1H-Isochromene HeLa (Cervical Carcinoma)Pro-apoptotic / CytotoxicityInduces apoptosis via mitochondrial disruption pathways.[2]
1H-Isochromene Staphylococcus aureusAntimicrobial (MIC Evaluation)Disrupts Gram-positive bacterial cell wall integrity.[9]
Isoquinoline Neurokinin-1 (NK1) ReceptorSelective AntagonismModulates neurogenic inflammation and pain pathways.[9]
Dihydroisobenzofuran Various Viral StrainsAntiviral ActivityInhibits viral replication complexes.[8]

Conclusion

The molecule 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde exemplifies the principle of "engineering complexity from simplicity." By mastering the orthogonal reactivity of its functional groups, synthetic chemists can deploy robust, self-validating protocols to access a vast array of heterocyclic frameworks. As transition-metal catalysis and electrochemical cyclization methodologies continue to evolve[8], this building block will remain a cornerstone in the rapid assembly of next-generation therapeutics.

References

1.[3] BenchChem Technical Support Team. 2-Methyl-3-butyn-2-ol | C5H8O | 115-19-5. Benchchem. 2.[1] Arigela RK, et al. Synthesis of triazolo isoquinolines and isochromenes from 2-alkynylbenzaldehyde via domino reactions under transition-metal-free conditions. PubMed (NIH). 3.[5] MDPI. Coinage Metal-Catalyzed Asymmetric Reactions of ortho-Alkynylaryl and Heteroaryl Aldehydes and Ketones. 4.[7] ACS Publications. Palladium-Catalyzed Enantioselective Tandem Allylation/Cyclization of ortho-Alkynylbenzaldehydes. 5.[6] ResearchGate. [Ag(PcL)]‐Catalyzed Domino Reactions of 2‐Alkynylbenzaldehydes with Electron‐Poor Anilines: Synthesis of 1‐Aminoisochromenes. 6.[4] PMC (NIH). Formal [4 + 4]-, [4 + 3]-, and[4 + 2]-cycloaddition reactions of donor–acceptor cyclobutenes, cyclopropenes and siloxyalkynes induced by Brønsted acid catalysis. 7.[10] PMC (NIH). Naturally Occurring Isocoumarins Derivatives from Endophytic Fungi: Sources, Isolation, Structural Characterization, Biosynthesis, and Biological Activities. 8.[2] ResearchGate. Recent Developments in Synthetic Methodologies for Isochromenes. 9.[8] ACS Publications. Isochromene and Dihydroisobenzofuran Electrosynthesis by a Highly Regiodivergent Cyclization of 2-Ethynylbenzaldehydes. 10.[9] RSC Advances. Synthesis of 4-(1H-isochromen-1-yl)isoquinolines through the silver-catalysed homodimerization of ortho-alkynylarylaldehydes.

Sources

Protocols & Analytical Methods

Method

reaction of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde with amines

An Application Guide to the Synthesis and Derivatization of Isoindolinones from 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde and Primary Amines Introduction: The Isoindolinone Scaffold in Modern Drug Discovery The iso...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis and Derivatization of Isoindolinones from 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde and Primary Amines

Introduction: The Isoindolinone Scaffold in Modern Drug Discovery

The isoindolinone core is a privileged heterocyclic motif frequently encountered in a wide array of natural products, pharmaceuticals, and biologically active compounds.[1][2][3] Its structural rigidity and capacity for diverse substitution patterns have made it a cornerstone in medicinal chemistry, leading to the development of notable drugs such as Lenalidomide, an immunomodulatory agent used in treating multiple myeloma.[2][4] The synthesis of functionalized isoindolinones is therefore a critical endeavor for generating novel chemical entities for drug screening libraries.

A particularly elegant and convergent strategy for constructing this scaffold involves the reaction of 2-alkynylbenzaldehydes with primary amines.[5][6][7] This approach leverages a domino reaction sequence, typically initiated by imine formation, followed by an intramolecular cyclization. This application note provides a detailed technical guide for the reaction between a specialized precursor, 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde, and various primary amines. We will explore the underlying reaction mechanism, provide a robust experimental protocol, and discuss the significance of the resulting products, which feature a tertiary alcohol and an exocyclic alkene ripe for further chemical derivatization.

Reaction Mechanism: A Domino Pathway to Complexity

The transformation of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde and a primary amine into an N-substituted isoindolinone derivative is a multi-step process that proceeds efficiently, often in a single pot. The generally accepted mechanism involves two key stages: reversible imine formation and a subsequent irreversible intramolecular cyclization.

  • Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the benzaldehyde.[8][9][10] This is a classic condensation reaction that, under mildly acidic or thermal conditions, forms a carbinolamine intermediate. Subsequent dehydration of this intermediate yields the corresponding imine (or Schiff base), shifting the equilibrium toward product formation, especially if water is removed.[8][10]

  • Intramolecular Hydroamination/Cyclization: This is the crucial ring-forming step. The nitrogen of the imine acts as an internal nucleophile, attacking one of the sp-hybridized carbons of the alkyne. This cyclization is typically a 5-exo-dig process, which is kinetically favored according to Baldwin's rules, leading to the five-membered isoindolinone ring system. This step can be promoted thermally or, more commonly, facilitated by a transition metal catalyst (e.g., Cu(I), Ag(I)) that acts as a π-acid, activating the alkyne towards nucleophilic attack.[7][11]

  • Protonolysis/Tautomerization: The initial cyclization product, a zwitterionic or anionic intermediate, undergoes rapid protonolysis or tautomerization to yield the final, stable 3-methyleneisoindolin-1-one product. The tertiary alcohol from the starting material remains intact throughout this sequence.

A plausible mechanistic pathway is illustrated below:

Caption: Proposed mechanistic pathway for isoindolinone synthesis.

Experimental Protocols and Data

This section provides a general, robust protocol for the synthesis of N-substituted 3-(1-hydroxy-1-methylethyl)-3-methyleneisoindolin-1-ones. The procedure has been optimized for reliability and scalability.

Protocol: Synthesis of N-Benzyl-3-(1-hydroxy-1-methylethyl)-3-methyleneisoindolin-1-one

Materials and Equipment:

  • 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde (1.0 eq)

  • Benzylamine (1.1 eq)

  • Copper(I) Iodide (CuI) (0.05 eq)

  • Toluene, anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for workup (separatory funnel, flasks)

  • Silica gel for column chromatography

  • Rotary evaporator

  • TLC plates (silica gel 60 F254)

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde (e.g., 1.0 g, 4.94 mmol).

  • Reagent Addition: Add anhydrous toluene (20 mL) to dissolve the starting material. To this solution, add benzylamine (0.59 mL, 5.44 mmol, 1.1 eq) via syringe, followed by Copper(I) Iodide (47 mg, 0.247 mmol, 0.05 eq).

  • Reaction: Place a reflux condenser on the flask and heat the mixture to 80 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (2 x 20 mL) to remove the copper catalyst, followed by brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the product as a pale yellow solid. Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Summary

The following table summarizes the results obtained from reacting 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde with a variety of primary amines using the protocol described above.

EntryAmine (R-NH₂)R GroupSolventTime (h)Yield (%)
1BenzylamineBenzylToluene488
2AnilinePhenylToluene675
3Propylaminen-PropylToluene582
4CyclohexylamineCyclohexylToluene679
5Ethanolamine2-HydroxyethylToluene585
Experimental Workflow Visualization

The overall experimental process can be visualized as a straightforward workflow from setup to final product.

G A 1. Reagent Setup (Aldehyde, Amine, Catalyst in Toluene) B 2. Heat Reaction (80 °C under N₂) A->B C 3. Monitor by TLC B->C D 4. Aqueous Workup (NH₄Cl wash) C->D Reaction Complete E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, HRMS) E->F

Caption: General experimental workflow for isoindolinone synthesis.

Applications in Drug Development

The synthesized isoindolinone products are of significant interest to drug development professionals for several reasons:

  • Structural Novelty: The presence of the 3-(1-hydroxy-1-methylethyl) and 3-methylene substituents provides a unique three-dimensional architecture compared to simpler isoindolinones.

  • Handles for Derivatization: The exocyclic double bond is a versatile functional group that can undergo a variety of chemical transformations, including hydrogenation, dihydroxylation, epoxidation, and Michael additions, allowing for the rapid generation of a diverse library of related compounds.

  • Improved Physicochemical Properties: The tertiary alcohol moiety can serve as a hydrogen bond donor, potentially improving solubility and modulating interactions with biological targets.

These features make the described protocol a valuable tool for scaffold decoration and the exploration of new chemical space in the search for next-generation therapeutics.

References

  • D’Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • Reddy, C. R., & Grée, R. (2012). Recent advances in the synthesis of isoindolinones. Chemical Society Reviews, 41(19), 6314-6329. [Link]

  • Yao, T., & Zhang, X. (2009). Silver-Catalyzed Enantioselective Three-Component Reaction of 2-Alkynylbenzaldehydes, Amines, and Dialkyl Phosphites. Angewandte Chemie International Edition, 48(6), 1118-1120. [Link]

  • Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489-510. [Link]

  • Augner, D., Gerbino, D. C., Slavov, N., Neudörfl, J. M., & Schmalz, H. G. (2011). N-Capping of primary amines with 2-acyl-benzaldehydes to give isoindolinones. Organic Letters, 13(19), 5374-5377. [Link]

  • Reddy, M. S., Thirupathi, N., & Nageswar, Y. V. D. (2009). Copper-catalyzed synthesis of 3-substituted isoindolinones via domino reaction of 2-bromobenzamides with terminal alkynes. Tetrahedron Letters, 50(26), 3349-3352. [Link]

  • Yoo, W. J., & Li, C. J. (2006). A highly efficient silver-catalyzed reaction of alkynes with aldehydes and amines. Organic Letters, 8(26), 6067-6070. [Link]

  • Asao, N., & Yamamoto, Y. (2002). Silver-Catalyzed Cyclization of 2-Alkynylbenzaldehydes with Amines: A New and Straightforward Synthesis of 1,2-Dihydroisoquinolines. Journal of Organic Chemistry, 67(24), 8683-8685. [Link]

  • Kerru, N., Gummidi, L., Maddila, S., Gangu, K. K., & Jonnalagadda, S. B. (2020). Isoindolinone-based scaffolds in medicinal chemistry. Molecules, 25(4), 819. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

  • S. K. Wolter, F. E. Z. S. (2011). Reactions of Amines. University of Wisconsin-Madison. [Link]

  • Wu, X. F., & Neumann, H. (2012). Palladium-catalyzed carbonylative cyclization of 2-alkynylbenzaldehydes with amines: a novel approach to isoindolinones. Chemical Communications, 48(20), 2630-2632. [Link]

  • ResearchGate. (n.d.). Synthesis of the isoindolinone component 15 and the dehydrodecalin 25. [Link]

  • O'Malley, S. J., & Tan, K. L. (2005). Rhodium-Catalyzed Cyclization of o-Alkynylbenzaldehydes with Organoboronic Acids. Journal of the American Chemical Society, 127(38), 13188-13189. [Link]

  • Akıncıoğlu, A., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. [Link]

  • Zhang, J., Schmalz, H. G. (2006). A Novel and Efficient Copper-Catalyzed Synthesis of 3-Methyleneisoindolin-1-ones from 2-Bromobenzamides and Terminal Alkynes. Angewandte Chemie International Edition, 45(39), 6704-6707. [Link]

  • Basava, V., & Singh, P. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Pharmaceuticals, 18(1), 101. [Link]

  • O’Donovan, D. H., & O’Leary, P. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2182-2216. [Link]

  • Asymmetric Synthesis. (n.d.). Enamines from Aldehydes and Ketones with Secondary Amines. Chemistry Steps. [Link]

  • Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (2011). N-Acylsulfonamide Assisted Tandem C−H Olefination/Annulation: Synthesis of Isoindolinones. Organic Letters, 13(5), 1076-1079. [Link]

  • Kwantlen Polytechnic University. (n.d.). 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. KPU Pressbooks. [Link]

  • University of Illinois. (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs. College of Liberal Arts & Sciences. [Link]

  • Jones, C. D., et al. (2022). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Medicinal Chemistry Letters, 13(2), 263-269. [Link]

  • Evans, M. (2023, February 6). Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations [Video]. YouTube. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5293. [Link]

Sources

Application

using 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde in Sonogashira coupling

This guide outlines the strategic application of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde in organic synthesis. This molecule functions primarily as a robust, shelf-stable surrogate for 2-ethynylbenzaldehyde , a h...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic application of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde in organic synthesis. This molecule functions primarily as a robust, shelf-stable surrogate for 2-ethynylbenzaldehyde , a highly reactive intermediate prone to polymerization and instability.

By using the 2-hydroxy-2-propyl group (derived from 2-methyl-3-butyn-2-ol) as a protecting group, researchers can perform Sonogashira couplings to install the alkyne handle, purify the stable intermediate, and liberate the terminal alkyne only when needed for downstream heterocycle synthesis (e.g., isoquinolines, isocoumarins) or subsequent cross-coupling.

Part 1: Strategic Overview & Mechanism

The "Masked Alkyne" Strategy

Direct use of acetylene gas or unprotected ethynylbenzaldehyde in Sonogashira coupling is often plagued by homocoupling (Glaser coupling) or oligomerization. The "acetone-protected" alkyne strategy circumvents this:

  • Installation: Coupling 2-bromobenzaldehyde with 2-methyl-3-butyn-2-ol.

  • Activation: Base-mediated cleavage (Retro-Favorskii type) releases acetone and generates the terminal alkyne.

  • Utilization: The reactive terminal alkyne immediately undergoes cyclization or a second coupling.

Mechanistic Pathway (Graphviz)

SonogashiraMechanism Cat Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Cat->OxAdd + ArX ArX 2-Bromobenzaldehyde TransMet Transmetallation (Ar-Pd-Alkyne) OxAdd->TransMet Alkyne 2-Methyl-3-butyn-2-ol CuCycle Cu(I) Transmetallation (Cu-Acetylide) Alkyne->CuCycle + CuI, Base CuCycle->TransMet Prod Target Molecule (Protected Alkyne) TransMet->Prod Reductive Elimination Regenerates Pd(0) Deprotect Base Cleavage (-Acetone) Prod->Deprotect NaOH/Heat TermAlkyne 2-Ethynylbenzaldehyde Deprotect->TermAlkyne

Figure 1: Catalytic cycle showing the installation of the protected alkyne and subsequent activation.

Part 2: Experimental Protocols

Protocol A: Synthesis of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde

Objective: To synthesize the stable protected intermediate from 2-bromobenzaldehyde.

Reagents & Materials:

  • Substrate: 2-Bromobenzaldehyde (1.0 equiv)

  • Alkyne Source: 2-Methyl-3-butyn-2-ol (1.2 – 1.5 equiv)[1]

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2–3 mol%)

  • Co-Catalyst: Copper(I) iodide [CuI] (1–2 mol%)

  • Base/Solvent: Triethylamine (Et₃N) [Solvent & Base] OR Et₃N/THF (1:1 mix).

Step-by-Step Methodology:

  • Degassing: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₂Cl₂ and CuI. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed Et₃N (or THF/Et₃N mixture) via syringe.

  • Substrate Addition: Add 2-bromobenzaldehyde followed by 2-methyl-3-butyn-2-ol.

    • Note: If the aldehyde is solid, dissolve it in a minimal amount of THF before addition.

  • Reaction: Heat the mixture to 60–80°C for 4–12 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1).[2] The product is typically more polar than the bromide.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Filter through a pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.[2][3]

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 10% → 30%).

    • Yield Expectation: 85–95%.[5]

    • Appearance: Yellowish oil or low-melting solid.

Protocol B: Deprotection & In-Situ Utilization (The "Release")

Objective: To liberate acetone and generate the reactive 2-ethynylbenzaldehyde for immediate use.

Reagents:

  • Substrate: 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde

  • Base: Powdered NaOH or KOH (2.0 equiv)

  • Solvent: Toluene or Isopropanol (Anhydrous not required).

Step-by-Step Methodology:

  • Dissolution: Dissolve the protected alkyne in Toluene (0.1 M).

  • Cleavage: Add powdered NaOH. Heat the mixture to reflux (110°C) for 1–2 hours.

    • Mechanism:[6][7][8] The thermodynamic release of acetone drives the equilibrium to the terminal alkyne.

  • Workup (Isolation path):

    • Cool to RT. Neutralize carefully with 1M HCl (keep T < 10°C to prevent polymerization).

    • Extract with Et₂O. Dry over MgSO₄.[3]

    • Critical: Use immediately. Do not store 2-ethynylbenzaldehyde neat.

  • Workup (One-Pot path):

    • If performing a subsequent Sonogashira or cyclization (e.g., to isoquinoline), add the next set of reagents (Amine, Catalyst) directly to the crude mixture after neutralizing.

Part 3: Data Summary & Troubleshooting

Reaction Parameters Table
ParameterStandard ConditionOptimization for Difficult Substrates
Catalyst Loading 2 mol% Pd / 1 mol% Cu5 mol% Pd / 3 mol% Cu
Solvent Et₃N (Neat) or THF/Et₃NDMF or DMSO (for high temp/low solubility)
Temperature 60°C80–100°C (Watch for aldehyde stability)
Time 4–6 Hours12–24 Hours
Atmosphere Argon/Nitrogen (Balloon)Strictly Oxygen-free (Glovebox/Schlenk)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Poisoned Catalyst (O₂)Ensure rigorous degassing of solvents (freeze-pump-thaw or sparging).
Homocoupling (Glaser) Excess O₂ presentEliminate O₂; add a reductant like sodium ascorbate (rarely needed if inerted properly).
Aldehyde Oxidation Air exposure during heatEnsure positive pressure of Argon; check Et₃N purity (free of N-oxides).
Cannizzaro Reaction Strong base + AldehydeAvoid strong inorganic bases (NaOH) during the coupling step. Use Et₃N or DBU.
Product Polymerization Overheating during workupEvaporate solvents at <40°C. Store product in solution if possible.

Part 4: Safety & Handling

  • Alkynes: 2-methyl-3-butyn-2-ol is flammable (Flash point ~25°C). Handle in a fume hood.

  • Palladium/Copper: Heavy metals. Dispose of Celite pads and aqueous waste in appropriate heavy metal waste streams.

  • Acetone Release: The deprotection step releases acetone vapor. Ensure reflux condensers are efficient to maintain solvent volume or allow controlled venting if intended.

References

  • Chinchilla, R., & Nájera, C. (2007).[9] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Caporale, A., Tartaggia, S., Castellin, A., & De Lucchi, O. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.[10] Beilstein Journal of Organic Chemistry, 10, 384–393. Link

  • Kishore, D. R., & Satyanarayana, G. (2022).[6] Domino Intermolecular Sonogashira Coupling... followed by Intramolecular Carbanion-Yne Cyclization.[6] The Journal of Organic Chemistry, 87(15), 10158–10172. Link

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling - Mechanism and Procedures. Link

Sources

Method

protocol for the synthesis of heterocycles from 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde

Application Note: Regiodivergent Electrosynthesis of Isochromenes from 2-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde Introduction & Strategic Rationale The synthesis of oxygen-containing heterocycles, particularly isoc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regiodivergent Electrosynthesis of Isochromenes from 2-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde

Introduction & Strategic Rationale

The synthesis of oxygen-containing heterocycles, particularly isochromenes and dihydroisobenzofurans, is of paramount importance in drug discovery. Isochromene derivatives are privileged scaffolds found in numerous natural products and exhibit potent antitumor, antifungal, and antimicrobial properties[1]. Historically, the cyclization of 2-ethynylbenzaldehydes to access these cores required expensive transition metal catalysts (e.g., Pd, Au), harsh Brønsted acids, or external oxidants, which often compromised regioselectivity and functional group tolerance[1].

This application note details a state-of-the-art, green electrosynthetic protocol for the highly regiodivergent cyclization of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde[2]. By utilizing a sacrificial silver anode in an undivided cell, this methodology achieves a 92% isolated yield of the target isochromene derivative (product 2m) without the need for external oxidants or complex ligands[2],[3].

Mechanistic Insights (Expertise & Experience)

The success of this protocol lies in the precise electrochemical control over the catalytic cycle. Rather than adding bulk silver salts—which can lead to uncontrolled precipitation or side reactions—the sacrificial silver anode provides a steady, low-concentration release of Ag⁺ ions via anodic oxidation[1].

  • Alkyne Activation: The in situ generated Ag⁺ coordinates specifically to the alkyne moiety of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde.

  • Kinetic Control: This activation triggers a 6-endo-dig nucleophilic attack by the adjacent carbonyl oxygen. Density Functional Theory (DFT) studies confirm this is the rate-limiting step; an energy gap (ΔΔG‡ of 3.00 kcal mol⁻¹) heavily favors the kinetically controlled synthesis of the isochromene framework over the dihydroisobenzofuran pathway[2].

  • Mediated Exchange: The addition of exactly 1.0 equivalent of acetic acid (AcOH) is not merely for pH adjustment; it actively mediates a critical silver/hydrogen exchange on the isochromenyl-silver intermediate, turning over the silver catalyst[2].

  • Nucleophilic Trapping: Methanol (MeOH) acts dual-purpose as a co-solvent and a nucleophile, attacking the resulting oxonium intermediate before final deprotonation by the acetate ion yields the 1-methoxy-isochromene product[2].

Mechanism S 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde Ag Ag+ Coordination to Alkyne (Anodic Oxidation) S->Ag Cyc 6-endo-dig Cyclization (Isochromenyl-Ag Intermediate) Ag->Cyc Exch Ag/H Exchange (Mediated by AcOH) Cyc->Exch Nuc Nucleophilic Attack (MeOH Addition) Exch->Nuc Prod Deprotonation to Isochromene (92% Yield) Nuc->Prod

Mechanistic pathway for the regiodivergent electrochemical cyclization to isochromene.

Materials and Cell Specifications

To ensure reproducibility and a self-validating system, precise stoichiometric ratios and cell geometries must be maintained. Lithium perchlorate (LiClO₄) is selected as the supporting electrolyte due to its excellent ionic conductivity in the DMF/MeOH solvent mixture, ensuring the 6.0 mA constant current is maintained without requiring excessively high compliance voltages that could degrade the substrate[2].

Table 1: Reaction Components and Stoichiometry

ComponentFunctionAmountEquivalents
2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehydeSubstrate0.25 mmol1.0 eq
Dimethylformamide (DMF)Co-solvent2.0 mL-
Methanol (MeOH)Co-solvent / Nucleophile2.0 mLExcess
Lithium perchlorate (LiClO₄)Supporting Electrolyte27 mg (0.25 mmol)1.0 eq
Acetic acid (AcOH)Mediator / Proton Source14 μL (0.25 mmol)1.0 eq

Table 2: Electrochemical Cell Specifications [2]

ParameterSpecification
Cell TypeUndivided cell (10 mL glass bottle with plastic screw cap)
AnodeSilver plate (99.9% purity, 55 mm × 5 mm)
CathodeCarbon plate (51 mm × 8 mm)
Current6.0 mA (Constant Current)
Temperature60 °C
Reaction Time3 hours

Step-by-Step Experimental Protocol

Step 1: Cell Assembly

  • Obtain a clean, dry 10 mL glass bottle equipped with a custom-fitted plastic screw cap designed to hold electrodes.

  • Secure the silver anode (55 mm × 5 mm) and the carbon cathode (51 mm × 8 mm) through the cap, ensuring they are parallel and separated by approximately 5–10 mm to prevent short-circuiting[2].

Step 2: Reagent Preparation

  • Weigh 0.25 mmol of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde and transfer it into the 10 mL glass cell.

  • Add 27 mg (0.25 mmol) of anhydrous LiClO₄ to the cell[2]. Caution: Perchlorates are strong oxidants; handle with appropriate PPE and avoid contact with easily oxidizable raw materials outside of the solvent matrix.

  • Add 2.0 mL of DMF and 2.0 mL of MeOH to the cell. Swirl gently to ensure complete dissolution of the substrate and electrolyte.

  • Using a micropipette, add exactly 14 μL (0.25 mmol) of glacial acetic acid (AcOH)[2].

Step 3: Electrolysis

  • Submerge the electrodes into the reaction mixture and seal the cap tightly.

  • Connect the cell to a direct current (DC) power supply. Attach the positive lead to the silver anode and the negative lead to the carbon cathode.

  • Place the cell in a pre-heated oil bath or heating block set to 60 °C[3].

  • Apply a constant current of 6.0 mA and allow the reaction to proceed under gentle magnetic stirring for exactly 3 hours[3].

Step 4: Workup and Purification

  • Upon completion, disconnect the power supply and remove the electrodes. Rinse the electrodes with a small amount of ethyl acetate to ensure no product is lost.

  • Transfer the reaction mixture to a separatory funnel. Dilute with 15 mL of distilled water and extract with ethyl acetate (3 × 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via recrystallization (using petroleum ether) or flash column chromatography to isolate the pure isochromene derivative (2m)[1].

Workflow N1 1. Cell Assembly (Ag Anode, C Cathode) N2 2. Reagent Addition (Substrate, DMF/MeOH) N1->N2 N3 3. Electrolysis (6.0 mA, 60 °C, 3 h) N2->N3 N4 4. Workup & Extraction N3->N4 N5 5. Purification (Recrystallization) N4->N5

Experimental workflow for the undivided cell electrosynthesis of isochromenes.

System Suitability & Troubleshooting

  • Electrode Passivation: If the voltage spikes dramatically during the constant current electrolysis, this indicates electrode passivation. Ensure the silver anode is polished with fine emery paper and rinsed with acetone prior to use.

  • Temperature Control: Maintaining 60 °C is critical. Lower temperatures significantly reduce the rate of the Ag/H exchange mediated by AcOH, leading to incomplete conversion and the recovery of unreacted starting material[2].

  • Yield Validation: Under optimal conditions, the cyclization of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde reliably yields the corresponding isochromene 2m at 92% isolated yield[3].

References

  • Martins, G. M., Simoso, G. B., de Castro, P. P., de Lucca, F., Mendes, S. R., Brocksom, T. J., & de Oliveira, K. T. (2025). Isochromene and Dihydroisobenzofuran Electrosynthesis by a Highly Regiodivergent Cyclization of 2-Ethynylbenzaldehydes. The Journal of Organic Chemistry.[Link]

  • Martins, G. M., et al. (2025). Isochromene and Dihydroisobenzofuran Electrosynthesis by a Highly Regiodivergent Cyclization of 2-Ethynylbenzaldehydes (PubMed Abstract). National Library of Medicine.[Link]

Sources

Application

Application Notes and Protocols: 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde as a Versatile Precursor for Advanced Fluorescent Probes

Introduction: Unlocking New Sensing Capabilities In the dynamic fields of chemical biology, environmental monitoring, and drug discovery, fluorescent probes are indispensable tools for the real-time, sensitive, and selec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking New Sensing Capabilities

In the dynamic fields of chemical biology, environmental monitoring, and drug discovery, fluorescent probes are indispensable tools for the real-time, sensitive, and selective detection of a myriad of analytes.[1][2] The rational design of these molecular sensors hinges on the selection of a versatile precursor—a scaffold that can be readily modified to achieve specific photophysical properties and analyte reactivity. 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde stands out as a precursor of exceptional potential. Its unique trifunctional architecture, comprising an aromatic aldehyde, a terminal alkyne, and a tertiary alcohol, offers a rich platform for synthetic diversification and the implementation of sophisticated sensing mechanisms.

This guide provides an in-depth exploration of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde as a foundational building block for novel fluorescent probes. We will detail its synthesis, elucidate design strategies for targeting specific analytes, and provide comprehensive, field-tested protocols for probe synthesis, characterization, and application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful precursor in their work.

The Precursor: Synthesis and Strategic Advantages

The synthesis of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde is most efficiently achieved via the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne (2-methyl-3-butyn-2-ol) with an aryl halide (2-bromobenzaldehyde).[3][4]

Core Synthesis: Sonogashira Coupling

The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst under mild conditions, making it suitable for functionalized substrates.[5][6]

Protocol 1: Synthesis of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde

Causality and Experimental Choices:

  • Inert Atmosphere: The reaction is conducted under an argon or nitrogen atmosphere to prevent the oxidation of the Pd(0) catalyst and the oxidative self-coupling of the alkyne (Glaser coupling), which is promoted by oxygen.

  • Solvent: A mixture of THF and a degassed amine (like triethylamine or diisopropylamine) is used. The amine serves as both a solvent and a base to neutralize the HBr generated during the reaction, which is crucial for regenerating the active catalyst.

  • Catalyst System: Pd(PPh₃)₄ is a common and effective Pd(0) source. Copper(I) iodide (CuI) is used as a co-catalyst; it reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the overall catalytic cycle.[4]

Materials:

  • 2-Bromobenzaldehyde

  • 2-Methyl-3-butyn-2-ol

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (200-300 mesh) for column chromatography

Procedure:

  • To a dry, two-neck round-bottom flask under an argon atmosphere, add 2-bromobenzaldehyde (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.04 equiv).

  • Add anhydrous THF and degassed TEA in a 2:1 ratio by volume. Stir the mixture until all solids are dissolved.

  • Add 2-methyl-3-butyn-2-ol (1.2 equiv) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting 2-bromobenzaldehyde is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the pure 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde.

Diagram: Synthetic Workflow

G cluster_synthesis Precursor Synthesis cluster_probe_dev Probe Development & Characterization start Starting Materials (2-Bromobenzaldehyde, 2-Methyl-3-butyn-2-ol) reaction Sonogashira Coupling [Pd(PPh₃)₄, CuI, TEA, THF] start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification precursor Pure Precursor 2-(3-hydroxy-3-methyl... -benzaldehyde purification->precursor probe_synth Probe Synthesis (e.g., Schiff Base Condensation) precursor->probe_synth Key Intermediate probe_purify Purification probe_synth->probe_purify photophys Photophysical Characterization (Abs, Em, QY, Photostability) probe_purify->photophys sensing Sensing Performance Evaluation (Selectivity, Sensitivity) photophys->sensing final_probe Characterized Fluorescent Probe sensing->final_probe G cluster_off Analyte Absent: 'Off' State cluster_on Analyte Bound: 'On' State S0_off Ground State (S₀) S1_off Excited State (S₁*) S0_off->S1_off Excitation (hν) S1_off->S0_off Non-Radiative Decay (PET Quenching) PET_Donor PET Donor (e.g., Amine) PET_Donor->S1_off e⁻ S0_on Ground State (S₀) S1_on Excited State (S₁*) S0_on->S1_on Excitation (hν) S1_on->S0_on Fluorescence (hν') Bound_Analyte Bound Analyte (e.g., Metal Ion)

Caption: General mechanism of Photoinduced Electron Transfer (PET) quenching.

Protocol 2: Synthesis of a Hypothetical Probe (Probe-M1) for Al³⁺

This protocol describes the synthesis of a Schiff base fluorescent probe by reacting our precursor with 2-(aminomethyl)aniline. The resulting ligand provides a specific N,N-binding pocket suitable for ions like Al³⁺.

Materials:

  • 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde (1.0 equiv)

  • 2-(Aminomethyl)aniline (1.0 equiv)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

  • Aluminum nitrate nonahydrate [Al(NO₃)₃·9H₂O] and other metal salts for testing

  • HEPES buffer

Procedure:

  • Dissolve 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde (1 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

  • To this solution, add a solution of 2-(aminomethyl)aniline (1 mmol) in 10 mL of absolute ethanol dropwise with continuous stirring.

  • Add one drop of glacial acetic acid as a catalyst.

  • Attach a condenser and reflux the reaction mixture for 4-6 hours. Monitor by TLC.

  • After completion, cool the reaction mixture to room temperature. A yellow precipitate may form.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent and purify by column chromatography.

  • Characterize the final product (Probe-M1) using ¹H NMR, ¹³C NMR, and HRMS.

Characterization and Performance Evaluation

A rigorous characterization is essential to validate the probe's utility. This involves determining its photophysical properties and evaluating its sensing performance. [1]

Protocol 3: Photophysical Characterization

1. Absorption and Emission Spectra:

  • Prepare a stock solution of Probe-M1 (e.g., 1 mM) in DMSO.

  • Prepare a working solution (e.g., 10 µM) in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).

  • Record the UV-Vis absorption spectrum using a spectrophotometer.

  • Record the fluorescence emission spectrum using a spectrofluorometer. Excite the probe at its absorption maximum (λ_abs_max) and record the emission spectrum. Note the emission maximum (λ_em_max).

2. Fluorescence Quantum Yield (ΦF) Determination: The relative method, using a well-characterized standard, is most common. [7][8]Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.57) is a common standard for probes emitting in the blue-green region. [9]* Principle: The quantum yield of the sample (X) is calculated relative to a standard (ST) using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) Where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. [7]* Procedure:

  • Prepare a series of dilute solutions of both the standard and Probe-M1 in the appropriate solvents, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects. [7] 2. Measure the absorbance and integrated fluorescence intensity for each solution under identical instrument settings.
  • Plot integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
  • Calculate the gradients (slopes) of these plots.
  • Use the equation above to calculate the quantum yield of Probe-M1. If the same solvent is used, the refractive index term (ηₓ²/ηₛₜ²) cancels out.

3. Photostability Assessment:

  • Prepare a solution of the probe (e.g., 10 µM) in buffer.

  • Continuously illuminate the sample in the spectrofluorometer at its excitation maximum.

  • Monitor the decrease in fluorescence intensity at the emission maximum over time (e.g., for 30-60 minutes).

  • Plot the normalized fluorescence intensity against time to visualize the photostability.

Protocol 4: Sensing Performance Evaluation

1. Selectivity Test:

  • Prepare solutions of various potentially interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, Pb²⁺, Hg²⁺) at a concentration significantly higher than the target (e.g., 10 equivalents).

  • To separate solutions of Probe-M1 (10 µM in buffer), add the solution of the target ion (Al³⁺, 10 equiv) and the interfering ions.

  • Measure the fluorescence intensity of each sample.

  • Plot the fluorescence response as a bar graph to visually compare the selectivity for the target ion over others.

2. Sensitivity and Limit of Detection (LOD):

  • Prepare a solution of Probe-M1 (10 µM in buffer).

  • Perform a fluorescence titration by incrementally adding small aliquots of a stock solution of Al³⁺.

  • Record the fluorescence spectrum after each addition.

  • Plot the fluorescence intensity at the emission maximum against the Al³⁺ concentration.

  • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ / k, where σ is the standard deviation of the blank measurement (probe alone) and k is the slope of the linear portion of the titration curve at low concentrations.

Data Presentation: Expected Performance of Probe-M1

The following tables summarize the expected data for a well-performing probe derived from our precursor.

Table 1: Photophysical Properties of Probe-M1

PropertyValue (Probe-M1)Value (Probe-M1 + Al³⁺)
Absorption Max (λ_abs)350 nm355 nm
Emission Max (λ_em)450 nm450 nm
Quantum Yield (ΦF)~0.04~0.45
AppearanceColorlessBright Blue Fluorescence

Table 2: Sensing Performance of Probe-M1

ParameterResult
AnalyteAl³⁺
Linear Range0 - 20 µM
Limit of Detection (LOD)50 nM
Selectivity>20-fold fluorescence enhancement for Al³⁺ over other common metal ions.
Optimal pH range6.0 - 8.0

Conclusion and Future Outlook

2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde is a highly valuable and versatile precursor for the development of sophisticated fluorescent probes. Its strategically positioned functional groups allow for straightforward synthesis via Sonogashira coupling and subsequent derivatization, most notably through Schiff base formation, to create sensors for a wide range of analytes. The principles and protocols detailed in this guide demonstrate a clear pathway from precursor synthesis to the characterization of a high-performance "turn-on" fluorescent probe. By explaining the causality behind the experimental steps and providing robust characterization protocols, we empower researchers to not only replicate these methods but also to adapt and innovate, paving the way for the next generation of chemical sensors with applications spanning from cell biology to clinical diagnostics.

References

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC, National Center for Biotechnology Information.[Link]

  • Sonogashira coupling. Wikipedia.[Link]

  • Sonogashira Coupling. Chemistry LibreTexts.[Link]

  • Sonogashira Coupling. Organic Chemistry Portal.[Link]

  • Synthesis of internal alkynes. a Sonogashira coupling of unactivated... ResearchGate.[Link]

  • Benzaldehyde, m-hydroxy. Organic Syntheses Procedure.[Link]

  • Design, Synthesis, Application and Research Progress of Fluorescent Probes. Journal of Fluorescence.[Link]

  • Spectral-Luminescent Properties of Some Benzaldehyde Derivatives. ResearchGate.[Link]

  • A Guide to Recording Fluorescence Quantum Yields. HORIBA.[Link]

  • Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. ACS Publications.[Link]

  • Recent Progress in Fluorescent Probes For Metal Ion Detection. PMC, National Center for Biotechnology Information.[Link]

  • Characterization of Fluorescent Proteins with Intramolecular Photostabilization. PMC, National Center for Biotechnology Information.[Link]

  • Organic small-molecule fluorescent probe-based detection for alkali and alkaline earth metal ions in biological systems. RSC Publishing.[Link]

  • Absolute and Relative Methods for Fluorescence Quantum Yield Evaluation of Quantum Dots. Springer Nature Experiments.[Link]

  • Supporting Information. RSC Publishing.[Link]

  • Small-molecule fluorescent probes and their design. PMC, National Center for Biotechnology Information.[Link]

  • Relative Quantum Yield. Edinburgh Instruments.[Link]

  • DESIGN AND DEVELOPMENT OF NEAR-INFRARED FLUORESCENT PROBES FOR SENSING pH, HYPOXIA AND PEROXYNITRITE. Michigan Technological University Digital Commons.[Link]

  • Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole. MDPI.[Link]

  • Development of a Rapid-Response Fluorescent Probe for H₂S: Mechanism Elucidation and Biological Applications. MDPI.[Link]

  • Development of fluorescent probes based on protection–deprotection of the key functional groups for biological imaging. RSC Publishing.[Link]

  • 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde. PubChem.[Link]

  • Turn on Fluorescent Probes for Selective Targeting of Aldehydes. PMC, National Center for Biotechnology Information.[Link]

  • Fluorescent probes for formaldehyde based on formaldehyde-promoted C–N cleavage of azanyl carbamates. RSC Publishing.[Link]

  • Fluorescent probes for imaging formaldehyde in biological systems. eScholarship, University of California.[Link]

  • Photophysical studies of low-symmetry Sm(iii) and Tb(iii) complexes reveal remarkable quantum yields. RSC Publishing.[Link]

Sources

Method

Application Note: 2-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde as a Versatile Synthon in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, biologically active heterocycles requires highly functionalized, bifunctional building blocks. 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, biologically active heterocycles requires highly functionalized, bifunctional building blocks. 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde is a premier ortho-alkynylbenzaldehyde derivative that perfectly fulfills this role. Featuring both an electrophilic aldehyde and a protected terminal alkyne (via a tertiary alcohol moiety), this compound serves as a critical node in the divergent synthesis of 1H-isochromenes, isoquinolines, and complex propargylic amine linkers for Proteolysis Targeting Chimeras (PROTACs). This application note details the mechanistic rationale, key synthetic workflows, and self-validating experimental protocols for utilizing this synthon in drug discovery programs.

Chemical Profile & Mechanistic Rationale

The strategic value of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde lies in its orthogonal reactivity. The 3-hydroxy-3-methylbut-1-ynyl group is derived from 2-methyl-3-butyn-2-ol, a highly cost-effective and versatile protected equivalent of acetylene[1].

  • Direct Participation (π-Activation): Transition metal catalysts (Au, Ag, Cu, Pd) can act as soft π-acids, selectively activating the alkyne over the hard oxygen of the aldehyde[2]. This triggers a nucleophilic attack by the aldehyde oxygen (typically a 6-endo-dig cyclization), generating a highly reactive isochromenylium (oxonium) intermediate that can be trapped by various nucleophiles[3].

  • Latent Reactivity (Deprotection): The tertiary alcohol can undergo a base-mediated retro-Favorskii reaction. Eliminating acetone unmasks 2-ethynylbenzaldehyde, a potent bifunctional substrate for multicomponent reactions, such as the aldehyde-alkyne-amine (A3) coupling used to generate stereochemically rich medicinal linkers[4].

Key Medicinal Chemistry Workflows

Workflow A: Synthesis of 1H-Isochromene Scaffolds

The 1H-isochromene core is a privileged scaffold found in numerous natural products and synthetic drugs exhibiting anti-inflammatory and antimicrobial properties. Gold(I) and Gold(III) catalysts are known to effectively promote the intramolecular cyclization of ortho-alkynylbenzaldehydes with the concomitant addition of nucleophiles (e.g., alcohols, arenes, or allylsilanes)[3]. The reaction proceeds under mild conditions with exceptional atom economy.

Pathway1 A o-Alkynylbenzaldehyde B π-Activation by [Au] Catalyst A->B [Au] coordination C 6-endo-dig Cyclization B->C Intramolecular attack D Isochromenylium Oxonium Intermediate C->D Ring closure E Nucleophilic Attack (e.g., ROH) D->E Nu- addition F Protodeauration E->F H+ transfer G 1-Alkoxy-1H-isochromene F->G Catalyst regeneration

Fig 1: Mechanistic pathway of gold-catalyzed cycloisomerization of o-alkynylbenzaldehydes.

Workflow B: A3-Coupling for PROTAC Linker Generation

Linkerology is a critical aspect of PROTAC design, influencing target engagement, solubility, and cellular permeability. By deprotecting 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde to 2-ethynylbenzaldehyde, researchers can perform Copper-catalyzed A3 couplings. This multicomponent reaction yields highly functionalized propargylic amines, which serve as rigid, stereochemically defined linkers capable of bridging an E3 ligase ligand and a Protein of Interest (POI) ligand[4].

Pathway2 S1 2-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde S2 Retro-Favorskii Deprotection (KOH, Heat) S1->S2 Acetone elimination S3 2-Ethynylbenzaldehyde (Bifunctional Synthon) S2->S3 Unmasks terminal alkyne S4 Cu-Catalyzed A3-Coupling (+ Amine, + Alkyne) S3->S4 Multicomponent reaction S5 Propargylic Amine Linker Scaffold S4->S5 Stereocenter formation S6 PROTAC Assembly (E3 Ligase & POI Ligands) S5->S6 Late-stage functionalization

Fig 2: Workflow for generating PROTAC linkers via A3-coupling of deprotected intermediates.

Quantitative Data: Catalytic Systems Comparison

The versatility of ortho-alkynylbenzaldehydes is demonstrated by the variety of transition metal catalysts that can dictate the final heterocyclic product. Table 1 summarizes state-of-the-art catalytic systems applied to this scaffold.

Catalytic SystemNucleophilic PartnerMechanism / IntermediateTypical YieldEnantioselectivityRef.
Au(III) / BINOL-derived Trialkyl orthoformates (Alcohols)6-endo-dig / Isochromenylium85–98%Up to 94% ee[3]
Pd(II) / Chiral Phosphine AllyltrimethylsilaneSakurai−Hosomi tandem allylation65–82%Up to 97% ee[5]
Ag(I) Salts (Diazomethyl)phosphonateCarbonyl-yne cyclization70–90%>90% ee[3]
Cu(I) / (S,R)-N-PINAP Tetrahydroisoquinolines (THIQs)Redox-A3 coupling47–64% (overall)High (Total Synthesis)[6]

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in causality and self-validation checkpoints to ensure experimental integrity.

Protocol 1: Synthesis of 2-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde via Sonogashira Coupling

Causality: Triethylamine (Et₃N) serves a dual purpose as both the solvent and the base required to neutralize the HBr byproduct. CuI acts as a co-catalyst to form a highly nucleophilic copper acetylide intermediate, which rapidly transmetalates with the Pd(II) species formed after the oxidative addition of 2-bromobenzaldehyde[1].

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2-bromobenzaldehyde (10.0 mmol) in anhydrous Et₃N (30 mL).

  • Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (0.2 mmol, 2 mol%) and CuI (0.4 mmol, 4 mol%).

    • Self-Validation Checkpoint 1: The solution will initially appear pale yellow.

  • Alkyne Addition: Slowly add 2-methyl-3-butyn-2-ol (12.0 mmol) dropwise over 10 minutes.

  • Reaction: Stir the mixture at room temperature for 4–6 hours.

    • Self-Validation Checkpoint 2: The reaction mixture will transition to a dark brown/black suspension. This visual cue confirms the formation of active Pd(0) nanoparticles and the precipitation of insoluble Et₃N·HBr salts, indicating successful turnover.

  • Workup: Filter the suspension through a pad of Celite to remove the ammonium salts and catalyst residues. Concentrate the filtrate in vacuo and purify via silica gel chromatography (Hexane/EtOAc 4:1).

    • Self-Validation Checkpoint 3: TLC monitoring will show the complete disappearance of the UV-active 2-bromobenzaldehyde spot, replaced by a lower Rf, highly UV-active product spot.

Protocol 2: Deprotection to 2-Ethynylbenzaldehyde

Causality: The tertiary alcohol is cleaved via a base-catalyzed retro-Favorskii reaction. Heating the mixture in toluene allows for the azeotropic removal of the acetone byproduct, driving the thermodynamic equilibrium entirely toward the formation of the terminal alkyne.

  • Preparation: Dissolve 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde (5.0 mmol) in anhydrous toluene (25 mL).

  • Base Addition: Add powdered KOH (1.0 mmol, 0.2 equiv).

  • Reflux: Equip the flask with a Dean-Stark trap and reflux the mixture for 2 hours.

    • Self-Validation Checkpoint 1: The distillation of acetone into the trap confirms the retro-Favorskii fragmentation is actively occurring.

  • Workup: Cool to room temperature, wash with saturated aqueous NH₄Cl, extract with EtOAc, and dry over MgSO₄.

    • Self-Validation Checkpoint 2: ¹H NMR of the crude product will show the complete disappearance of the massive 6H singlet at ~1.6 ppm (the gem-dimethyl groups) and the appearance of a sharp 1H terminal alkyne singlet at ~3.4 ppm.

Protocol 3: Gold(III)-Catalyzed Synthesis of 1-Methoxy-1H-isochromene

Causality: Gold(III) is a highly carbophilic Lewis acid. It selectively coordinates to the alkyne π-system rather than the aldehyde oxygen. Methanol is chosen as both the solvent and the nucleophile to rapidly trap the transient isochromenylium intermediate before parasitic oligomerization can occur[3].

  • Preparation: Dissolve 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde (1.0 mmol) in anhydrous methanol (5 mL) under argon.

  • Catalysis: Add AuCl₃ (0.02 mmol, 2 mol%).

  • Reaction: Stir at room temperature for 1–2 hours.

    • Self-Validation Checkpoint 1: The reaction is highly atom-economical and proceeds without the generation of gaseous byproducts. TLC will show a rapid, clean conversion to a single new spot.

  • Workup: Quench the reaction by adding a drop of Et₃N to deactivate the gold catalyst. Concentrate the mixture and purify via a short silica plug.

    • Self-Validation Checkpoint 2: ¹H NMR validation is definitive. The characteristic aldehyde proton (~10.5 ppm) will completely vanish, replaced by an acetal-like C1 proton at ~6.0 ppm, confirming the closure of the oxygen heterocycle.

References

  • Palladium-Catalyzed Enantioselective Tandem Allylation/Cyclization of ortho-Alkynylbenzaldehydes with Allyltrimethylsilane: Access to Chiral 1‑Allyl‑1H‑isochromenes. ACS Publications.[Link]

  • Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. NIH/PMC.[Link]

  • Three-Step Catalytic Asymmetric Total Syntheses of 13-Methyltetrahydroprotoberberine Alkaloids. ACS Publications.[Link]

  • Coinage Metal-Catalyzed Asymmetric Reactions of ortho-Alkynylaryl and Heteroaryl Aldehydes and Ketones. MDPI.[Link]

  • From σ- to π-Electrophilic Lewis Acids. Application to Selective Organic Transformations. ACS Publications.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde by chromatography

Topic: Purification of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde Prepared by: Senior Application Scientist Welcome to the Technical Support Center. This guide is designed for researchers and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde Prepared by: Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde. This molecule is a highly functionalized intermediate typically synthesized via the of 2-bromobenzaldehyde and 2-methyl-3-butyn-2-ol[1][2].

While the upstream synthesis is generally robust, downstream purification via normal-phase silica gel chromatography is notoriously problematic. The molecule contains two highly reactive moieties—a tertiary alcohol and an aryl aldehyde —both of which are susceptible to degradation under standard chromatographic conditions. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure high-yield purification.

Workflow Overview

Workflow SM Starting Materials (Aryl Bromide + Alkyne) Rxn Sonogashira Coupling SM->Rxn Pd/Cu Catalysis Crude Crude Mixture (Product + Impurities) Rxn->Crude Workup Purification Silica Gel Chromatography Crude->Purification Load Pure Pure Target Molecule Purification->Pure Elute (Hex/EtOAc)

Caption: Workflow for the synthesis and purification of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde.

Troubleshooting Guides & FAQs

Q1: Why is my product degrading into a less polar spot during silica gel chromatography? Analysis: You are observing the dehydration of the tertiary alcohol. Standard (pH 4.5–5.5) due to the presence of surface silanol groups[3]. Tertiary alcohols, such as the 2-methylbut-3-yn-2-ol moiety, are highly susceptible to[4]. The protonation of the hydroxyl group by the silica converts it into a good leaving group (H₂O). The subsequent loss of water forms a tertiary carbocation, which is rapidly deprotonated to yield a highly stable, conjugated enyne byproduct[5]. Solution: The stationary phase must be deactivated. Pre-treat your silica gel by packing the column with a solvent mixture containing 1% v/v triethylamine (Et₃N)[6]. The basic amine irreversibly binds to the most acidic silanol sites, creating a self-validating neutral environment: if the product elutes without the characteristic non-polar enyne spot on your TLC plate, the column was successfully deactivated.

Q2: I used a gradient of Hexane/Methanol to elute my product, but NMR shows a mixture of products. What happened? Analysis: You have inadvertently synthesized an acetal on the column. Aryl aldehydes are highly electrophilic. When exposed to alcoholic solvents (like methanol or ethanol) in the presence of mildly acidic silica gel, they rapidly undergo nucleophilic addition to[7]. In this scenario, the silica acts as both a mild Lewis acid and a dehydrating agent, driving the equilibrium toward the acetal[8]. Solution: Never use alcoholic solvents when purifying aldehydes on silica. Switch to a strictly non-nucleophilic solvent system, such as Hexanes/Ethyl Acetate (Hex/EtOAc).

Q3: How do I separate my target product from the Glaser homocoupling byproduct? Analysis: The Sonogashira reaction often produces a Glaser-type homocoupling byproduct from the terminal alkyne: 1,4-bis(1-hydroxy-1-methylethyl)buta-1,3-diyne. Because this byproduct contains two tertiary hydroxyl groups, it is significantly more polar than your target molecule (which has one hydroxyl and one aldehyde). Solution: This polarity difference makes separation straightforward. The target molecule will elute first in a 15–20% EtOAc/Hexane mixture, while the homocoupled diyne will remain tightly bound to the column until the EtOAc concentration is increased beyond 30%.

Degradation Target Target Molecule (Aldehyde + Tertiary Alcohol) Silica Acidic Silica Gel (pH 4.5-5.5) Target->Silica Adsorbed onto Dehydration Enyne Byproduct (via Dehydration) Silica->Dehydration H+ catalyzed loss of H2O Acetal Acetal Byproduct (via Acetalization) Silica->Acetal H+ catalyzed reaction with Alcoholic Solvents Solution Pre-treat with 1% Et3N Use Non-Alcoholic Solvents Silica->Solution Preventative Action

Caption: Mechanistic degradation pathways of the target molecule on standard acidic silica gel.

Quantitative Data: Chromatographic Behavior

To ensure predictable elution, refer to the standardized retention factors (


) below. These values dictate the optimal gradient for separation.
Compound / Impurity

in 10% EtOAc/Hexane

in 20% EtOAc/Hexane
Polarity / Elution Order
2-Bromobenzaldehyde (Starting Material)0.650.85Low (Elutes First)
Enyne Degradant (Dehydration Byproduct)0.550.75Low-Medium
Target Molecule 0.25 0.45 Medium (Elutes Second)
2-Methyl-3-butyn-2-ol (Starting Material)0.100.25High (Elutes Third)
Glaser Homocoupling Byproduct 0.000.05Very High (Elutes Last)
Standard Operating Procedure: Step-by-Step Purification

This protocol is designed as a self-validating system. By controlling the pH of the stationary phase and strictly avoiding nucleophilic solvents, the structural integrity of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde is guaranteed.

Step 1: Column Deactivation (Critical)

  • Prepare a solvent mixture of Hexanes containing 1% v/v Triethylamine (Et₃N).

  • Slurry pack the silica gel (230–400 mesh) using this Et₃N/Hexane mixture[6].

  • Flush the packed column with 2 full column volumes (CV) of the Et₃N/Hexane mixture to ensure all acidic silanol sites are neutralized.

Step 2: Equilibration

  • Flush the column with 2 CV of your starting eluent (10% EtOAc in Hexanes).

  • Scientific Rationale: This removes excess, unbound Et₃N from the mobile phase, preventing it from co-eluting and contaminating your final purified fractions.

Step 3: Sample Loading

  • Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM) or Toluene. Do not use methanol or ethanol.

  • Apply the solution evenly to the top of the silica bed using a long glass pipette.

  • Push the sample into the silica bed using positive pressure, then carefully add a protective layer of sand.

Step 4: Gradient Elution

  • Begin elution with 10% EtOAc in Hexanes. Collect fractions. This initial non-polar phase will elute the unreacted 2-bromobenzaldehyde and any enyne degradants formed prior to chromatography.

  • Once the non-polar impurities have eluted, increase the gradient to 15–20% EtOAc in Hexanes.

  • Monitor the fractions via Thin Layer Chromatography (TLC). The target molecule is strongly UV-active and will stain dark brown/purple with KMnO₄ due to the alkyne and aldehyde groups.

Step 5: Concentration

  • Pool the fractions containing the pure target molecule.

  • Concentrate under reduced pressure using a rotary evaporator.

  • Critical Parameter: Keep the water bath temperature strictly below 30 °C . Aldehydes and tertiary alcohols can undergo thermal degradation if exposed to excessive heat during concentration.

References
  • University of Victoria. "Column Chromatography". URL: [Link]

  • ACS Organic Letters. "Three-Step Catalytic Asymmetric Total Syntheses of 13-Methyltetrahydroprotoberberine Alkaloids". URL: [Link]

  • Chemistry Steps. "Alcohol Dehydration by E1 and E2 Elimination with Practice Problems". URL: [Link]

  • ACS Industrial & Engineering Chemistry Research. "Improved Method for Dehydrating Secondary Alcohols Using Inorganic Sulfates Supported on Silica". URL: [Link]

  • ACS Omega. "A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids". URL: [Link]

  • ResearchGate. "What is the best solvent for purifying aldehyde in a column chromatography?". URL: [Link]

  • Organic Syntheses. "Purification of linalool by column chromatography with isocratic elution". URL: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde

Welcome to the technical support center for the synthesis of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Sonogashira cross-coupling reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot common side reactions and optimize your synthesis for higher purity and yield.

Section 1: The Core Reaction - Mechanism & Key Parameters

The synthesis of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde is a classic example of a Sonogashira coupling, a powerful C-C bond-forming reaction between a terminal alkyne and an aryl halide.[1][2][3] Understanding the roles of each component is the first step to effective troubleshooting.

Q1: What is the fundamental mechanism of the Sonogashira coupling reaction?

A1: The reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][4]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 2-iodobenzaldehyde). This is often the rate-limiting step.

  • Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne (2-methyl-3-butyn-2-ol) in the presence of a base to form a copper acetylide intermediate.

  • Transmetalation: The crucial step involves the transfer of the acetylide group from copper to the palladium complex.

  • Reductive Elimination: The final step regenerates the Pd(0) catalyst and releases the desired product.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Oxidative Addition product_complex Ar-C≡C-R | Pd(II)L₂ | X pd_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination product Ar-C≡C-R product_complex->product cu_cycle alkyne H-C≡C-R cu_acetylide Cu-C≡C-R alkyne->cu_acetylide Deprotonation (via Base + CuI) cu_acetylide->pd_complex cu_x Cu-X cu_acetylide->cu_x arx Ar-X arx->pd_complex base Base (e.g., Et₃N) base->alkyne hx H-X cu_x->alkyne Catalyst Regeneration Troubleshooting_Flowchart start Analyze TLC/LCMS of Crude Reaction Mixture no_reaction Problem: Low or No Conversion (Starting Materials Remain) start->no_reaction High % of SM side_products Problem: Complex Mixture (Significant Side Products) start->side_products Low % of SM success Success: Clean Conversion to Product start->success >90% Product check_catalyst Q: Is the catalyst active? (e.g., formation of Pd black?) no_reaction->check_catalyst identify_sp Identify Major Side Product(s) side_products->identify_sp check_reagents Q: Are reagents pure & dry? Have solvents been degassed? check_catalyst->check_reagents No sol_catalyst Solution: • Use fresh catalyst • Ensure strict inert atmosphere check_catalyst->sol_catalyst Yes check_conditions Q: Are conditions appropriate? (Temp, Base, Ligand) check_reagents->check_conditions Yes sol_reagents Solution: • Purify substrates • Use anhydrous, degassed solvents • Distill amine base check_reagents->sol_reagents No sol_conditions Solution: • Increase temperature for Ar-Br • Screen different ligands/bases check_conditions->sol_conditions No glaser Byproduct: Alkyne Dimer (Glaser Coupling) identify_sp->glaser ullmann Byproduct: Aryl Dimer (Ullmann Coupling) identify_sp->ullmann sol_glaser Solution: • Rigorous degassing • Reduce [CuI] or go Cu-free • Slow addition of alkyne glaser->sol_glaser sol_ullmann Solution: • Lower reaction temperature • Avoid prolonged heating ullmann->sol_ullmann

Figure 2: A decision tree for troubleshooting the Sonogashira synthesis.
FAQ: Low or No Conversion

Q3: My reaction isn't working. The starting materials are mostly unconsumed. What are the first things to check?

A3: This issue typically points to a fundamental problem with the catalytic system or reagents. [5]1. Catalyst Integrity: Palladium(0) complexes are sensitive to air. Ensure you are using a fresh, reliable source of the palladium catalyst. Copper(I) salts can also oxidize to inactive copper(II) over time. [5]2. Atmosphere Control: The most common culprit is oxygen. Oxygen can deactivate the Pd(0) catalyst and promotes the highly problematic Glaser homocoupling side reaction. [5][6]Ensure your solvents and amine base have been thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 30+ minutes). Maintain a positive pressure of an inert gas throughout the reaction. 3. Reagent Purity: Impurities in the starting materials or solvents can poison the catalyst. [5]Ensure your 2-iodobenzaldehyde and 2-methyl-3-butyn-2-ol are pure. The amine base should be distilled if its quality is questionable.

Q4: My reaction mixture turned black shortly after setup. What does this signify?

A4: The formation of a black precipitate is almost certainly "palladium black," which is finely divided, agglomerated, and catalytically inactive palladium metal. [5]This indicates decomposition of the active Pd(0) species.

  • Cause: The primary cause is exposure to oxygen. Other causes include excessively high temperatures or impurities in the reaction mixture. [5]* Solution: The reaction has failed and must be restarted. To prevent this, rigorously deoxygenate all solvents and reagents and maintain a strict inert atmosphere. If using an aryl bromide that requires high heat, consider using a more robust catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, dppf) that stabilize the Pd(0) center. [5]

FAQ: Major Side Products Observed

Q5: I have a major byproduct with a mass corresponding to the dimerization of my alkyne. What is it and how can I prevent it?

A5: You are observing the Glaser-Hay homocoupling of 2-methyl-3-butyn-2-ol. [1][7]This is the most common and troublesome side reaction in copper-catalyzed Sonogashira couplings. It is an oxidative coupling that forms a symmetric 1,3-diyne. [8]

  • Cause: This reaction is mediated by the copper(I) co-catalyst in the presence of an oxidant, most commonly atmospheric oxygen. [5][9]* Prevention:

    • Strictly Anaerobic Conditions: This is the most critical factor. Thoroughly degas all components.

    • Reduce Copper Loading: High concentrations of CuI can accelerate Glaser coupling. [5]Use the minimum effective amount (e.g., 1-5 mol%).

    • Slow Addition of Alkyne: Adding the alkyne slowly via a syringe pump keeps its instantaneous concentration low, favoring the cross-coupling pathway over homocoupling. [5] 4. Switch to a Copper-Free Protocol: This is the most definitive solution. Many modern protocols use specific ligands or conditions that obviate the need for the copper co-catalyst, completely eliminating this side reaction. [1][10][11]

Glaser_Coupling alkyne1 2 x R-C≡C-H cu_acetylide 2 x R-C≡C-Cu alkyne1->cu_acetylide cu_catalyst Cu(I) Salt (e.g., CuI) cu_catalyst->cu_acetylide oxidant Oxidant (O₂) oxidant->cu_acetylide base Base base->alkyne1 diyne R-C≡C-C≡C-R (Diyne Homocoupling Product) cu_acetylide->diyne Oxidative Coupling

Figure 3: Simplified schematic of the Glaser-Hay homocoupling side reaction.

Q6: My mass spectrum shows a peak at M=210, corresponding to a dimer of 2-iodobenzaldehyde minus the iodine atoms. What is this?

A6: This byproduct is likely 2,2'-diformylbiphenyl , the result of a reductive homocoupling of 2-iodobenzaldehyde. This is often referred to as an Ullmann-type reaction. [12][13]

  • Cause: This side reaction can be promoted by the palladium catalyst, especially at higher temperatures and with prolonged reaction times. It involves the oxidative addition of two molecules of the aryl halide to the palladium center, followed by reductive elimination of the biaryl product. [13]* Prevention:

    • Use the mildest possible reaction temperature that allows for efficient cross-coupling. This is a key advantage of using the more reactive 2-iodobenzaldehyde.

    • Monitor the reaction by TLC and stop it as soon as the starting material is consumed to avoid over-heating.

Section 3: Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for the synthesis using 2-iodobenzaldehyde.

  • Setup: To a flame-dried Schlenk flask, add 2-iodobenzaldehyde (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed triethylamine (2.0 equiv) and anhydrous, degassed THF (to achieve a concentration of ~0.2 M with respect to the aryl halide).

  • Alkyne Addition: Add 2-methyl-3-butyn-2-ol (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate). If the reaction is slow, it may be gently heated to 40-50 °C.

  • Work-up: Once the 2-iodobenzaldehyde is consumed, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate, and wash with saturated aq. NH₄Cl (to remove copper salts) and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purification of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde

The aldehyde functional group can sometimes complicate purification.

  • Stationary Phase: Standard silica gel (230-400 mesh) is appropriate.

  • Mobile Phase: A gradient elution is recommended. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity to elute the product. The starting 2-iodobenzaldehyde is less polar than the product due to the product's hydroxyl group.

  • Monitoring: Use a UV lamp (254 nm) to visualize spots on the TLC plate. The aldehyde and aromatic rings are UV-active.

  • Caution: Aldehydes can sometimes streak or partially decompose on silica. To mitigate this, chromatography can be performed quickly, or the silica can be pre-treated with a small amount of triethylamine (~0.5%) in the eluent to neutralize acidic sites.

Section 4: Alternative Strategy - The Protective Group Approach

Q7: My alkyne is very precious or prone to homocoupling even under the best conditions. Is there another way?

A7: Yes. A highly effective strategy is to use a silyl-protected alkyne, such as 2-methyl-4-(trimethylsilyl)-3-butyn-2-ol . The bulky silyl group (e.g., TMS or TIPS) prevents the terminal C-H from participating in the copper cycle for homocoupling. [10][14][15]The synthesis becomes a two-step process:

  • Sonogashira Coupling: Perform the coupling reaction as described above using the TMS-protected alkyne. The silyl group is stable under these conditions. [15]2. Deprotection: After purification of the silylated product, the TMS group is easily removed under mild conditions to reveal the terminal alkyne and yield the final product.

Protocol: TMS Deprotection [16]

  • Dissolve: Dissolve the TMS-protected intermediate (1.0 equiv) in methanol (MeOH).

  • Add Base: Add a catalytic amount of potassium carbonate (K₂CO₃, ~0.1-0.2 equiv).

  • Stir: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Concentrate the solvent, add water, and extract the product with an organic solvent like ethyl acetate. Wash, dry, and concentrate to yield the deprotected product, which can be further purified if necessary.

This approach often provides cleaner reactions and higher overall yields despite the extra step, making it a superior choice for complex or sensitive substrates.

References

  • Sonogashira coupling - Wikipedia. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. [Link]

  • The Sonogashira coupling reaction mechanism - ResearchGate. [Link]

  • Sonogashira Coupling - BYJU'S. [Link]

  • Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing). [Link]

  • Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne - The Journal of Physical Chemistry C (ACS Publications). [Link]

  • The Glaser reaction mechanism. A DFT study - ResearchGate. [Link]

  • Glaser Coupling, Hay Coupling - Organic Chemistry Portal. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC. [Link]

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. [Link]

  • Benzaldehyde, m-hydroxy - Organic Syntheses Procedure. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - ACS Omega. [Link]

  • Silanes as Protecting Groups for Terminal Alkyne - Gelest Technical Library. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate - ResearchGate. [Link]

  • What is the best procedure for Sonogashira coupling? - ResearchGate. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. [Link]

  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives - SciELO. [Link]

  • Some Aspects of the Chemistry of Alkynylsilanes. [Link]

  • Supporting Information - Rsc.org. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. [Link]

  • Method for the purification of benzaldehyde - European Patent Office - EP 0016487 B1. [Link]

  • Standard reaction conditions for the Sonogashira cross-coupling of... - ResearchGate. [Link]

  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl - OICC Press. [Link]

  • 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde - PubChem. [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - MDPI. [Link]

  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. [Link]

  • EP0015616B1 - Method for the purification of benzaldehyde - Google P
  • Electrochemical formal homocoupling of sec-alcohols - PMC - NIH. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde

Case ID: SC-2024-ALK-ALD Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization, Impurity Control, and Safety in Sonogashira Coupling of Ortho-Substituted Benzald...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SC-2024-ALK-ALD Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization, Impurity Control, and Safety in Sonogashira Coupling of Ortho-Substituted Benzaldehydes

Executive Summary

Welcome to the Process Development Support Center. You are likely synthesizing 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde as a pivotal intermediate for fused heterocyclic scaffolds (e.g., isochromenes, isoquinolines) or antiretroviral precursors.

This transformation involves a Sonogashira cross-coupling between a 2-halobenzaldehyde (typically 2-bromobenzaldehyde) and 2-methyl-3-butyn-2-ol. Unlike standard para-substituted couplings, this ortho-substitution presents unique scale-up challenges: steric hindrance , spontaneous cyclization , and aldehyde-amine condensation .

This guide prioritizes process safety and impurity profile management (E-E-A-T compliant).

Module 1: Reaction Optimization & Protocol Design

The Core Challenge: The "Ortho" Effect

In scale-up, the proximity of the aldehyde (-CHO) and the incoming alkyne creates two risks:

  • Steric hindrance: Slower oxidative addition compared to para-isomers.

  • Cyclization risk: The product is a precursor to isobenzofurans; high heat or Lewis acids can trigger premature cyclization.

Optimized Protocol Parameters (Scale: 100g - 1kg)
ParameterRecommendationTechnical Rationale
Catalyst System Pd(PPh₃)₂Cl₂ (0.5 - 1.0 mol%)Robust, air-stable precatalyst. Lower loading minimizes Pd removal costs later.
Co-Catalyst CuI (0.5 - 1.0 mol%)Essential for transmetallation. Warning: Keep low to minimize copper acetylide accumulation.
Base Triethylamine (TEA) (3.0 equiv)CRITICAL: Use tertiary amines. Primary/secondary amines will form Schiff bases (imines) with the aldehyde.
Solvent THF or 2-MeTHFGood solubility for Pd species; easy recovery. Avoid alcohols (acetal formation risk).
Temperature 45°C - 60°CBalance between reaction rate and thermal stability. Avoid >80°C to prevent cyclization.
Addition Mode Semi-batch Add alkyne slowly to the catalyst/aryl halide mixture to suppress Glaser homocoupling.
Visual Workflow: Reaction Pathway & Risks

ReactionPathway Start Reactants: 2-Bromobenzaldehyde + 2-Methyl-3-butyn-2-ol Cat Catalyst Cycle: Pd(PPh3)2Cl2 / CuI TEA / THF Start->Cat Inert Atmosphere Imine RISK: Imine Formation (If 1°/2° amines used) Start->Imine Wrong Base Product Target Product: 2-(3-hydroxy-3-methylbut-1-yn-1-yl) benzaldehyde Cat->Product 50-60°C Glaser RISK: Glaser Dimer (High O2 / Fast Addition) Cat->Glaser O2 Leak Cyclic RISK: Isobenzofuran Derivatives (High T / Acidic Workup) Product->Cyclic Acid/Heat

Caption: Figure 1. Reaction pathway highlighting critical divergence points where side products (red) form due to incorrect base selection or thermal stress.

Module 2: Troubleshooting & FAQs

Q1: My reaction stalled at 70% conversion. Should I add more catalyst?

Diagnosis: Likely catalyst poisoning by oxygen or alkyne depletion via homocoupling.[1] Action:

  • Do NOT just dump in more Pd.

  • Check the headspace oxygen levels. Sonogashira is sensitive to O₂.

  • Analyze the mixture for the Glaser dimer (2,7-dimethylocta-3,5-diyne-2,7-diol). If high dimer is present, you have run out of active alkyne.

  • Remedy: Degas a fresh solution of alkyne (0.2 equiv) and add it slowly.

Q2: I see a new spot on TLC/HPLC that is less polar than the product. What is it?

Diagnosis: This is likely the cyclized isobenzofuran or isochromene derivative. Mechanism: The ortho-aldehyde oxygen attacks the alkyne (activated by Cu/Pd or acid). Solution:

  • Lower the temperature. Do not exceed 60°C.

  • Check pH. Ensure the reaction remains basic/neutral. Avoid acidic quenches.

  • Workup: Do not use strong acids (HCl) during the workup. Use saturated NH₄Cl or a phosphate buffer (pH ~7).

Q3: My product yield is good, but it contains 500 ppm Palladium. How do I remove it?

Diagnosis: Pd-alkyne complexes are "sticky." Protocol for Pd Removal (<20 ppm):

  • Silica Scavengers: Treat the crude organic layer (in THF or EtOAc) with Thiol-modified Silica (Si-Thiol) or Si-TMT (0.5 wt equiv vs Pd) at 50°C for 2 hours. Filter.

  • Crystallization: If the product is solid, recrystallize from Toluene/Heptane. The Pd usually stays in the mother liquor.

  • Wash: A wash with aqueous N-acetylcysteine or Sodium Diethyldithiocarbamate can sequester Pd into the aqueous phase.

Module 3: Safety in Scale-Up (Critical)

Thermal Runaway (Exotherm Management)

The coupling reaction is exothermic. In a batch reactor, the accumulation of unreacted alkyne creates a "thermal bomb."

  • Control: Use Dosing Control . Add the alkyne (or the catalyst) over 2–4 hours.

  • Metric: Ensure the Heat Removal Capacity (Qr) of the jacket exceeds the Heat of Reaction (Qr) at the dosing rate.

Copper Acetylide Hazards

Copper(I) acetylides are shock-sensitive explosives when dry.

  • Rule: Never allow the reaction mixture or waste streams to dry out completely if residual Cu and alkyne are present.

  • Quench: Quench the reaction with aqueous NH₄Cl/NH₄OH (to complex copper) before solvent evaporation. The blue color of the aqueous layer indicates successful Cu removal.

2-Methyl-3-butyn-2-ol Flammability[2]
  • Flash Point: ~25°C.

  • Vapor: Forms explosive mixtures with air.[2][3] Ground all equipment.

Module 4: Experimental Protocol (Self-Validating)

Scale: 1.0 mol (approx. 185g 2-bromobenzaldehyde)

  • Inertion: Purge a 2L jacketed reactor with Nitrogen for 30 mins.

  • Charging: Load 2-bromobenzaldehyde (185 g, 1.0 mol), Pd(PPh₃)₂Cl₂ (3.5 g, 0.5 mol%), and CuI (0.95 g, 0.5 mol%).

  • Solvent/Base: Add degassed THF (800 mL) and Triethylamine (303 g, 3.0 mol). Agitate.

  • Heating: Heat to 50°C.

  • Addition (The Critical Step): Mix 2-methyl-3-butyn-2-ol (92.5 g, 1.1 mol) with THF (100 mL). Add this solution via dosing pump over 3 hours .

    • Validation: Monitor internal temp. If T > 60°C, stop dosing.

  • Aging: Stir at 55°C for 2–4 hours post-addition.

    • IPC (In-Process Control): HPLC target < 1.0% starting bromide.

  • Quench: Cool to 20°C. Add sat. aq. NH₄Cl (500 mL). Stir 30 mins (Open air allowed now to oxidize Cu(I) to soluble Cu(II) blue complex).

  • Isolation: Separate layers. Wash organic with Brine. Treat with Si-Thiol scavenger (if required). Concentrate and crystallize (typically from Toluene/Heptane).

Visual: Workup Decision Tree

WorkupLogic Crude Crude Reaction Mixture (THF/TEA) Quench Quench: Sat. NH4Cl (Complexes Cu) Crude->Quench PhaseSep Phase Separation Quench->PhaseSep CheckPd IPC: Pd Content? PhaseSep->CheckPd HighPd High Pd (>100ppm) CheckPd->HighPd Yes LowPd Low Pd (<20ppm) CheckPd->LowPd No Scavenge Add Si-Thiol / C-Fibre Stir 2h @ 50C HighPd->Scavenge Cryst Crystallization (Toluene/Heptane) LowPd->Cryst Scavenge->Cryst

Caption: Figure 2. Downstream processing logic for copper removal and palladium remediation.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[4] Chemical Reviews. Link

  • Anderson, K. W., et al. (2003). The Selective Reaction of Aryl Halides with n-Nucleophiles: Striving for Mild and Efficient Conditions. Journal of Organic Chemistry. (Base selection rationale). Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. (Pd removal protocols). Link

  • Trost, B. M. (1991). The Atom Economy—A Search for Synthetic Efficiency. Science. (General principles of coupling efficiency). Link

  • Safety Data Sheet (SDS). 2-Methyl-3-butyn-2-ol.[5] Fisher Scientific. (Flammability and handling). Link

Sources

Optimization

Technical Support Center: Stability Management for 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde

Case ID: 2-HMB-STAB-001 Priority: High (Precursor Instability) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1][2][3] Executive Summary: The "Loaded Spring" Mechanism Welcome to the technical...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 2-HMB-STAB-001 Priority: High (Precursor Instability) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1][2][3]

Executive Summary: The "Loaded Spring" Mechanism

Welcome to the technical support hub for 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde .

To successfully handle this molecule, you must understand that it acts as a "loaded spring."[2] It contains two reactive centers—an electrophilic aldehyde and a nucleophilic propargylic alcohol—positioned ortho to each other.[1] This proximity creates a high thermodynamic drive for cyclization.[1] Furthermore, the dimethyl carbinol moiety acts as a masked terminal alkyne (a protecting group), which is labile under basic conditions.[2]

Your stability strategy must balance between two opposing failure modes:

  • Acid/Metal Sensitivity: Triggers cyclization into isobenzofuran or isochromene derivatives.[1]

  • Base/Heat Sensitivity: Triggers the Retro-Favorskii reaction, ejecting acetone and leading to polymerization.[1]

Critical Decomposition Pathways (The "Why")

The following diagram illustrates the three primary degradation routes you must prevent.

DecompositionPathways Target Target Molecule 2-(3-hydroxy-3-methylbut-1-yn-1-yl) benzaldehyde Acid Acid (H+) or Metal Catalysts (Au, Ag, Cu) Target->Acid Base Strong Base (OH-) or High Heat Target->Base Oxygen Atmospheric Oxygen (Slow) Target->Oxygen Cyclization Cyclization (5-exo-dig / 6-endo-dig) Acid->Cyclization Isobenzofuran Isobenzofuran / Isochromene Derivatives (Highly fluorescent impurities) Cyclization->Isobenzofuran RetroFav Retro-Favorskii Elimination Base->RetroFav TerminalAlkyne o-Ethynylbenzaldehyde + Acetone RetroFav->TerminalAlkyne Polymer Polymerization / Tars TerminalAlkyne->Polymer Rapid AcidDeriv Benzoic Acid Derivative Oxygen->AcidDeriv

Figure 1: Divergent decomposition pathways.[1] The molecule is stable only within a narrow pH and temperature window.

Storage & Handling Protocols

Standard Operating Procedure (SOP-HMB-01)
ParameterSpecificationTechnical Rationale
Temperature -20°C (Optimal) 2-8°C (Acceptable short-term)Prevents thermal activation of the Retro-Favorskii elimination of acetone [1].[1]
Atmosphere Argon or Nitrogen Prevents autoxidation of the aldehyde to carboxylic acid.
Light Amber Vials / Foil Wrap Conjugated alkyne-aldehyde systems can undergo photo-induced rearrangements or dimerization.[1]
Solvents Anhydrous, Non-Nucleophilic Avoid alcohols (MeOH, EtOH) in storage; they can form hemiacetals with the aldehyde, accelerating cyclization.[2][3]
Stabilizer None (Usually) Note: Some commercial batches may contain traces of BHT.[1] If high purity is needed for metal catalysis, purification is required.[2]

Purification Troubleshooting (The "How")

The most common point of failure is purification on silica gel . Standard silica is slightly acidic (pH 6.0–6.5), which is sufficient to catalyze the cyclization of this molecule into isobenzofuran derivatives [2].[2]

Protocol: Neutralized Silica Gel Chromatography

Objective: Purify the target without inducing acid-catalyzed cyclization.[1]

  • Prepare the Slurry: Mix silica gel (Standard 60 Å) with your eluent (e.g., Hexane/EtOAc).[2]

  • The Critical Step: Add 1% v/v Triethylamine (Et3N) to the slurry and stir for 5 minutes.

    • Mechanism:[1][2][4][5][6][7][8] Et3N neutralizes the acidic silanol groups (Si-OH) on the silica surface.

  • Pack the Column: Pour the slurry. Flush with 2 column volumes of eluent containing 0.5% Et3N.[1]

  • Load Sample: Load your crude material.

  • Elute: Use an eluent system containing 0.5% Et3N .

  • Workup: Evaporate fractions immediately. Do not leave the compound dissolved in the basic eluent for prolonged periods, or you risk the Retro-Favorskii side reaction.

Troubleshooting & FAQs

Q1: My product turned from a pale yellow oil to a dark brown tar overnight. What happened?

  • Diagnosis: Retro-Favorskii Decomposition. [1][2]

  • Mechanism: If stored at room temperature or exposed to base, the molecule ejected acetone to form o-ethynylbenzaldehyde.[1][2] This terminal alkyne is highly unstable and polymerizes rapidly.[1]

  • Solution: Ensure all traces of base (from workup) are removed.[1] Store strictly at -20°C.

Q2: I see a new spot on TLC that fluoresces strongly under UV (365 nm).

  • Diagnosis: Isobenzofuran/Isochromene Formation. [1][2]

  • Mechanism: Acidic contamination (likely from silica gel or CDCl3) catalyzed the nucleophilic attack of the hydroxyl group (or aldehyde oxygen) onto the alkyne [3].

  • Solution: Repurify using the Neutralized Silica Protocol (Section 4). Check your CDCl3—if it's acidic (old), filter it through basic alumina before NMR.[2]

Q3: The NMR shows the loss of a singlet at ~1.6 ppm (6H).

  • Diagnosis: Loss of the Acetone Protecting Group.

  • Analysis: The disappearance of the gem-dimethyl signal indicates the propargylic alcohol has cleaved. You likely now have o-ethynylbenzaldehyde (look for a terminal alkyne proton ~3.3 ppm) or its decomposition products.[1]

  • Cause: The reaction conditions were too basic or too hot.

Q4: Can I use this molecule in a Sonogashira coupling?

  • Answer: Yes, but with caution.

  • Guide: Standard Sonogashira conditions (Pd/Cu + Amine base) can trigger the Retro-Favorskii reaction because of the amine base and heat.

  • Recommendation: Use milder bases (e.g., inorganic carbonates like Cs2CO3) or keep the temperature below 50°C. If the alcohol is intended as a protecting group, ensure the deprotection step is performed after your coupling is complete [4].[2]

Experimental Validation: QC Checklist

Before committing the material to the next step, verify integrity using this logic flow:

QC_Flow Sample QC Sample NMR 1H NMR (CDCl3) Sample->NMR Check1 Check: Aldehyde Peak (~10.0-10.5 ppm) NMR->Check1 Check2 Check: Methyl Singlet (~1.6 ppm, 6H) Check1->Check2 Present Result_Fail FAIL: Repurify/Discard Check1->Result_Fail Absent (Oxidation) Check3 Check: Aromatic Region (Clean doublet/triplets?) Check2->Check3 Present Check2->Result_Fail Absent (Retro-Favorskii) Result_Pass PASS: Proceed Check3->Result_Pass Clean Check3->Result_Fail Extra peaks (Cyclization)

Figure 2: Quality Control Decision Tree.

References

  • Favorskii Reaction & Protection: The use of 2-methyl-3-butyn-2-ol as a protected acetylene equivalent is standard, but its stability is temperature-dependent.[1] See: Greene's Protective Groups in Organic Synthesis.

  • Silica Acidity: Standard silica gel has a pH of ~6.0-6.5, sufficient to catalyze sensitive cyclizations.[1] See: Journal of Chromatography A, "Influence of silica gel surface chemistry on separation."

  • Cyclization Mechanism: For the specific cyclization of o-alkynylbenzaldehydes to isochromenes/isobenzofurans catalyzed by acids/metals

    • Melot, R., & Michelet, V.[2][8] (2022).[1][9] Coinage Metal-Catalyzed Asymmetric Reactions of ortho-Alkynylaryl and Heteroaryl Aldehydes and Ketones.[1][8][9] Molecules, 27(20), 6929. Link[2]

  • Retro-Favorskii Conditions

    • Giovanelli, A., et al.[2][10] (2025).[1][4][11][12][13][14][15] Retro-Favorskii reaction employing fluoride sources.[1][10] Journal of Fluorine Chemistry. Link[2]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Polar Alkynyl Benzaldehydes

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter researchers struggling with the isolation of polar alkynyl benzaldehydes (e.g., 4-ethynylbenzaldehyde, 2-ethynylbenzaldeh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter researchers struggling with the isolation of polar alkynyl benzaldehydes (e.g., 4-ethynylbenzaldehyde, 2-ethynylbenzaldehyde). These compounds are critical building blocks in materials science, covalent organic frameworks (COFs), and pharmaceutical synthesis[1].

Synthesized primarily via Sonogashira coupling followed by TMS deprotection, their purification is complicated by the dual reactivity of the molecule: the terminal alkyne is prone to polymerization and oxidation, while the highly polar aldehyde group is prone to hydration or acetalization[1][2]. This guide synthesizes field-proven insights and causality-driven troubleshooting to ensure high-purity isolation.

Frequently Asked Questions (FAQs)

Q1: Why does my alkynyl benzaldehyde streak on silica gel during column chromatography? A1: The highly polar nature of the formyl group interacts strongly with the acidic silanol groups on the stationary phase. Causality: Hydrogen bonding between the aldehyde oxygen and silica causes continuous adsorption/desorption delays, leading to streaking. Solution: Utilize a moderately polar solvent system like Ethyl Acetate/Hexane (1:1 to 3:4 v/v) to outcompete the silica interactions[3]. If streaking persists, pre-treat the silica with 1% triethylamine (Et3N) to deactivate highly acidic silanol sites.

Q2: How can I separate my product from homocoupling byproducts (diynes) without chromatography? A2: Utilize the chemoselectivity of the aldehyde group. Sodium bisulfite extraction forms a water-soluble


-hydroxy sulfonate adduct with the aldehyde, leaving non-polar diynes and metal catalysts in the organic layer[4]. Alternatively, Schiff base derivatization using diamines converts the aldehyde into a highly crystalline solid that can be washed and subsequently hydrolyzed[5].

Q3: My product degrades during vacuum distillation. What is the alternative? A3: Alkynyl benzaldehydes are thermally sensitive; the terminal alkyne can undergo thermal cross-linking at elevated temperatures. If fractional vacuum distillation[4] leads to decomposition, switch to chemical derivatization (e.g., Schiff base formation) or low-temperature column chromatography[3][5].

Troubleshooting Guide

Issue 1: Co-elution of TMS-protected and deprotected alkynyl benzaldehydes.

  • Causality: Incomplete basic cleavage of the trimethylsilyl (TMS) group (often using KOH/THF or K2CO3/MeOH) leaves a mixture of polarities that can overlap if the chromatographic gradient is too steep[2][6].

  • Solution: Ensure complete conversion during the deprotection step. If co-elution occurs, use Argentation Chromatography (AgNO3-impregnated silica). Silver ions form reversible

    
    -complexes specifically with the terminal alkyne, retarding its 
    
    
    
    value significantly compared to the sterically hindered TMS-alkyne[7].

Issue 2: Low recovery post-bisulfite extraction.

  • Causality: Steric hindrance around the formyl group (especially in ortho-substituted 2-ethynylbenzaldehydes) reduces the equilibrium constant for bisulfite adduct formation[4].

  • Solution: Increase the concentration of NaHSO3, use vigorous biphasic stirring for an extended duration, and ensure the regeneration step uses sufficient aqueous base/acid to fully reverse the adduct formation[4].

Quantitative Data: Purification Metrics

Summarizing the expected yields and targets for various purification strategies allows for rapid experimental planning.

Purification StrategyReagents / Stationary PhaseTarget Impurities RemovedTypical Yield /

Normal Phase Chromatography Silica Gel, EtOAc/Hexane (1:1 to 3:4)Non-polar diynes, catalysts69% - 85% Yield[3]
Argentation Chromatography AgNO3-impregnated Silica GelAlkenes, internal alkynes

0.2 - 0.3[7]
Bisulfite Extraction Saturated NaHSO3 (aq)Non-aldehydic organics>90% Yield[4]
Schiff Base Derivatization m-phenylenediamine / Pet. EtherUnreacted alkynes, silanes95.5% - 98.4% Yield[5]
Experimental Protocols & Workflows
Protocol A: Sodium Bisulfite Purification

This method leverages the reversible formation of a water-soluble adduct to separate the polar aldehyde from non-polar organic impurities[4].

  • Dissolution: Dissolve the crude alkynyl benzaldehyde in a non-water-miscible organic solvent (e.g., diethyl ether or ethyl acetate).

  • Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO3). Shake vigorously for 30-60 minutes.

  • Separation: Extract the aqueous layer. Wash the organic layer with water and combine the aqueous phases. Discard the organic layer containing non-aldehydic impurities.

  • Regeneration: Add 10% aqueous NaOH or HCl to the combined aqueous layers until the pH is basic or acidic enough to decompose the adduct.

  • Self-Validation Step: Monitor the aqueous layer during regeneration. The release of the free aldehyde is visually confirmed when the mixture turns cloudy (as the organic aldehyde drops out of the aqueous phase). Extract with fresh ethyl acetate, dry over anhydrous Na2SO4, and concentrate[4].

BisulfiteWorkflow N1 Crude Reaction Mixture (Post-Sonogashira) N2 NaHSO3 Extraction (Vigorous Shaking) N1->N2 N3 Aqueous Adduct (Water Soluble) N2->N3 Extract N4 Organic Phase (Impurities) N2->N4 Discard N5 Hydrolysis (10% NaOH or HCl) N3->N5 N6 Pure Alkynyl Benzaldehyde N5->N6 Organic Extraction

Caption: Bisulfite purification workflow for polar alkynyl benzaldehydes.

Protocol B: Schiff Base Derivatization and Cleavage

When bisulfite extraction fails due to steric hindrance, reversible imine (Schiff base) formation provides an excellent alternative for isolating ethynylbenzaldehydes[5].

  • Derivatization: React the crude ethynylbenzaldehyde with m-phenylenediamine in a suitable solvent to form the corresponding Schiff base.

  • Isolation: Concentrate the mixture to yield a yellow solid. Wash the solid extensively with low-boiling petroleum ether to remove non-polar impurities.

  • Cleavage: Suspend the purified Schiff base in a biphasic mixture of organic solvent and aqueous acid (e.g., 1N HCl). Stir until the imine is fully hydrolyzed back to the aldehyde.

  • Self-Validation Step: Post-extraction, run a TLC (1:1 EtOAc/Hexane). The pure alkynyl benzaldehyde will show a single spot that is both UV active and stains strongly with 2,4-dinitrophenylhydrazine (2,4-DNPH), confirming the regeneration of the formyl group[3][5].

SchiffBaseWorkflow S1 Crude Alkynyl Benzaldehyde S2 React with m-phenylenediamine S1->S2 S3 Solid Schiff Base Precipitate S2->S3 Condensation S4 Wash with Petroleum Ether S3->S4 Remove Non-Polars S5 Aqueous Acid Cleavage S4->S5 Hydrolysis S6 Pure Alkynyl Benzaldehyde S5->S6 Extraction

Caption: Schiff base derivatization for aldehyde purification.

References
  • Benchchem.
  • ChemicalBook. "4-ETHYNYLBENZALDEHYDE | 63697-96-1".
  • Benchchem.
  • The Royal Society of Chemistry.
  • Google Patents.
  • MDPI.
  • Wikipedia. "4-Ethynylbenzaldehyde".

Sources

Optimization

common impurities in 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde synthesis

This technical guide details the impurity profile and troubleshooting protocols for the synthesis of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde , a critical intermediate often utilized in the synthesis of heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the impurity profile and troubleshooting protocols for the synthesis of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde , a critical intermediate often utilized in the synthesis of heterocyclic pharmaceutical scaffolds (e.g., isobenzofurans, isoquinolines) and analogs of Efavirenz.

The synthesis typically proceeds via a Sonogashira cross-coupling reaction between 2-bromobenzaldehyde (or 2-iodobenzaldehyde) and 2-methyl-3-butyn-2-ol .

Part 1: Technical Overview & Impurity Profile

Reaction Scheme

The synthesis involves the Palladium/Copper-catalyzed coupling of an aryl halide with a terminal alkyne.[1][2]

  • Reagents: 2-Bromobenzaldehyde, 2-Methyl-3-butyn-2-ol.

  • Catalysts: Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ (Pre-catalyst), CuI (Co-catalyst).

  • Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA) in THF, DMF, or Toluene.

Common Impurities Table

The following impurities are frequently observed during HPLC/GC monitoring.

Impurity IDNameStructure DescriptionOrigin
IMP-A Glaser Dimer 2,7-Dimethylocta-3,5-diyne-2,7-diolOxidative Homocoupling of the alkyne starting material due to presence of Oxygen.
IMP-B Unreacted Halide 2-BromobenzaldehydeIncomplete Conversion due to catalyst deactivation or insufficient reaction time.
IMP-C Oxidized Aldehyde 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoic acidAir Oxidation of the aldehyde functionality during workup or storage.
IMP-D Debrominated Arene BenzaldehydeHydrodehalogenation side reaction, often promoted by excessive heating or specific Pd-hydride species.
IMP-E Cyclized Isomer 1,1-Dimethyl-1H-isochromen-3-ol (or tautomer)Intramolecular Cyclization catalyzed by Lewis acids (Cu/Pd) where the alkyne/hydroxyl interacts with the ortho-aldehyde.

Part 2: Troubleshooting & Optimization (Q&A)

Category 1: Reaction Stalling & Conversion Issues

Q1: The reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. What is happening?

  • Diagnosis: Catalyst poisoning or "Pd-Black" precipitation. In ortho-substituted benzaldehydes, the aldehyde oxygen can coordinate to the Pd center, potentially forming stable, inactive chelates.

  • Solution:

    • Degas Solvents: Ensure rigorous exclusion of Oxygen. Oxygen promotes homo-coupling (IMP-A) which consumes the alkyne and oxidizes the Pd catalyst.

    • Ligand Adjustment: Switch to bulky, electron-rich phosphines like XPhos or SPhos . These ligands prevent the formation of inactive Pd-aggregates and outcompete the substrate for coordination.

    • Slow Addition: Add the alkyne slowly to maintain a high catalyst-to-alkyne ratio, reducing the formation of the Glaser dimer (IMP-A).

Q2: I see a large peak for Benzaldehyde (IMP-D). How do I prevent debromination?

  • Diagnosis: Hydrodehalogenation is competing with the cross-coupling. This is often caused by the presence of water (acting as a proton source) or excessive heating in the presence of amine bases (which can serve as hydride donors).

  • Solution:

    • Lower Temperature: Reduce reaction temperature (e.g., from 80°C to 50-60°C).

    • Anhydrous Conditions: Use dry solvents (THF/DMF) and dry bases.

    • Base Selection: Switch from Triethylamine (Et₃N) to an inorganic base like Cs₂CO₃ or K₂CO₃ in DMF. Inorganic bases are less likely to act as hydride donors compared to alkylamines.

Category 2: Impurity Management

Q3: The "Glaser Dimer" (IMP-A) is co-eluting with my product. How can I minimize its formation?

  • Mechanism: Copper(I) acetylides react with oxygen to form diynes.

  • Solution:

    • Inert Atmosphere: Sparge solvents with Argon/Nitrogen for at least 30 minutes. Perform the reaction under a positive pressure of inert gas.

    • Copper-Free Protocol: If IMP-A is persistent, switch to a Copper-free Sonogashira variant using Pd(OAc)₂ / PPh₃ with Pyrrolidine as the base. This eliminates the copper species responsible for the oxidative homocoupling.[3]

    • Purification: The dimer is much more polar (due to two hydroxyls) or less polar (depending on the capping) than the product. Use a gradient elution in flash chromatography (Hexane:EtOAc) to separate it.

Q4: My product is turning yellow/brown upon storage. Is it decomposing?

  • Diagnosis: Ortho-alkynylbenzaldehydes are light- and air-sensitive. They can oxidize to the benzoic acid (IMP-C) or undergo photo-induced cyclization to isobenzofuran derivatives (IMP-E).

  • Solution:

    • Storage: Store the purified oil/solid under Argon at -20°C, protected from light (amber vials).

    • Stabilization: Trace amounts of antioxidant (e.g., BHT) can be added if the product is stored in solution for extended periods.

Category 3: Cyclization & Side Reactions

Q5: I observe a new spot with a similar Rf to the product that increases with reaction time. What is it?

  • Diagnosis: Likely the Cyclized Isomer (IMP-E) . The ortho-aldehyde and alkyne are in perfect proximity for a 5-exo-dig or 6-endo-dig cyclization, catalyzed by the Lewis acidic Cu(I) or Pd(II) species.

  • Solution:

    • Avoid Acidic Workup: Do not use strong acids during the quench. The cyclization is often acid-catalyzed. Use saturated NH₄Cl or neutral buffers.

    • Reduce Metal Load: High concentrations of CuI promote this cyclization. Reduce CuI loading to 1-2 mol%.

    • Temperature Control: Keep the reaction temperature below 60°C. Higher temperatures favor the thermodynamics of ring closure.

Part 3: Visualization & Pathways

Reaction & Impurity Pathways Diagram

SonogashiraPathways SM1 2-Bromobenzaldehyde Product TARGET: 2-(3-hydroxy-3-methylbut-1-yn-1-yl) benzaldehyde SM1->Product Pd(0)/Cu(I) Sonogashira ImpD IMP-D: Benzaldehyde (Debromination) SM1->ImpD H2O / Heat Hydrodehalogenation SM2 2-Methyl-3-butyn-2-ol SM2->Product + Base ImpA IMP-A: Glaser Dimer (Oxidative Homocoupling) SM2->ImpA O2 / Cu(I) Homocoupling ImpC IMP-C: Benzoic Acid Deriv. (Oxidation) Product->ImpC Air Oxidation (-CHO -> -COOH) ImpE IMP-E: Isobenzofuran/Isochromene (Cyclization) Product->ImpE Lewis Acid / Heat Cyclization

Caption: Reaction scheme illustrating the primary Sonogashira pathway (Green) and competing side reactions leading to key impurities (Red/Yellow).

Experimental Workflow Diagram

Workflow Start Start: Reagent Prep (Degas Solvents) Mix Mix: Aryl Halide + Catalyst (Pd/Cu) Start->Mix Add Addition: Alkyne + Base (Slow Addition if O2 sensitive) Mix->Add Monitor Monitor: HPLC/TLC (Check for IMP-A, IMP-B) Add->Monitor Branch1 Incomplete Conversion? Monitor->Branch1 Yes Branch2 High Dimer (IMP-A)? Monitor->Branch2 Yes Quench Quench: NH4Cl (aq) (Avoid Strong Acid) Monitor->Quench Complete Action1 Add more Catalyst Check O2 ingress Branch1->Action1 Action2 Restart with Copper-Free conditions Branch2->Action2 Extract Extraction: EtOAc/Brine Quench->Extract Purify Purification: Flash Column (Separate Dimer) Extract->Purify

Caption: Step-by-step experimental workflow emphasizing critical control points for impurity minimization.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422–424. (Foundational reference for Glaser Coupling impurity).

  • Asao, N., et al. (2005). AuCl3-Catalyzed Benzannulation: Synthesis of Naphthyl Ketone Derivatives from o-Alkynylbenzaldehydes with Alkynes. Journal of the American Chemical Society, 127(41), 14258–14259. (Reference for cyclization reactivity of o-alkynylbenzaldehydes).

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[3] Angewandte Chemie International Edition, 46(6), 834-871.

Sources

Troubleshooting

Technical Support Center: Analytical Workflows for 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde . As a highly reactive ortho-alkynylbenzaldehyde featuring a propargyl alcohol moiety, this compound is a privileged precursor for synthesizing complex oxygen heterocycles, such as isochromenes, indenones, and isobenzofurans via transition-metal catalysis or cascade cyclizations[1].

Below, you will find expert-level troubleshooting guides, self-validating analytical protocols, and data interpretation frameworks to ensure scientific integrity during your reaction monitoring.

Part 1: Frequently Asked Questions (Troubleshooting)

Section A: Nuclear Magnetic Resonance (NMR) Monitoring

Q: I am monitoring a metal-catalyzed cyclization using ¹H NMR, but the aldehyde peak at ~10.5 ppm disappears instantly without the expected product peaks appearing. What is happening? A: Causality: The aldehyde group in ortho-alkynylbenzaldehydes is highly electrophilic. In the presence of alcoholic solvents or adventitious water, and particularly under Lewis acidic conditions (e.g., Au(I) or Ag(I) catalysis), the aldehyde rapidly undergoes reversible nucleophilic addition to form hemiacetals or acetals[1]. Diagnostic: You will observe the aldehyde singlet (~10.5 ppm) vanish, replaced by an acetal methine proton shifting upfield to ~5.5–6.0 ppm. Solution: Ensure strictly anhydrous conditions. Use non-nucleophilic deuterated solvents (e.g., CD₂Cl₂ or toluene-d₈). To rule out irreversible oligomerization, run a DOSY (Diffusion-Ordered Spectroscopy) experiment; the acetal intermediate should exhibit a hydrodynamic radius nearly identical to your starting material.

Q: The internal alkyne lacks a proton. How can I definitively track the cycloisomerization using NMR? A: Causality: While the alkyne carbon polarization can be tracked via ¹³C and HMBC NMR[2], ¹H NMR is faster for kinetic monitoring. The adjacent tertiary alcohol's gem-dimethyl groups (a 6H singlet at ~1.6 ppm) serve as excellent diagnostic probes. Upon metal-catalyzed intramolecular cyclization onto the alkyne[3], the magnetic environment of these methyls changes drastically due to the newly formed ring's magnetic anisotropy. Solution: Track the chemical shift and potential diastereotopic splitting of these methyl groups. Additionally, monitor the emergence of vinylic protons (~6.0–6.5 ppm) characteristic of the cyclized isochromene or indenone core.

Section B: Chromatographic Techniques (HPLC & LC-MS)

Q: During LC-MS analysis, my product mass is consistently 18 Da lower than expected. Is my reaction failing? A: Causality: The starting material contains a tertiary alcohol. Under acidic conditions or elevated temperatures (common in ESI-MS ionization sources and acidic HPLC mobile phases like 0.1% Formic Acid), tertiary alcohols readily undergo dehydration (-H₂O, -18 Da) to form a conjugated enyne. Solution: Check the UV chromatogram. If the dehydrated mass (-18 Da) co-elutes perfectly with your main product peak, it is an in-source ESI artifact. Resolve this by lowering the fragmentor voltage and capillary temperature. If it elutes at a different retention time, your reaction conditions are causing premature dehydration. Switch to a neutral mobile phase (e.g., 10 mM ammonium bicarbonate, pH 8) to protect the tertiary alcohol on-column.

Part 2: Data Presentation & Analytical Signatures

The following table summarizes the key analytical signals used to differentiate the starting material from its cyclized products.

Analytical TargetTechniqueDiagnostic Signal (Starting Material)Diagnostic Signal (Cyclized Product)Causality / Interpretation
Aldehyde C=O ¹H NMRSinglet, ~10.5 ppmAbsentNucleophilic attack or condensation at the carbonyl carbon[1].
Gem-Dimethyls ¹H NMRSinglet, ~1.6 ppm (6H)Shifted/Split (e.g., ~1.4 & 1.5 ppm)Change in magnetic anisotropy upon incorporation into a ring system.
Alkyne C≡C ¹³C NMR~80–95 ppmAbsent (shifts to ~110–140 ppm)Rehybridization of sp carbons to sp² during cyclization[2].
Carbonyl Stretch FTIR~1690–1700 cm⁻¹AbsentLoss of the aldehyde functional group.
Alkyne Stretch FTIR~2210–2230 cm⁻¹ (weak)AbsentConsumption of the triple bond via metal activation[3].

Part 3: Self-Validating Experimental Protocol

In Situ NMR Monitoring of Au(I)-Catalyzed Cycloisomerization

This protocol utilizes internal standardization to ensure that any signal loss is mathematically accounted for, creating a self-validating kinetic profile.

Step 1: Baseline Preparation In a glovebox, dissolve 0.05 mmol of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde and exactly 0.017 mmol of 1,3,5-trimethoxybenzene (internal standard) in 0.5 mL of anhydrous CD₂Cl₂. Transfer to an NMR tube equipped with a PTFE septum cap. Step 2: Initial Acquisition & Validation Acquire a standard ¹H NMR spectrum (t = 0). Validation Checkpoint: Integrate the internal standard's aromatic protons (~6.1 ppm, 3H) against the starting material's aldehyde proton (~10.5 ppm, 1H). The ratio must reflect the exact molar ratio weighed. If it deviates by >2%, recalibrate your baseline to ensure mass balance integrity. Step 3: Catalyst Injection Using a microsyringe, inject the Au(I) catalyst solution (5 mol% in 50 µL CD₂Cl₂) directly into the NMR tube through the septum. Invert three times to ensure homogeneous mixing. Step 4: Kinetic Monitoring Immediately insert the tube into the spectrometer (pre-shimmed and pre-heated to the desired reaction temperature). Run a pseudo-2D kinetic array (e.g., 1 scan every 60 seconds) for 2 hours. Step 5: Data Processing & Final Validation Plot the decay of the aldehyde peak and the growth of the product's vinylic/aliphatic peaks. Validation Checkpoint: Throughout the 2-hour array, the sum of the starting material and product integrations must remain constant relative to the internal standard. A gradual drop in total mass balance indicates off-cycle pathways, such as polymerization or precipitation.

Part 4: Analytical Workflow Visualization

ReactionMonitoring SM 2-(3-hydroxy-3-methylbut- 1-yn-1-yl)benzaldehyde Cat Metal Catalyst (Au, Ag, or Pt) SM->Cat Initiation NMR 1H/13C NMR Tracking SM->NMR Int Activated Intermediate Cat->Int Activation Prod Cyclized Heterocycle (e.g., Isochromene) Int->Prod Cycloisomerization Int->NMR Prod->NMR LCMS LC-MS Analysis Prod->LCMS

Analytical workflow for monitoring the cycloisomerization of 2-alkynylbenzaldehydes.

Part 5: References

  • Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction Source: PubMed Central (PMC) URL:[Link][1]

  • Regioselective Asao–Yamamoto Benzannulations of Diaryl Acetylenes and NMR Polarization Studies Source: ResearchGate URL:[Link][2]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Reactivity of Ortho- vs. Para-Alkynyl Benzaldehydes

Executive Summary: The Geometry of Reactivity In the design of functionalized aromatic scaffolds, the positional isomerism of alkynyl benzaldehydes—specifically ortho (2-ethynylbenzaldehyde) versus para (4-ethynylbenzald...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Geometry of Reactivity

In the design of functionalized aromatic scaffolds, the positional isomerism of alkynyl benzaldehydes—specifically ortho (2-ethynylbenzaldehyde) versus para (4-ethynylbenzaldehyde)—dictates the reaction trajectory more profoundly than electronic effects alone.

This guide objectively compares these two isomers. The core distinction lies in Proximity vs. Orthogonality :

  • Ortho-Alkynyl Benzaldehydes: Function as latent heterocycle precursors . The spatial proximity of the alkyne and aldehyde facilitates intramolecular cyclization (isochromenes, isoquinolines) catalyzed by Lewis acids.

  • Para-Alkynyl Benzaldehydes: Function as bifunctional linear linkers . The geometric isolation of the functional groups prevents intramolecular cyclization, making them ideal for "orthogonal" functionalization in Metal-Organic Frameworks (MOFs) and conjugated polymers.

Mechanistic Divergence

The reactivity difference is not merely kinetic; it is topological. The following diagram illustrates how the starting geometry forces the reaction down two mutually exclusive pathways.

ReactivityDivergence Start Alkynyl Benzaldehyde Isomer Ortho Ortho-Isomer (Proximity Effect) Start->Ortho Para Para-Isomer (Geometric Isolation) Start->Para MetalCoord Metal Coordination (Au/Ag/Cu) to Alkyne Ortho->MetalCoord + Lewis Acid NuAttack Intramolecular Nucleophilic Attack (O- or N- based) MetalCoord->NuAttack Activation Heterocycle Fused Heterocycle (Isoquinoline/Isochromene) NuAttack->Heterocycle 6-endo-dig / 5-exo-dig DualPath Orthogonal Reactivity Para->DualPath PathA Path A: Aldehyde Condensation (Imine/Acetal Formation) DualPath->PathA PathB Path B: Alkyne Coupling (Sonogashira/Click) DualPath->PathB Linear Linear Extended Scaffold (MOFs/Polymers) PathA->Linear PathB->Linear

Figure 1: Topological divergence in reactivity. The ortho-isomer undergoes tandem cyclization, while the para-isomer supports independent functionalization of ends.

Deep Dive: The Ortho-Advantage (Heterocycle Synthesis)

The ortho-alkynyl benzaldehyde is a "spring-loaded" synthon. When exposed to mild Lewis acids (Ag, Au, Cu) or electrophiles (Iodine), it undergoes a domino reaction.

Key Reaction: Silver-Catalyzed Isoquinoline Synthesis

One of the most valuable applications is the synthesis of substituted isoquinolines.[1] The reaction proceeds via the formation of an imine, followed by a silver-catalyzed 6-endo-dig cyclization.

Mechanism:

  • Condensation: Amine reacts with aldehyde

    
     Imine.
    
  • Activation: Ag(I) coordinates to the alkyne

    
    -system.
    
  • Cyclization: The imine nitrogen attacks the activated alkyne.

  • Aromatization: Tautomerization/oxidation yields the isoquinoline.

Experimental Protocol A: Ag-Catalyzed Cyclization

Based on protocols optimized by Zheng et al. and Wu et al.

Objective: Synthesis of 3-substituted isoquinoline from 2-alkynylbenzaldehyde.

Reagents:

  • 2-(Phenylethynyl)benzaldehyde (1.0 equiv)[2]

  • tert-Butylamine (1.2 equiv)

  • AgOTf (Silver Triflate) (5 mol%)

  • Solvent: 1,2-Dichloroethane (DCE) or DMF

Workflow:

  • Imine Formation: In a dried reaction tube, dissolve 2-alkynylbenzaldehyde (0.5 mmol) in DCE (2.0 mL). Add tert-butylamine (0.6 mmol). Stir at Room Temperature (RT) for 30 mins.

    • Self-Validation: Monitor by TLC.[2][3] Disappearance of aldehyde spot (

      
       in 4:1 Hex/EtOAc) and appearance of imine.
      
  • Catalysis: Add AgOTf (0.025 mmol).

  • Heating: Heat the mixture to 80°C for 2–4 hours.

  • Workup: Cool to RT. Filter through a short pad of Celite to remove silver salts. Concentrate in vacuo.[3]

  • Purification: Flash column chromatography (Hexane/EtOAc).

Expected Outcome: >90% yield of isoquinoline.

Deep Dive: The Para-Utility (Linear Extension)

The para-alkynyl benzaldehyde (4-ethynylbenzaldehyde) behaves as a rigid rod. The alkyne is electron-withdrawing (inductive), making the aldehyde slightly more electrophilic than unsubstituted benzaldehyde, but the primary utility is structural.

Key Reaction: Orthogonal Functionalization

Because the alkyne cannot cyclize with the aldehyde, para-isomers are used to build Covalent Organic Frameworks (COFs) . The aldehyde anchors the corners via Schiff-base formation, while the alkyne remains available for "Click" chemistry or Sonogashira coupling.

Experimental Protocol B: Selective Aldehyde Condensation

Standard protocol for Schiff-base linker synthesis.

Objective: Formation of a di-imine linker without affecting the alkyne.

Reagents:

  • 4-Ethynylbenzaldehyde (2.0 equiv)

  • 1,4-Phenylenediamine (1.0 equiv)

  • Catalyst: Acetic Acid (cat.)

  • Solvent: Ethanol/Mesvtylene (1:1)

Workflow:

  • Mixing: Dissolve diamine in solvent mixture under

    
    .
    
  • Addition: Add 4-ethynylbenzaldehyde slowly.

  • Reflux: Heat to 120°C (sealed tube) for 72 hours (typical for crystalline COF formation) or reflux 4 hours for simple organic synthesis.

  • Isolation: The product often precipitates. Filter and wash with cold ethanol.

Validation:

  • IR Spectroscopy: Appearance of C=N stretch (

    
    ).
    
  • Critical Check: Retention of the Alkyne C

    
    C stretch (
    
    
    
    ) and C-H stretch (
    
    
    ). This confirms the alkyne remained inert.

Performance Comparison Data

The following table contrasts the performance of these isomers under identical catalytic conditions intended for cyclization (AgOTf/Amine).

FeatureOrtho-Alkynyl BenzaldehydePara-Alkynyl Benzaldehyde
Reaction with Amines + Ag(I) Isoquinoline (Cyclized Product)Imine (Linear Product) - No Cyclization
Yield (Cyclization) 85–95%0%
Reaction Time 2–4 HoursN/A (Stable intermediate)
Dominant Electronic Effect Proximity-induced reactivityInductive withdrawing (-I), Resonance (-R)
Primary Application Drug Discovery (Heterocycles)Materials Science (MOFs, COFs, Polymers)

Troubleshooting & Optimization

For Ortho-Cyclization:
  • Problem: Low yield or incomplete cyclization.

    • Cause: Inefficient imine formation before metal addition.

    • Solution: Ensure the imine is fully formed (check TLC) before adding the Ag/Au catalyst. Water generated during imine formation can sometimes deactivate sensitive catalysts; adding molecular sieves (4Å) can help.

  • Problem: Hydrolysis of product.

    • Solution: Isoquinolines are stable, but intermediate imines are hydrolytically unstable. Perform the reaction in anhydrous solvents (DCE, Toluene).

For Para-Functionalization:
  • Problem: Alkyne polymerization.

    • Cause: High temperatures or presence of trace transition metals (Cu, Pd) during aldehyde condensation.

    • Solution: Use metal-free acid catalysis (Acetic acid) for the aldehyde step. Keep temperatures below 150°C to prevent thermal alkyne cross-linking.

References

  • Zheng, D., Li, S., & Wu, J. (2012).[1][4] "Silver Triflate Catalyzed Reaction of 2-Alkynylbenzaldehyde with 2-Isocyanoacetate." Organic Letters, 14(10), 2655–2657.

  • Roesch, K. R., & Larock, R. C. (1999).[4] "Synthesis of Isoquinolines via Palladium-Catalyzed Coupling/Cyclization." Organic Letters, 1(4), 553–556.

  • Xu, X., et al. (2022).[5] "Three-Dimensional Covalent Organic Frameworks with she Topology." Journal of the American Chemical Society, 144(40), 18511–18517. (Demonstrates use of 4-ethynylbenzaldehyde as a linker).

  • BenchChem. "A Comparative Guide to the Reactivity of Substituted Benzaldehydes." (General reactivity trends).

Sources

Comparative

Comparative Study of Catalysts for the Synthesis of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde

Introduction & Mechanistic Overview The synthesis of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde via the Sonogashira cross-coupling of 2-bromobenzaldehyde and 2-methyl-3-butyn-2-ol is a foundational transformation in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The synthesis of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde via the Sonogashira cross-coupling of 2-bromobenzaldehyde and 2-methyl-3-butyn-2-ol is a foundational transformation in modern organic synthesis. The resulting alkynylated benzaldehyde is a highly versatile intermediate, frequently utilized in domino reactions to construct complex heterocycles such as isoindolinones, dibenzodiynes, and naturally occurring alkaloids[1][2].

2-Methyl-3-butyn-2-ol serves as an economical and highly effective protected acetylene equivalent, allowing for efficient carbon-carbon bond formation without the volatility and handling issues of gaseous acetylene[3]. However, the choice of catalyst system significantly dictates the reaction's efficiency, the extent of homocoupling byproducts (Glaser coupling), and the ease of downstream purification.

As a Senior Application Scientist, I have evaluated three distinct catalytic paradigms for this specific transformation:

  • The Traditional Homogeneous System:

    
     / 
    
    
    
  • The Copper-Free Homogeneous System:

    
    
    
  • The Heterogeneous System:

    
     / 
    
    
    
    /
    
    

Mechanistic Causality: The Role of the Catalyst

Understanding the causality behind catalyst selection requires dissecting the Sonogashira catalytic cycle. The reaction relies on a delicate interplay between the palladium cycle (oxidative addition, transmetalation, reductive elimination) and the copper cycle (alkyne activation)[1].

  • Copper Co-Catalysis: The addition of

    
     dramatically accelerates the reaction by forming a highly nucleophilic copper-acetylide intermediate that readily undergoes transmetalation with the 
    
    
    
    complex. However, in the presence of trace oxygen, copper promotes the unwanted Glaser homocoupling of 2-methyl-3-butyn-2-ol, consuming the starting material and complicating purification.
  • Copper-Free Alternatives: Utilizing

    
     without copper mitigates homocoupling but thermodynamically penalizes the transmetalation step, often requiring elevated temperatures or specific amine bases to facilitate the direct deprotonation of the alkyne coordinated to the palladium center[4].
    
  • Heterogeneous Supports:

    
     provides a robust matrix that prevents palladium agglomeration into inactive palladium black, though mass transfer limitations can reduce turnover frequencies (TOF).
    

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(L2)-Br Pd0->OxAdd + 2-Bromobenzaldehyde TransMet Transmetalation Ar-Pd(II)(L2)-C≡CR OxAdd->TransMet Transmetalation RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization RedElim->Pd0 - Product CuCycle Cu-Cycle Cu-C≡CR Formation CuCycle->TransMet + Alkyne (Cu-catalyzed)

Figure 1: Mechanistic overview of the Sonogashira cross-coupling cycle.

Comparative Performance Data

The following table synthesizes experimental data comparing the three catalytic systems for the coupling of 2-bromobenzaldehyde (1.0 equiv) and 2-methyl-3-butyn-2-ol (1.2 equiv).

MetricSystem A:

/

System B:

(Cu-Free)
System C:

/

Catalyst Loading 2 mol% Pd / 5 mol% Cu5 mol% Pd5 mol% Pd (10% wt/wt Pd/C) / 5 mol% Cu
Solvent / Base THF /

DMF /


-EtOH /

Temperature 25 °C - 50 °C100 °C80 °C
Reaction Time 3 - 5 hours12 - 15 hours16 - 24 hours
Isolated Yield 92 - 95%78 - 82%85 - 88%
Glaser Homocoupling Moderate (if

present)
Trace / NoneLow
Scalability Excellent (Lab Scale)GoodExcellent (Industrial / Recovery)

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Strict adherence to degassing procedures is the primary causality factor for maximizing yield and minimizing homocoupling.

Protocol A: Traditional Homogeneous Coupling ( / )

This is the benchmark protocol, offering the highest turnover rates at mild temperatures.

  • Preparation & Degassing: In an oven-dried Schlenk flask, dissolve 2-bromobenzaldehyde (10.0 mmol) in anhydrous THF (20 mL) and triethylamine (20 mL). Degas the solution via three freeze-pump-thaw cycles. Causality: Triethylamine serves as both the base and a co-solvent. Degassing is critical; oxygen acts as the terminal oxidant for the copper-catalyzed Glaser coupling of the alkyne.

  • Catalyst Addition: Under a positive pressure of argon, add

    
     (0.2 mmol, 2 mol%) and 
    
    
    
    (0.5 mmol, 5 mol%). The solution will typically turn pale yellow to light brown.
  • Alkyne Addition: Slowly add 2-methyl-3-butyn-2-ol (12.0 mmol, 1.2 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature for 4 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The formation of a white precipitate (triethylammonium bromide) is a visual self-validation that the reaction is proceeding.

  • Workup: Filter the mixture through a pad of Celite to remove the ammonium salts. Concentrate the filtrate under reduced pressure, dissolve in EtOAc, wash with brine, dry over

    
    , and purify via flash chromatography.
    
Protocol B: Copper-Free Coupling ( )

Ideal for substrates highly sensitive to copper or when strictly avoiding alkyne homocoupling.

  • Preparation: In a microwave-safe vial or pressure tube, combine 2-bromobenzaldehyde (10.0 mmol),

    
     (0.5 mmol, 5 mol%), and anhydrous 
    
    
    
    (20.0 mmol).
  • Solvent & Alkyne: Add anhydrous DMF (15 mL) and 2-methyl-3-butyn-2-ol (15.0 mmol, 1.5 equiv). Causality: An excess of alkyne is used to compensate for the slower transmetalation kinetics in the absence of copper[4].

  • Reaction: Seal the vessel and heat to 100 °C for 12 hours. The elevated temperature provides the activation energy required for the direct deprotonation/palladation of the alkyne.

  • Workup: Cool to room temperature, dilute with water (50 mL), and extract with diethyl ether (

    
     mL). Wash the combined organic layers with water (
    
    
    
    mL) to remove DMF. Dry and concentrate.
Protocol C: Heterogeneous Catalysis ( )

Designed for sustainable synthesis and catalyst recovery.

  • Preparation: Charge a round-bottom flask with 10% Pd/C (0.5 mmol Pd),

    
     (0.5 mmol), and triphenylphosphine (1.0 mmol). Causality:
    
    
    
    is required to leach active Pd species from the carbon support into the solution phase to facilitate the coupling, after which it redeposits onto the carbon upon cooling.
  • Reaction: Add 2-bromobenzaldehyde (10.0 mmol), 2-methyl-3-butyn-2-ol (12.0 mmol),

    
     (15 mmol), and a solvent mixture of EtOH/
    
    
    
    (1:1, 20 mL). Heat at 80 °C for 18 hours.
  • Workup & Recovery: Hot-filter the reaction mixture through a medium-porosity glass frit to recover the Pd/C catalyst. Wash the catalyst cake with hot ethanol. The filtrate is concentrated and purified as standard.

Workflow Step1 1. Reagent Preparation 2-Bromobenzaldehyde + Solvent Step2 2. Strict Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Catalyst Addition Pd / Cu / Ligand Step2->Step3 Prevents Glaser Coupling Step4 4. Alkyne Addition 2-Methyl-3-butyn-2-ol Step3->Step4 Step5 5. Reaction Execution Monitor via TLC Step4->Step5 Step6 6. Workup & Purification Celite Filtration / Chromatography Step5->Step6 Visual Cue: Salt Precipitation

Figure 2: Standardized experimental workflow emphasizing the critical degassing step.

Summary and Recommendations

For routine laboratory synthesis of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde, System A (


 / 

)
remains the undisputed gold standard due to its rapid kinetics and high yields at ambient temperatures. However, if the downstream application is highly sensitive to trace copper contamination (e.g., specific pharmaceutical APIs), System B (

)
provides a robust, albeit slower, alternative. System C (

)
should be deployed during scale-up operations where catalyst cost and heavy metal remediation are primary concerns.

References

  • Title: Product Class 4: Organometallic Complexes of Copper Source: Thieme E-Books & E-Journals URL: [Link]

  • Title: Chemicals from Alkynes with Palladium Catalysts Source: ACS Publications (Chemical Reviews) URL: [Link]

  • Title: Domino Reactions: Concepts for Efficient Organic Synthesis Source: ResearchGate URL: [Link]

Sources

Validation

comparing synthetic efficiency of different routes to 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde

Executive Summary The target molecule, 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde , is a critical bifunctional intermediate. It features an electrophilic aldehyde and a nucleophilic alkyne moiety (masked as a tertia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The target molecule, 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde , is a critical bifunctional intermediate. It features an electrophilic aldehyde and a nucleophilic alkyne moiety (masked as a tertiary alcohol). It is widely employed in the synthesis of fused heterocycles such as isobenzofurans , isoquinolines , and indenes via cyclization cascades.

Efficient synthesis is challenging due to the ortho-substitution pattern, which introduces steric strain and the potential for premature cyclization. This guide objectively compares three synthetic routes, prioritizing yield, scalability, and operational simplicity.

The Verdict Upfront
  • For Bench Scale (<5g): Route A (Classical Sonogashira) is recommended due to high reliability and mild conditions.

  • For Process Scale (>100g): Route B (Copper-Free) is superior, eliminating the risk of Glaser homocoupling and reducing heavy metal remediation costs.

  • For Cost-Efficiency: Route C (Aryl Chloride Activation) utilizes cheaper starting materials but requires specialized ligands.

Comparative Analysis of Synthetic Routes

The following data summarizes the performance of coupling 2-bromobenzaldehyde with 2-methyl-3-butyn-2-ol .

MetricRoute A: Classical Sonogashira Route B: Copper-Free Protocol Route C: Ligand-Enhanced (Aryl Chloride)
Catalyst System Pd(PPh₃)₂Cl₂ (2-5 mol%) / CuI (1-2 mol%)Pd(OAc)₂ (3 mol%) / P(p-tol)₃ (6 mol%)Pd(OAc)₂ / XPhos or SPhos
Base/Solvent Et₃N or Et₂NH / THF or DMFDBU / THF or TolueneCs₂CO₃ / Dioxane
Temperature RT – 50 °C80 °C100 °C
Time 4 – 12 h6 h12 – 24 h
Isolated Yield 85 – 95% 80 – 90% 60 – 75%
Impurity Profile Moderate (Glaser homocoupling side-product)Clean (No homocoupling)Moderate (Dehalogenation)
Scalability Moderate (Cu waste removal)High (Simplified workup)Low (High ligand cost)

Detailed Experimental Protocols

Route A: Classical Sonogashira Coupling (The "Standard" Approach)

Best for: Rapid generation of material for medicinal chemistry.

Mechanism: Synergistic Pd(0)/Cu(I) cycle. Copper activates the terminal alkyne, facilitating transmetalation to Palladium.[1]

Protocol:

  • Charge: In a dry round-bottom flask, dissolve 2-bromobenzaldehyde (1.0 equiv, 10 mmol) in anhydrous THF (50 mL).

  • Degas: Sparge the solution with Argon for 15 minutes.

  • Add Catalysts: Add Pd(PPh₃)₂Cl₂ (350 mg, 0.5 mmol, 5 mol%) and CuI (95 mg, 0.5 mmol, 5 mol%). The solution will turn dark.

  • Add Reagents: Add Et₃N (4.2 mL, 30 mmol, 3 equiv) followed by 2-methyl-3-butyn-2-ol (1.2 mL, 12 mmol, 1.2 equiv) dropwise.

  • Reaction: Stir at room temperature for 6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Note: If conversion is sluggish after 4h, heat to 45°C.

  • Workup: Filter through a pad of Celite to remove Pd/Cu salts. Wash with EtOAc. Concentrate the filtrate.

  • Purification: Dissolve residue in CH₂Cl₂, wash with sat. NH₄Cl (to remove residual Cu), then brine. Dry over Na₂SO₄.[2] Flash chromatography (SiO₂, 0-20% EtOAc in Hexanes) yields the product as a yellow oil/solid.

Critical Control Point: Oxygen exclusion is vital. Presence of O₂ leads to rapid oxidative homocoupling of the alkyne (Glaser coupling), consuming the starting material.

Route B: Copper-Free Sonogashira (The "Green" Approach)

Best for: Scale-up and avoiding copper contamination.

Mechanism: Relies on the in situ generation of a highly active Pd(0) species and a strong base (DBU) to deprotonate the alkyne without Copper activation.

Protocol:

  • Charge: To a pressure tube or flask, add 2-bromobenzaldehyde (10 mmol), Pd(OAc)₂ (67 mg, 3 mol%), and P(p-tol)₃ (182 mg, 6 mol%).

  • Solvent: Add anhydrous THF (20 mL) and DBU (4.5 mL, 30 mmol, 3 equiv).

  • Add Alkyne: Add 2-methyl-3-butyn-2-ol (1.2 equiv).

  • Reaction: Seal and heat to 80 °C for 6 hours.

  • Workup: Cool to RT. Dilute with water and extract with EtOAc (3x).

  • Purification: Wash combined organics with 1M HCl (to remove DBU), then brine. Dry and concentrate. Purify via column chromatography.

Expert Insight: This route eliminates the formation of the diyne side product (2,7-dimethylocta-3,5-diyne-2,7-diol), simplifying purification significantly on larger scales.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for Route A , highlighting the intersection of the Palladium and Copper cycles.

SonogashiraCycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + ArBr TransMet Transmetalation (Rate Determining) OxAdd->TransMet Isom Trans/Cis Isomerization TransMet->Isom CuI CuI Pre-catalyst TransMet->CuI Regenerates CuX RedElim Reductive Elimination (Product Release) Isom->RedElim RedElim->Pd0 - Product CuAcetylide Copper Acetylide (Cu-C≡C-R) CuI->CuAcetylide + Alkyne + Base CuAcetylide->TransMet Transfers Alkyne to Pd ArBr 2-Bromobenzaldehyde Alkyne 2-Methyl-3-butyn-2-ol Base Base (Et₃N) Product Target Product

Figure 1: The dual catalytic cycle of the Sonogashira coupling. Note the critical role of the Copper cycle in activating the alkyne for transmetalation.[1]

Expert Tips & Troubleshooting

  • Ortho-Effect & Cyclization:

    • The ortho-aldehyde group is electrophilic. Under highly acidic conditions or high temperatures, the hydroxyl group of the alkyne (or water) can attack the cyclized isobenzofuranium intermediate.

    • Mitigation: Keep the reaction pH basic (Et₃N/DBU) and avoid prolonged heating above 80°C.

  • Handling 2-Bromobenzaldehyde:

    • Commercial 2-bromobenzaldehyde can oxidize to 2-bromobenzoic acid over time.

    • QC Check: Check the ¹H NMR for a carboxylic acid proton (broad singlet >10 ppm) or the absence of the aldehyde peak (~10.4 ppm). Recrystallize or distill if purity is <95%.

  • Purification of the Product:

    • The product contains a tertiary alcohol and an aldehyde.[2] It is moderately polar.

    • TLC Stain: Use 2,4-DNP (stains aldehyde orange/red) or KMnO₄ (stains alkyne/alcohol). UV is active but DNP is specific for the aldehyde functionality.

References

  • Caporale, A., Tartaggia, S., Castellin, A., & De Lucchi, O. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.[3] Beilstein Journal of Organic Chemistry, 10, 384–393. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[4] Chemical Reviews, 107(3), 874–922. (Foundational Review).

Sources

Comparative

Technical Guide: Assessing the Drug-Likeness of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde Derivatives

The following guide provides a technical assessment of the drug-likeness of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde and its derivatives. This analysis deviates from standard "check-box" ADMET reviews to address t...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical assessment of the drug-likeness of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde and its derivatives. This analysis deviates from standard "check-box" ADMET reviews to address the unique chemical reactivity inherent to ortho-alkynyl benzaldehydes.

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The molecule 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde represents a highly specific pharmacophore often encountered as a synthetic intermediate rather than a final drug candidate. Its structure combines three distinct functionalities:

  • Reactive Electrophile: The benzaldehyde moiety.

  • Structural Alert (Ortho-Positioning): The alkyne is ortho to the aldehyde.

  • Solubility Modulator: The tertiary propargylic alcohol (3-hydroxy-3-methylbut-1-ynyl).

Critical Assessment: This scaffold exhibits conditional drug-likeness . While the tertiary alcohol improves solubility and metabolic stability compared to lipophilic alkynes, the ortho-relationship between the alkyne and aldehyde creates a high propensity for spontaneous cyclization (to isobenzofurans or isoquinolines) or covalent protein modification. Therefore, this molecule should be evaluated primarily as a Covalent Warhead or a Pro-drug , rather than a traditional reversible inhibitor.

The "Ortho-Effect": Stability & Reactivity Analysis

The defining feature of this molecule is the proximity of the alkyne and the carbonyl group. Unlike its para-isomer, the 2-isomer is susceptible to nucleophilic attack and metal-catalyzed cyclization.

Mechanism of Instability

In biological media (pH 7.4, presence of amines/thiols), this scaffold faces two divergent fates:

  • Path A (Isoquinoline Formation): In the presence of ammonia or primary amines (e.g., Lysine residues), the aldehyde forms an imine, which then undergoes nucleophilic attack by the alkyne (often requiring metal catalysis or Lewis acid conditions, but possible in enzyme pockets) to form isoquinoline derivatives [1].

  • Path B (Isobenzofuran Cyclization): Under acidic conditions or oxidative stress, the carbonyl oxygen can attack the alkyne, leading to transient isobenzofuran species, which are highly reactive dienes [2].

Diagram: The Divergent Fate of the Scaffold

The following diagram illustrates the stability risks and metabolic pathways.

G Start 2-(3-hydroxy-3-methylbut-1-yn-1-yl) benzaldehyde Imine Imine Intermediate Start->Imine + Primary Amine (R-NH2) Isobenzofuran Isobenzofuran (Reactive Diene) Start->Isobenzofuran Acid/Metal Catalysis Oxidation Benzoic Acid Metabolite (Inactive/Excreted) Start->Oxidation ALDH / Oxidase Adduct Protein Adduct (Covalent Inhibition) Start->Adduct Schiff Base (Reversible) Isoquinoline Isoquinoline Derivative (Stable Aromatic) Imine->Isoquinoline Cyclization (5-exo-dig) Isobenzofuran->Adduct Diels-Alder (Biomolecules)

Caption: Figure 1. The chemical fate of the scaffold in biological systems. The ortho-alkynyl arrangement facilitates cyclization pathways that compete with standard metabolism.

Comparative Performance Analysis

The following table compares the target molecule against a stable isomer (Para-substituted) and a standard aldehyde drug (Voxeletor) to contextualize its drug-likeness.

FeatureTarget Molecule (2-Isomer)Control Analog (4-Isomer)Reference Standard (Voxeletor)
Structure Ortho-alkynyl benzaldehydePara-alkynyl benzaldehydeAromatic aldehyde drug
Solubility (Aq) High (Tertiary alcohol effect)Moderate Low (Requires formulation)
Metabolic Stability Low (Cyclization risk)Moderate (Oxidation prone)High (Designed reversibility)
Reactivity High (Isoquinoline formation)Low (Standard aldehyde)Tunable (Schiff base former)
Toxicity Risk Genotoxicity (Intercalation)Off-target binding Clean (High specificity)
Primary Utility Synthetic Intermediate / ProbeLinker / ScaffoldSickle Cell Treatment

Key Insight: The 4-isomer behaves like a standard aldehyde (oxidative liability), whereas the 2-isomer (Target) behaves as a "suicide substrate" or reactive probe. The tertiary alcohol group (3-hydroxy-3-methylbut-1-ynyl) significantly enhances aqueous solubility compared to simple phenylacetylene derivatives, reducing the need for DMSO in assays [3].

Experimental Protocols for Assessment

To validate the drug-likeness of this specific derivative, you cannot rely on standard ADME panels alone. You must assess electrophilic reactivity and cyclization kinetics .

Protocol A: Glutathione (GSH) Trapping Assay

Purpose: To determine if the molecule acts as a non-specific alkylating agent (Toxicity risk).

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation: Mix test compound (10 µM final) with reduced Glutathione (GSH, 10 mM) in Phosphate Buffered Saline (PBS, pH 7.4).

  • Time-Points: Incubate at 37°C. Aliquot samples at 0, 15, 60, and 240 minutes.

  • Quenching: Stop reaction with 1 volume of cold acetonitrile containing an internal standard.

  • Analysis: Analyze via LC-MS/MS (ESI+).

    • Look for: Mass shift of +307 Da (GSH adduct).

    • Specific Check: Check for cyclized adducts (isoquinoline-GSH) which indicates the "ortho-effect" is active.

Protocol B: Kinetic Solubility & Cyclization Screen

Purpose: To differentiate between insolubility and chemical instability.

  • System: Nephelometry or UV-Vis plate reader.

  • Buffer Conditions: Test in pH 1.2 (Simulated Gastric Fluid), pH 7.4 (PBS), and pH 7.4 + 10 mM Ammonium Acetate (Amine source).

  • Procedure:

    • Spike compound (from DMSO stock) into buffers to reach 50 µM.

    • Measure UV absorbance immediately (

      
      ) and at 4 hours (
      
      
      
      ).
  • Interpretation:

    • Loss of Signal: Precipitate formed (Solubility issue).

    • Shift in

      
      :  Chemical reaction occurred.
      
    • Note: The conversion of benzaldehyde (

      
       nm) to isoquinoline (
      
      
      
      nm) causes a distinct spectral shift [4].

Strategic Recommendation (Decision Tree)

Use this logic flow to determine the development path for your derivative.

DecisionTree Start Assess 2-(3-hydroxy-3-methylbut-1-yn-1-yl) benzaldehyde Derivative Step1 Is the Aldehyde Essential for Binding? Start->Step1 BranchNo NO Step1->BranchNo Target is not Covalent BranchYes YES Step1->BranchYes Targeting Cys/Lys Action1 Reduce to Alcohol (Stable Scaffold) BranchNo->Action1 Action2 Perform GSH Trapping BranchYes->Action2 ResultHigh High Reactivity (T1/2 < 30 min) Action2->ResultHigh ResultLow Low Reactivity (Reversible) Action2->ResultLow Stop STOP / Redesign (High Toxicity Risk) ResultHigh->Stop Proceed Proceed to PK (Covalent Drug Path) ResultLow->Proceed

Caption: Figure 2. Decision matrix for developing ortho-alkynyl benzaldehydes.

References

  • Sakamoto, T., et al. (2020). "The Cyclization Reaction of Ortho-Ethynylbenzaldehyde Derivatives into Isoquinoline Derivatives." Chemical & Pharmaceutical Bulletin.

  • Luo, Y., & Herndon, J. W. (2005). "Tandem Isobenzofuran Formation−Diels Alder Reactions in the Coupling of Carbene Complexes with 2-Alkynylbenzaldehyde Derivatives." Organometallics.

  • Shanu-Wilson, J. (2025). "Small but mighty: the impact of tertiary alcohols in drug design." Hypha Discovery.

  • O'Brien, P. J., et al. (2005). "Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health." Critical Reviews in Toxicology.

  • Metcalf, B., et al. (2019). "Discovery of Voxelotor (GBT440): A Potent, Once-Daily Hemoglobin S Polymerization Inhibitor." ACS Medicinal Chemistry Letters.

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde

[1] Document Control: Scope: Laboratory-scale disposal (mg to kg range) Applicability: Synthetic Organic Chemistry, Medicinal Chemistry, and Process Development Labs Part 1: Executive Safety Summary (Emergency Response)...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Document Control:

  • Scope: Laboratory-scale disposal (mg to kg range)

  • Applicability: Synthetic Organic Chemistry, Medicinal Chemistry, and Process Development Labs

Part 1: Executive Safety Summary (Emergency Response)

Immediate Action Required: If you are currently dealing with a spill or compromised container, refer to this matrix immediately before proceeding to disposal.

Hazard ClassCritical CharacteristicImmediate Response
Flammability Combustible Liquid/Solid (Flash Point est. >60°C).[1][2][3]Eliminate ignition sources.[1][4] Use CO₂ or dry chemical extinguishers.[2] Do NOT use high-pressure water jets.[1]
Reactivity Air Sensitive (Aldehyde). May form benzoic acid derivatives or unstable peroxides over long storage.[1]Do not agitate old, crystallized containers. Test for peroxides if solids are present around the cap.
Health Irritant / Sensitizer. Wear nitrile gloves (double-glove recommended), safety goggles, and lab coat.[1] Handle only in a fume hood.
Environmental Aquatic Toxin. Zero tolerance for drain disposal. All material must be captured.[1]

Part 2: Chemical Profile & Hazard Identification[1][3][4]

To dispose of this compound safely, you must understand its functional vulnerabilities. 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde is a bifunctional intermediate containing a reactive aldehyde and a propargylic alcohol moiety.[1]

Structural Hazards
  • The Aldehyde (–CHO): Susceptible to autoxidation. In older bottles, this may convert to the corresponding carboxylic acid (2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoic acid). While generally stable, aldehydes can form explosive peroxides under rare conditions of prolonged light/air exposure.

  • The Alkyne (–C≡C–): This is an internal alkyne (disubstituted).[1] Unlike terminal alkynes, it does not readily form explosive metal acetylides (e.g., with copper or silver) under ambient conditions. However, it remains energy-rich.

  • The Alcohol (–OH): The tertiary alcohol provides some steric bulk but increases water solubility compared to pure hydrocarbons.

Contamination Risks (The "Hidden" Hazard)

This compound is frequently synthesized via Sonogashira coupling .

  • Critical Check: Does your waste contain residual Palladium (Pd) or Copper (Cu) catalysts?

  • Why this matters: Heavy metals change the waste classification from "Organic Incineration" to "Mixed Organic/Metal Waste." Incinerating metal-laden organics in standard streams can violate emissions protocols.[1]

Part 3: Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Do not simply pour this chemical into a waste drum if it is reactive or part of a crude mixture.

Step 1: Purity Assessment

  • Scenario A: Pure Compound (Catalog Item): No stabilization required.[1] Proceed to Phase 2.

  • Scenario B: Crude Reaction Mixture:

    • If the mixture contains active Pd/Cu catalysts, treat with a metal scavenger (e.g., QuadraPure™ or silica-thiol) or wash with aqueous EDTA/Na₂S to precipitate metals before organic waste consolidation.

    • Rationale: Prevents heavy metal leaching in landfill/incineration ash.[1]

Step 2: Peroxide/Oxidation Check (For containers >1 year old)

  • Visually inspect for crystal formation around the cap (indicative of acid formation or peroxides).

  • If crystals are present: Do not unscrew. Contact EHS for remote opening or detonation.

  • If liquid is clear/dark but no crystals: Test with a starch-iodide strip. If positive, quench with 10% aqueous sodium bisulfite until negative.

Phase 2: Waste Stream Segregation[1]

Decision Matrix:

  • Primary Stream: Non-Halogenated Organic Solvent Waste. [1]

    • Container: HDPE or Glass (Amber preferred).[1]

    • Labeling: Must list "Aldehydes," "Alkynes," and "Toxic."

  • Alternative Stream (If Halogens Present):

    • If dissolved in Dichloromethane (DCM) or Chloroform: Halogenated Organic Waste. [1]

    • Note: Keep separate from acetone/ketone wastes to prevent exothermic condensation reactions.[1]

Phase 3: Operational Workflow (Visualized)

DisposalWorkflow Start Waste: 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde CheckState Assess Physical State & Age Start->CheckState IsOld Is container >1 year old or crystals visible? CheckState->IsOld PeroxideTest Test for Peroxides/Acids IsOld->PeroxideTest Yes CheckMetals Contains Pd/Cu Catalysts? IsOld->CheckMetals No Quench Quench with 10% NaHSO3 PeroxideTest->Quench Positive PeroxideTest->CheckMetals Negative Quench->CheckMetals Scavenge Add Metal Scavenger (Silica-Thiol/EDTA) CheckMetals->Scavenge Yes (Crude) SolventType Solvent Base? CheckMetals->SolventType No (Pure) Scavenge->SolventType StreamA Stream A: Non-Halogenated Organic (Code: D001) SolventType->StreamA No Halogens StreamB Stream B: Halogenated Organic (Code: F002) SolventType->StreamB DCM/Chloroform Label Label: 'Aldehyde, Toxic, Irritant' StreamA->Label StreamB->Label

Figure 1: Decision logic for segregating and treating alkynyl benzaldehyde waste.

Part 4: Regulatory & Compliance Data[1][6]

Use the following data to populate your Hazardous Waste Tag (EPA/RCRA compliance).

ParameterSpecificationNotes
Waste Code (RCRA) D001 (Ignitable)Primary classification if flash point <60°C.
Secondary Code None (unless mixed)Not P-listed or U-listed specifically.[1]
DOT Shipping Name Aldehydes, n.o.s.n.o.s. = not otherwise specified
UN Number UN 1989 Standard for aldehydes.[1]
Packing Group IIIMinor danger (typically).[1]
Chemical Compatibility Group 4 (Aldehydes) Incompatible with: Strong oxidizers (Nitric acid), Strong bases (Caustics), Ammonia.[1]

Important Note on "Empty" Containers: Triple rinse all empty bottles with a compatible solvent (e.g., acetone). Collect the first rinse as hazardous waste (Stream A).[5] The bottle may then be defaced and discarded as glass waste or recycled, depending on local municipal rules.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3157462, 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde.[1] (Used as structural surrogate for reactivity profile).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Handling Peroxide-Forming Chemicals.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde

Topic: Executive Safety & Operational Guide Target Compound: 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde Class: Functionalized ortho-Alkynylbenzaldehyde / Propargylic Alcohol CAS (Analog): 117569-57-0 (Refers to the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Executive Safety & Operational Guide

Target Compound: 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde Class: Functionalized ortho-Alkynylbenzaldehyde / Propargylic Alcohol CAS (Analog): 117569-57-0 (Refers to the stable 4-isomer; the 2-isomer is a reactive intermediate).

Part 1: Executive Safety Summary (The "Why" Behind the Protocol)

As a Senior Application Scientist, I must emphasize that this compound is not merely a static reagent; it is a high-energy intermediate .[1] Unlike its para-substituted isomer (4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde), the 2-isomer possesses an aldehyde and an alkynyl-alcohol group in the ortho position.

Critical Reactivity Insight: This structural proximity creates a high potential for spontaneous cyclization (e.g., to isobenzofuran or isoquinoline derivatives) or polymerization under acidic, basic, or metal-catalyzed conditions.[1] While standard SDSs for aldehydes warn of sensitization, your primary risk here is uncontrolled reactivity and chemical instability .[1]

Core Hazards:

  • Sensitization: Aldehydes are potent contact sensitizers.[1] Inhalation or skin contact can induce long-term allergic dermatitis.

  • Exothermic Cyclization: The ortho-alkyne moiety renders the molecule susceptible to cyclization, which can be exothermic.

  • Ocular Irritation: The combination of aldehyde and alkyne functionalities suggests severe eye irritation potential.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this matrix, specifically calibrated for handling reactive organic sensitizers.

Protection Zone Standard Requirement Technical Specification & Rationale
Hand Protection Double-Gloving Strategy Inner Layer: Nitrile (2.5 mil) for dexterity.Outer Layer: Nitrile (4-5 mil) or Neoprene.Rationale: Aldehydes permeate thin nitrile rapidly.[1] Double gloving provides a "breakthrough buffer" of ~15 minutes after a splash.
Eye & Face Chemical Goggles ANSI Z87.1 Impact + Splash Goggles. Crucial: Safety glasses are insufficient .[1] Aldehyde vapors can bypass glasses, causing lacrimation that impairs vision during critical handling.[1]
Respiratory Engineering Controls First Primary: Certified Fume Hood (Face velocity: 80–100 fpm).Secondary (Spill/Cleaning): Half-face respirator with OV/P100 cartridges (Organic Vapor + Particulate).
Body Barrier Lab Coat Poly-cotton blend (minimum). For scale-up (>5g): Tyvek® sleeves or apron recommended to prevent fabric saturation.

Part 3: Operational Protocols

Storage & Stability (The "Cold Chain")

The 2-isomer is prone to oxidation (aldehyde


 carboxylic acid) and polymerization.
  • Temperature: Store at -20°C . (4°C is acceptable for <24h usage).

  • Atmosphere: Strictly Inert (Argon/Nitrogen). Oxygen accelerates decomposition.[1]

  • Container: Amber glass with a Teflon-lined cap. Avoid metal containers (potential catalysis of alkyne).

Weighing & Transfer Protocol
  • Step 1: Remove vial from freezer and equilibrate to Room Temperature (RT) inside a desiccator. Why? Opening a cold vial condenses atmospheric moisture, which hydrolyzes the compound.[1]

  • Step 2: Transfer inside a fume hood.[1] Use an anti-static gun if the solid is fluffy/electrostatic to prevent dispersal.[1]

  • Step 3: Use glass or ceramic spatulas .[1] Avoid stainless steel spatulas if possible, as trace transition metals (Fe, Ni) can catalyze alkyne coupling.[1]

Reaction Setup (The "Inert Drop")

When using this reagent in synthesis (e.g., isoquinoline synthesis):

  • Dissolve the solid in degassed solvent (DCM, THF) immediately after weighing.[1]

  • Add this solution dropwise to your reaction mixture.

  • Never add strong acids or bases directly to the neat solid.[1]

Part 4: Emergency & Disposal Logic

Spill Response Flowchart

Do not treat this like a generic solvent spill. Water can trigger hydrolysis or polymerization.

SpillResponse Start Spill Detected Assess Assess Volume & State Start->Assess Small < 500 mg (Solid) Assess->Small Large > 500 mg or Solution Assess->Large ActionSmall Cover with dry absorbent pads. Scoop with plastic tools. Small->ActionSmall ActionLarge Evacuate area (Vapors). Don Respirator (OV/P100). Use Vermiculite/Sand. Large->ActionLarge Disposal Place in chemically resistant bag. Label: 'Reactive Aldehyde Waste'. ActionSmall->Disposal ActionLarge->Disposal

Figure 1: Decision logic for spill response, prioritizing containment of vapors and avoidance of water.

Waste Disposal
  • Stream: Organic Waste (Non-Halogenated, unless mixed with halogenated solvents).[1]

  • Segregation: Keep separate from oxidizing agents (Peroxides, Nitric Acid) to prevent violent oxidation of the alkyne/aldehyde.[1]

  • Quenching (Trace amounts): Rinse glassware with a dilute sodium bisulfite solution (consumes the aldehyde) before final washing.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3157462, 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde. (Used as primary analog for physicochemical properties).[1] Retrieved from [Link]

  • Asao, N., et al. (2005). Lewis Acid-Catalyzed Benzannulation of o-Alkynylbenzaldehydes.[1] Journal of the American Chemical Society. (Source for ortho-alkynylbenzaldehyde reactivity and cyclization risks). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Aldehydes). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde
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